Product packaging for Norethisterone enanthate(Cat. No.:CAS No. 3836-23-5)

Norethisterone enanthate

Número de catálogo: B1679913
Número CAS: 3836-23-5
Peso molecular: 410.6 g/mol
Clave InChI: APTGJECXMIKIET-WOSSHHRXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Norethindrone enanthate is a steroid ester.
structure in Negwer, 5th ed, #5612

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O3 B1679913 Norethisterone enanthate CAS No. 3836-23-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3/t21-,22+,23+,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTGJECXMIKIET-WOSSHHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048664
Record name Noristerat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3836-23-5
Record name Norethisterone enanthate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3836-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norethindrone enanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003836235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norethindrone enanthate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Norethisterone enanthate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Noristerat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norethisterone enantate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORETHINDRONE ENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY3S2K0J0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Norethisterone Enanthate: A Technical Guide to Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethisterone enanthate (NETE) is a long-acting, injectable progestin and a critical active pharmaceutical ingredient (API) in contraception and hormone therapy. Its efficacy and extended-release profile are intrinsically linked to its physicochemical characteristics, particularly its high lipophilicity and poor aqueous solubility. This technical guide provides an in-depth analysis of the core physicochemical properties and solubility profile of this compound, supported by detailed experimental protocols for their determination. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Core Physicochemical Properties

This compound is a synthetic estrane (B1239764) steroid and the C17β enanthate ester of norethisterone.[1] It presents as a white to off-white or creamy white crystalline powder.[2][3][4] A comprehensive summary of its fundamental physicochemical properties is presented in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate[5]
CAS Number 3836-23-5[2][6]
Molecular Formula C₂₇H₃₈O₃[3][5][6][7]
Molecular Weight 410.6 g/mol [5][7]
Appearance White to off-white crystalline powder[2][3]
Melting Range 68-71 °C[6]
XLogP3 (logP) 6.0[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bond Count 8[7]
Specific Optical Rotation -10.0° to -15.0° (in dichloromethane)[3]

Solubility Profile

The solubility of an API is a critical factor influencing its formulation, dissolution, and bioavailability. As a steroid ester, this compound is characterized by its lipophilicity, leading to poor solubility in aqueous media and high solubility in organic solvents. This property is fundamental to its use in long-acting oily depot injections.[8][9]

Table 2: Solubility Data for this compound

SolventQualitative SolubilityQuantitative Solubility (at RT)Source(s)
Water Practically insoluble / Poorly soluble-[2][3][4]
Ethanol Freely soluble / Readily dissolves82 mg/mL[2][3][4][10]
Methanol Freely soluble-[3][4]
Acetone Freely soluble-[3][4]
Dimethyl Sulfoxide (DMSO) Readily dissolves82 mg/mL[2][10]
Dioxane Freely soluble-[4]
Ether Freely soluble-[4]
Light Petroleum Slightly soluble-[4]

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and formulation development.[11][12] The following sections detail standard methodologies for characterizing key properties of this compound.

Determination of Melting Range (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) General Chapter <741>.[2][5][13] The melting range of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline solid, this range is typically narrow.[14][15]

Apparatus:

  • Melting point apparatus (e.g., heated metal block or oil bath).[15]

  • Glass capillary tubes (0.8–1.2 mm internal diameter).[13]

  • Accurate thermometer, calibrated with USP Melting Point Reference Standards.[2]

Procedure:

  • Sample Preparation: Finely powder the dry this compound sample.

  • Capillary Loading: Charge the capillary tube with the powdered sample to form a tightly packed column of 2.5–3.5 mm in height.[13]

  • Heating: Place the capillary in the melting point apparatus. Heat the apparatus until the temperature is approximately 10°C below the expected melting point.

  • Measurement: Reduce the heating rate to approximately 1°C per minute.[13]

  • Record: Record the temperature at which the substance is first observed to collapse or form a visible liquid (onset) and the temperature at which it is completely melted (clear point). This range is the melting range.[13]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement (USP <741>) cluster_result Result P1 Dry and finely powder This compound P2 Load into capillary tube (2.5-3.5 mm height) P1->P2 M1 Place capillary in melting point apparatus P2->M1 M2 Heat rapidly to ~10°C below expected M.P. M1->M2 M3 Reduce heating rate to ~1°C/min M2->M3 M4 Observe and record onset of melting M3->M4 M5 Record temperature of complete melting (clear point) M4->M5 R1 Melting Range (Onset to Clear Point) M5->R1 LogP_Workflow cluster_prep Preparation cluster_exp Experiment (OECD 107) cluster_calc Calculation P1 Pre-saturate n-Octanol and Water P2 Prepare stock solution of NETE in n-Octanol P1->P2 E1 Combine phases in defined volume ratio P2->E1 E2 Shake at constant temp to reach equilibrium E1->E2 E3 Separate phases via centrifugation E2->E3 E4 Analyze NETE concentration in each phase (e.g., HPLC) E3->E4 C1 Calculate P = [Co] / [Cw] E4->C1 C2 Report as logP C1->C2 Solubility_Workflow A Add excess solid NETE to known volume of solvent B Seal and agitate at constant temperature (e.g., 24-48h) A->B C Confirm presence of undissolved solid B->C D Separate solid from saturated solution (Filter/Centrifuge) C->D E Quantify NETE concentration in clear solution (e.g., HPLC) D->E F Report solubility (e.g., in mg/mL) E->F

References

In Vitro Metabolism and Degradation Pathways of Norethisterone Enanthate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethisterone enanthate (NETE) is a long-acting injectable progestin contraceptive. Its efficacy and safety are intrinsically linked to its metabolic fate and stability. This technical guide provides an in-depth overview of the in vitro metabolism and degradation pathways of NETE, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved processes. This information is critical for researchers and professionals involved in the development of steroid-based therapeutics and drug metabolism studies.

In Vitro Metabolism of this compound

The in vitro metabolism of this compound primarily involves a two-step process: hydrolysis of the enanthate ester to the active compound, norethisterone (NET), followed by the metabolic transformation of NET.

Hydrolysis of this compound

NETE is a prodrug that requires enzymatic hydrolysis to release the pharmacologically active norethisterone. This conversion is a critical first step in its metabolic pathway.

Experimental Protocol: In Vitro Hydrolysis Assay

A typical in vitro hydrolysis study involves incubating NETE with a biological matrix containing esterases, such as liver microsomes or plasma.

  • Materials:

    • This compound (NETE)

    • Human liver microsomes (or other tissue preparations)

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (if studying subsequent metabolism)

    • Acetonitrile (for reaction termination)

    • Internal standard for analytical quantification

  • Procedure:

    • Pre-warm a suspension of human liver microsomes in phosphate buffer at 37°C.

    • Initiate the reaction by adding a solution of NETE (typically in a small volume of organic solvent like ethanol (B145695) or DMSO).

    • Incubate the mixture at 37°C with gentle agitation.

    • At various time points, withdraw aliquots of the incubation mixture.

    • Terminate the enzymatic reaction by adding a quenching solvent, such as ice-cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentrations of NETE and the formed norethisterone (NET) using a validated analytical method like LC-MS/MS.

Quantitative Data: Hydrolysis Kinetics

While specific kinetic parameters for the in vitro hydrolysis of NETE are not extensively reported in publicly available literature, studies on similar steroid esters indicate that this is a rapid and efficient process catalyzed by carboxylesterases present in the liver and blood. The rate of hydrolysis can be determined by monitoring the disappearance of the parent drug (NETE) and the appearance of the product (NET) over time.

Table 1: In Vitro Hydrolysis of this compound

ParameterValueReference
Primary MetaboliteNorethisterone (NET)[1]
Catalyzing EnzymesCarboxylesterases[2]
Data on specific kinetic constants (Km, Vmax) for NETE hydrolysis in human liver microsomes is limited in the reviewed literature.

Diagram: Hydrolysis of this compound

NETE This compound NET Norethisterone (Active Metabolite) NETE->NET Hydrolysis (Carboxylesterases) Enanthate Enanthate Moiety NETE->Enanthate

Caption: Enzymatic hydrolysis of NETE to its active metabolite, NET.

Metabolism of Norethisterone (NET)

Once formed, norethisterone undergoes extensive phase I and phase II metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Key Metabolic Pathways of Norethisterone:

  • A-ring reduction: The α,β-unsaturated ketone in the A-ring of NET is a primary site for metabolism. This involves reduction by 5α- and 5β-reductases to form dihydro- and tetrahydro-metabolites.[3]

  • Hydroxylation: CYP enzymes, particularly CYP3A4, catalyze the hydroxylation of the steroid nucleus at various positions.[4][5]

Major Metabolites of Norethisterone:

  • 5α-dihydronorethisterone

  • 3α,5α-tetrahydronorethisterone

  • 3β,5α-tetrahydronorethisterone

Experimental Protocol: In Vitro Metabolism of Norethisterone using Human Liver Microsomes

This protocol is designed to identify and quantify the metabolites of norethisterone.

  • Materials:

    • Norethisterone (NET)

    • Human liver microsomes (pooled from multiple donors to average metabolic activity)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Acetonitrile or other suitable organic solvent

    • Reference standards for potential metabolites

  • Procedure:

    • Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding NET dissolved in a small volume of solvent.

    • Incubate at 37°C with shaking for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a cold quenching solvent.

    • Vortex and centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS for the presence and quantity of NET and its metabolites.[6][7]

Quantitative Data: Metabolite Formation

Quantitative analysis of in vitro metabolism studies allows for the determination of the rate of formation of different metabolites. This data is crucial for understanding the relative importance of various metabolic pathways.

Table 2: In Vitro Metabolism of Norethisterone in Human Liver Microsomes

MetaboliteEnzyme(s) InvolvedFormation Rate (pmol/min/mg protein)Reference
5α-dihydronorethisterone5α-reductaseSpecific quantitative data not readily available in the reviewed literature.[3]
3α,5α-tetrahydronorethisterone5α-reductase, 3α-hydroxysteroid dehydrogenaseSpecific quantitative data not readily available in the reviewed literature.[3]
Hydroxylated metabolitesCYP3A4, other CYPsSpecific quantitative data not readily available in the reviewed literature.[4][5]

Diagram: Metabolic Pathways of Norethisterone

NET Norethisterone (NET) Dihydro 5α-Dihydronorethisterone NET->Dihydro 5α-Reductase Hydroxylated Hydroxylated Metabolites NET->Hydroxylated CYP3A4, other CYPs Tetrahydro Tetrahydronorethisterone (e.g., 3α,5α-THN) Dihydro->Tetrahydro 3α/β-HSD cluster_stress Stress Conditions Acid Acidic Analysis Stability-Indicating HPLC / LC-MS/MS Analysis Acid->Analysis Base Basic Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis NETE This compound (Drug Substance) NETE->Acid NETE->Base NETE->Oxidative NETE->Thermal NETE->Photolytic Identification Degradation Product Identification & Characterization Analysis->Identification

References

Molecular Mechanism of Norethisterone Enanthate in the Treatment of Endometriosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Progestins, including norethisterone enanthate (NETE), are a cornerstone of medical management for endometriosis. NETE, a long-acting injectable progestin, exerts its therapeutic effects through a multi-faceted molecular mechanism. Upon administration, it is hydrolyzed to its active metabolite, norethisterone (NET), which then modulates various signaling pathways and cellular processes within endometriotic lesions. This technical guide provides a comprehensive overview of the molecular mechanisms of NETE in the treatment of endometriosis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex biological pathways and workflows.

Introduction to Endometriosis and Progestin Therapy

Endometriosis is a prevalent gynecological condition affecting a significant portion of women of reproductive age. The pathophysiology of endometriosis is complex and involves a combination of factors, including retrograde menstruation, altered immunity, genetic predisposition, and hormonal dysregulation. Ectopic endometrial implants are estrogen-sensitive and undergo cyclical proliferation and inflammation, leading to the clinical manifestations of the disease.

Progestins are synthetic compounds that mimic the activity of progesterone (B1679170) and are a first-line medical treatment for endometriosis.[1] Their therapeutic efficacy stems from their ability to induce a hypoestrogenic state by suppressing the hypothalamic-pituitary-ovarian (HPO) axis, as well as through direct effects on the endometriotic lesions themselves.[2][3] this compound (NETE) is a prodrug of norethisterone (NET), a potent synthetic progestin. Its long-acting formulation allows for sustained therapeutic levels, making it a convenient and effective option for the long-term management of endometriosis.

Molecular Mechanisms of Action of this compound

The therapeutic effects of NETE in endometriosis are mediated by the actions of its active metabolite, norethisterone (NET), on multiple cellular and molecular targets. These mechanisms collectively lead to the suppression of lesion growth, reduction of inflammation, and alleviation of pain.

Hormonal Regulation: Suppression of the Hypothalamic-Pituitary-Ovarian Axis

NETE, through its active form NET, exerts negative feedback on the hypothalamus and pituitary gland, suppressing the pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequent secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] This leads to an anovulatory state and a systemic hypoestrogenic environment, which is crucial for inhibiting the estrogen-dependent proliferation of endometriotic implants.

Direct Effects on Endometriotic Lesions

Beyond its systemic hormonal effects, NET has direct actions on the endometriotic tissue.

Table 1: Anti-proliferative Effect of Norethisterone (NET) on Human Endometriotic Stromal Cells (ESCs)

CompoundConcentrationMethodResultReference
Norethisterone (NET)> 10 nM[³H]thymidine incorporationSignificant inhibition of ESC proliferation in a dose-dependent manner.[4]

NET has been shown to induce apoptosis, or programmed cell death, in endometriotic stromal cells.[4] This is a critical mechanism for the regression of endometriotic lesions. The pro-apoptotic effect of NET is mediated, at least in part, by the activation of executioner caspases, such as caspase-3 and caspase-7.

Table 2: Pro-apoptotic Effect of Norethisterone (NET) on Human Endometriotic Stromal Cells (ESCs)

CompoundConcentrationMethodResultReference
Norethisterone (NET)> 100 nMCaspase-3/7 activity assaySignificant increase in caspase-3/7 activity.[4]
Norethisterone (NET)> 100 nMNuclear stainingSignificant increase in the number of apoptotic cells.[4]
Modulation of Inflammatory Responses

Endometriosis is characterized by a chronic inflammatory state within the peritoneal cavity. Pro-inflammatory cytokines play a crucial role in the pathogenesis of the disease by promoting cell proliferation, angiogenesis, and pain. Progestins, including NET acetate (B1210297) (NETA), have been shown to exert anti-inflammatory effects on endometriotic cells.

NETA has been demonstrated to suppress the secretion of key pro-inflammatory cytokines and chemokines from TNF-α-stimulated endometriotic stromal cells.[5]

Table 3: Effect of Progestins on Cytokine Secretion from TNF-α-Stimulated Endometriotic Stromal Cells

ProgestinCytokine/ChemokineEffectReference
Norethisterone Acetate (NETA)Interleukin-6 (IL-6)Suppression of secretion[5]
Norethisterone Acetate (NETA)Interleukin-8 (IL-8)Suppression of secretion[5]
Norethisterone Acetate (NETA)Monocyte Chemoattractant Protein-1 (MCP-1)Suppression of secretion[5]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in the endometriotic lesions of patients with endometriosis.[6] Activation of NF-κB leads to the transcription of numerous genes involved in inflammation, cell proliferation, and survival. Progestins are thought to exert their anti-inflammatory effects in part by inhibiting the NF-κB pathway.[7] This may occur through the induction of inhibitory proteins like IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.

G NF-κB Signaling Pathway in Endometriosis and Progestin Intervention cluster_NFkB Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK IKK Complex TNFR->IKK activates IL1R->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->IkBa_degraded ubiquitination & degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (IL-6, IL-8, MCP-1) Nucleus->Proinflammatory_Genes activates transcription of Cell_Proliferation Cell Proliferation Proinflammatory_Genes->Cell_Proliferation Angiogenesis Angiogenesis Proinflammatory_Genes->Angiogenesis NETE Norethisterone (active metabolite of NETE) NETE->IKK inhibits?

NF-κB signaling in endometriosis and potential inhibition by NETE.
Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for the establishment, growth, and survival of endometriotic implants.[8] While direct evidence for the anti-angiogenic effects of NETE is limited, other progestins, such as dienogest (B1670515), have been shown to inhibit angiogenesis in ectopic endometrial tissue.[9] The anti-angiogenic effects of progestins are thought to be mediated by the downregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

Androgenic Effects

Norethisterone exhibits some androgenic activity due to its ability to bind to the androgen receptor (AR).[2] The 5α-reduction of NET enhances its binding affinity for the AR but diminishes its androgenic potency.[2] Androgens can have anti-proliferative effects on both endometrial epithelial and stromal cells. The expression of androgen-regulated genes in endometrial stromal cells may contribute to the therapeutic effects of NETE.

Regulation of Intracellular Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. This pathway is often hyperactivated in endometriotic cells, contributing to their enhanced survival and proliferation.[1][10] Progestins may exert their therapeutic effects by modulating this pathway, potentially by inhibiting Akt phosphorylation, which would lead to increased apoptosis and reduced cell proliferation. While direct evidence for NETE's effect on this pathway is emerging, the known interplay between progesterone signaling and the PI3K/Akt pathway in endometrial cells suggests this is a likely mechanism of action.

G PI3K/Akt/mTOR Signaling Pathway in Endometriosis Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt phosphorylates mTORC1 mTORC1 pAkt->mTORC1 activates Survival Cell Survival pAkt->Survival Apoptosis Apoptosis pAkt->Apoptosis inhibits Proliferation Cell Proliferation mTORC1->Proliferation NETE Norethisterone (active metabolite of NETE) NETE->pAkt inhibits?

PI3K/Akt/mTOR pathway in endometriosis and potential modulation by NETE.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the molecular mechanisms of this compound.

Isolation and Culture of Human Endometriotic Stromal Cells (ESCs)

G Workflow for Isolation and Culture of ESCs Biopsy Endometriotic Tissue Biopsy Wash Wash with PBS Biopsy->Wash Mince Mince Tissue Wash->Mince Digest Enzymatic Digestion (Collagenase/Hyaluronidase) Mince->Digest Filter Filter through Cell Strainer Digest->Filter Centrifuge Centrifuge and Resuspend Filter->Centrifuge Culture Culture in appropriate medium Centrifuge->Culture Characterize Characterize Cells (e.g., vimentin (B1176767) staining) Culture->Characterize

Workflow for the isolation and culture of endometriotic stromal cells.

Protocol:

  • Tissue Collection: Obtain fresh endometriotic tissue biopsies from patients undergoing laparoscopy, with informed consent and ethical approval.

  • Transport: Transport the tissue to the laboratory in sterile, ice-cold transport medium (e.g., DMEM/F-12 with antibiotics).

  • Washing: Wash the tissue several times with sterile phosphate-buffered saline (PBS) to remove blood and debris.

  • Mincing: Mince the tissue into small pieces (approximately 1-2 mm³) using sterile scalpels or scissors in a petri dish.

  • Enzymatic Digestion: Transfer the minced tissue to a sterile conical tube containing a digestion solution (e.g., DMEM/F-12 with 0.25% collagenase type IV and 0.1% hyaluronidase).

  • Incubation: Incubate the tissue suspension at 37°C in a shaking water bath for 60-90 minutes, with gentle agitation every 15-20 minutes.

  • Filtration: Pass the digested tissue suspension through a series of sterile cell strainers (e.g., 100 µm followed by 40 µm) to separate stromal cells from epithelial glands and undigested tissue.

  • Centrifugation: Centrifuge the filtered cell suspension at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in complete culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Plating and Culture: Plate the cells in culture flasks or dishes and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Characterization: After reaching confluence, characterize the stromal cells by immunocytochemistry for vimentin (positive) and cytokeratin (negative) to ensure purity.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

G Workflow for [³H]-Thymidine Incorporation Assay Seed Seed ESCs in 96-well plate Treat Treat with NETE (various concentrations) Seed->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 Add_Thymidine Add [³H]-Thymidine Incubate1->Add_Thymidine Incubate2 Incubate for 18-24 hours Add_Thymidine->Incubate2 Harvest Harvest cells onto filter mat Incubate2->Harvest Measure Measure radioactivity (Scintillation counter) Harvest->Measure Analyze Analyze data Measure->Analyze

Workflow for assessing cell proliferation using the [³H]-thymidine incorporation assay.

Protocol:

  • Cell Seeding: Seed ESCs into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of NETE or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • [³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filter mat with PBS to remove unincorporated [³H]-thymidine.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Activity)

G Workflow for Caspase-3/7 Activity Assay Seed Seed ESCs in 96-well plate Treat Treat with NETE (various concentrations) Seed->Treat Incubate Incubate for 24-48 hours Treat->Incubate Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate->Add_Reagent Incubate_RT Incubate at room temperature Add_Reagent->Incubate_RT Measure Measure luminescence Incubate_RT->Measure Analyze Analyze data Measure->Analyze

Workflow for measuring apoptosis via caspase-3/7 activity.

Protocol:

  • Cell Seeding: Seed ESCs in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of NETE or vehicle control for 24-48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the cell number (if necessary) and express the results as fold change relative to the vehicle-treated control.

Conclusion

This compound is an effective therapeutic agent for endometriosis, exerting its effects through a complex interplay of systemic hormonal suppression and direct actions on endometriotic lesions. Its active metabolite, norethisterone, inhibits cell proliferation, induces apoptosis, and modulates the inflammatory microenvironment of the ectopic implants. The inhibition of key signaling pathways such as NF-κB and PI3K/Akt/mTOR likely plays a central role in these therapeutic effects. While the precise molecular details of NETE's action are still being elucidated, the available evidence strongly supports its multifaceted mechanism of action. Further research focusing specifically on the enanthate ester and its long-term effects on endometriotic tissue will provide a more complete understanding and may pave the way for the development of even more targeted and effective therapies for this debilitating disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethisterone enanthate, a long-acting injectable progestin contraceptive, is synthesized through the esterification of norethisterone. As with any synthetic pharmaceutical compound, the manufacturing process can give rise to various impurities that must be rigorously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the synthesis of this compound, a detailed discussion of its process-related impurities, and a comprehensive summary of the analytical methodologies employed for their identification and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the chemistry, manufacturing, and control (CMC) of this compound.

Introduction

This compound (NETE) is a prodrug of norethisterone, a potent synthetic progestogen.[1] Administered via intramuscular injection, NETE provides contraception for several months by suppressing ovulation, thickening cervical mucus, and altering the endometrium.[1][2] The synthesis of NETE involves the esterification of the 17β-hydroxyl group of norethisterone with enanthic acid (heptanoic acid) or its derivative. The control of impurities during this process is a critical aspect of pharmaceutical development and manufacturing, as impurities can impact the stability, safety, and efficacy of the drug substance. This guide will detail the synthesis process, the common impurities encountered, and the analytical techniques used for their control.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of norethisterone with heptanoic acid in the presence of a coupling agent and a catalyst.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway Norethisterone Norethisterone Reagents EDCI, DMAP Chloroform Norethisterone->Reagents Heptanoic_Acid Heptanoic Acid Heptanoic_Acid->Reagents Norethisterone_Enanthate This compound Reagents->Norethisterone_Enanthate Esterification Mechanism_of_Action Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary LH & FSH (+) Ovary->Hypothalamus Estrogen/Progesterone Feedback NETE This compound (hydrolyzed to Norethisterone) NETE->Hypothalamus Negative Feedback NETE->Pituitary Negative Feedback

References

An In-depth Technical Guide to the Pharmacodynamics of Long-Acting Injectable Norethisterone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacodynamics of norethisterone enanthate (NET-EN), a long-acting injectable progestogen contraceptive. It details the molecular mechanisms, systemic effects, and key experimental findings, presented in a format tailored for research and development contexts.

Introduction

This compound (NET-EN), also known as norethindrone (B1679910) enanthate, is a synthetic progestin used as a long-acting injectable contraceptive.[1][2] Administered intramuscularly, typically at a dose of 200 mg every two months, it provides a reversible method of hormonal birth control.[1][2] Its efficacy relies on a multi-faceted mechanism of action that disrupts the normal female reproductive cycle. Understanding its detailed pharmacodynamic profile is critical for drug development, clinical research, and optimizing its therapeutic use.

Core Pharmacodynamic Principles

NET-EN is a prodrug that is converted in the body to its active form, norethisterone (NET).[1][3] The contraceptive effect of NET-EN is primarily achieved through three synergistic actions:

  • Inhibition of Ovulation: The primary mechanism is the suppression of ovulation by exerting negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis.[2][3]

  • Modification of Cervical Mucus: It induces changes in the cervical mucus, making it thick, viscous, and scanty, which creates a barrier that hinders sperm penetration.[3][4]

  • Alteration of the Endometrium: NET-EN causes the endometrial lining of the uterus to become thin and atrophic, rendering it unreceptive to blastocyst implantation.[3][4][5]

Molecular Pharmacodynamics

Prodrug Conversion and Metabolism

Upon intramuscular injection, NET-EN is slowly released from the oily depot into circulation. In the bloodstream, it is rapidly hydrolyzed by esterases into the active compound, norethisterone (NET), and enanthic acid.[1][3] NET is a potent progestogen belonging to the 19-nortestosterone group of progestins.[1] Further metabolism of NET can occur, including 5α-reduction, which has been shown to enhance its binding affinity for the androgen receptor but paradoxically diminish its androgenic potency.[6] A small portion of NET can also be metabolized to the potent estrogen, ethinylestradiol.[1]

G cluster_0 Systemic Circulation NET-EN This compound (Prodrug) NET Norethisterone (NET) (Active Compound) NET-EN->NET Hydrolysis Metabolites Inactive Metabolites & Ethinylestradiol NET->Metabolites Metabolism Esterases Esterases Esterases->NET-EN

Fig 1: Prodrug conversion of NET-EN to active Norethisterone (NET).
Receptor Binding Profile

The biological effects of NET are mediated through its interaction with steroid hormone receptors. As a progestin, its primary target is the progesterone (B1679170) receptor (PR).[7]

  • Progesterone Receptor (PR): NET is a potent agonist of the PR. This interaction is responsible for its effects on the HPO axis, endometrium, and cervical mucus.[7]

  • Androgen Receptor (AR): NET exhibits weak androgenic activity due to its structural similarity to testosterone (B1683101) and its ability to bind to the AR.[1][6]

  • Estrogen Receptor (ER): NET has very low affinity for the ER, but some weak estrogenic effects can be observed, primarily through its metabolite, ethinylestradiol.[1]

G cluster_receptors Target Receptors cluster_effects Primary Biological Effects NET Norethisterone (Active Drug) PR Progesterone Receptor (PR) NET->PR High Affinity AR Androgen Receptor (AR) NET->AR Low Affinity ER Estrogen Receptor (ER) (via Metabolite) NET->ER Indirect Progestogenic Potent Progestogenic Effects (Contraception) PR->Progestogenic Androgenic Weak Androgenic Effects (Side Effects) AR->Androgenic Estrogenic Weak Estrogenic Effects ER->Estrogenic

Fig 2: Receptor binding profile and resulting biological effects of Norethisterone.

Systemic Pharmacodynamic Effects

Hypothalamic-Pituitary-Ovarian (HPO) Axis Suppression

NET exerts a strong negative feedback effect on the HPO axis, which is the cornerstone of its ovulatory-inhibiting action.[3] By acting on the hypothalamus, it suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, reduces the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary gland.[3][8] The suppression of the mid-cycle LH surge is critical for preventing follicular rupture and the release of an oocyte.[9][10] This sustained suppression leads to an anovulatory state and significantly reduced production of endogenous estradiol (B170435) and progesterone.[8][10]

HPO_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary LH / FSH (+) Ovary->Hypothalamus Endogenous Steroids (Normal Feedback) Ovulation OVULATION (Blocked) Ovary->Ovulation Follicular Growth & Estradiol Production NET Norethisterone (from NET-EN) NET->Hypothalamus Suppresses GnRH NET->Pituitary Suppresses LH/FSH

Fig 3: Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) axis by Norethisterone.
Effects on the Endometrium

In a normal cycle, the endometrium proliferates under the influence of estrogen and becomes secretory under the influence of progesterone to prepare for implantation. NET-EN disrupts this process significantly. The continuous progestogenic stimulation leads to the suppression of endometrial growth, resulting in a thin, inactive, or "atrophic" endometrium with straight, non-secretory tubular glands and a compact stroma.[4][11] This environment is hostile to implantation, providing an additional layer of contraceptive security.[2][3]

Effects on Cervical Mucus

NET-EN profoundly alters the properties of cervical mucus. Under its influence, the mucus becomes thick, opaque, and reduced in quantity. The characteristic "ferning" pattern, which is seen in pre-ovulatory estrogenic mucus when dried on a slide, is absent.[4] This altered mucus acts as a physical barrier, preventing sperm from entering the upper genital tract.[2][3]

G NET_EN IM Injection of This compound HPO HPO Axis Suppression NET_EN->HPO Cervix Cervical Mucus Thickening NET_EN->Cervix Endo Endometrial Suppression NET_EN->Endo Ovulation Inhibition of Ovulation HPO->Ovulation Sperm Impeded Sperm Penetration Cervix->Sperm Implantation Unreceptive Endometrium Endo->Implantation Contraception Contraceptive Efficacy Ovulation->Contraception Sperm->Contraception Implantation->Contraception

Fig 4: The multi-faceted mechanisms leading to contraceptive efficacy.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from clinical studies investigating the pharmacodynamics of NET-EN.

Table 1: Pharmacokinetic Parameters of NET-EN (200 mg IM) in Adult Women

Parameter Mean Value Range Source
Time to Peak Concentration (Tmax) of NET ~6 days 3 - 7 days [11][12]
Peak Serum Concentration (Cmax) of NET 34.3 nmol/L - [11]
Absorption Half-life (t½) - 5.4 - 22.3 days [12]
Elimination Half-life (t½) - 7.5 - 22.5 days [12]

| Duration of NET Detection in Serum | 74 days | - |[12] |

Table 2: Effects of NET-EN on Gonadotropin and Ovarian Steroid Levels

Hormone Effect Magnitude of Change Time Point Source
Luteinizing Hormone (LH) Suppression of preovulatory peak Peak abolished During treatment [9]
Follicle-Stimulating Hormone (FSH) Suppression of preovulatory peak Peak abolished During treatment [9]
Estradiol (E2) Suppression Median levels decreased by 62% 25 weeks [13]

| Progesterone (P) | Suppression (indicative of anovulation) | Levels remain low (<2000 pg/ml) | During treatment |[11][14] |

Table 3: Comparative Effects of NET-EN vs. DMPA-IM on Testosterone and SHBG at 25 Weeks

Parameter Drug Baseline (Median) 25 Weeks (Median) % Change from Baseline Source
Total Testosterone NET-EN 0.551 nmol/L 0.253 nmol/L -54.1% [15]
DMPA-IM 0.560 nmol/L 0.423 nmol/L -24.3% [15]
SHBG NET-EN 50.2 nmol/L 17.6 nmol/L -65.1% [15]
DMPA-IM 45.0 nmol/L 32.7 nmol/L -29.8% [15]
Free Testosterone NET-EN 6.00 pmol/L 3.70 pmol/L -40.0% [15]

| | DMPA-IM | 6.87 pmol/L | 5.38 pmol/L | -17.2% |[15] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment of pharmacodynamic effects. Below are synthesized protocols based on common practices in clinical trials.

Protocol for Assessing HPO Axis Suppression
  • Subject Recruitment: Healthy, ovulatory women with regular menstrual cycles are recruited. A baseline control cycle is monitored.

  • Treatment Administration: A single intramuscular injection of 200 mg NET-EN is administered on day 5 of the subsequent menstrual cycle.[11]

  • Blood Sampling: Blood samples are collected daily or on alternate days throughout the control and treatment cycles.[11][16]

  • Hormone Analysis: Serum concentrations of LH, FSH, estradiol, and progesterone are measured using validated methods such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

  • Data Analysis: Hormone profiles from the treatment cycle are compared to the baseline cycle to confirm the abolition of LH/FSH peaks and suppression of estradiol and progesterone, indicating anovulation.

G Start Start Recruit Recruit Volunteers (Healthy, Ovulatory Women) Start->Recruit Baseline Monitor Baseline Control Cycle Recruit->Baseline Administer Administer 200mg NET-EN IM (Cycle Day 5) Baseline->Administer Sampling Collect Daily/Alternate Blood Samples Administer->Sampling Analysis Hormone Analysis (LC-MS/MS or RIA) Sampling->Analysis Compare Compare Treatment vs. Baseline Hormone Profiles Analysis->Compare End End Compare->End

Fig 5: Experimental workflow for assessing HPO axis effects.
Protocol for Histological Evaluation of the Endometrium

  • Subject Recruitment: As per Protocol 6.1.

  • Biopsy Schedule: Endometrial biopsies are obtained during the pre-treatment control cycle (e.g., late secretory phase) and at specific time points during the treatment cycle (e.g., day 23 and day 59 post-injection).[11]

  • Tissue Processing: The aspirated endometrial tissue is immediately fixed in 10% formalin, dehydrated, and embedded in paraffin. Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Histological Analysis: A pathologist, blinded to the treatment phase, examines the slides. The evaluation focuses on glandular development (mitotic activity, secretory changes), stromal characteristics (edema, decidualization), and overall endometrial thickness and vascularity.[4][11]

Protocol for Analysis of Cervical Mucus Properties
  • Subject Recruitment: As per Protocol 6.1.

  • Sample Collection: Cervical mucus samples are collected daily or on alternate days, particularly around the expected time of ovulation in the control cycle and at corresponding times in the treatment cycle.[16]

  • Biophysical Analysis:

    • Spinnbarkeit: The stretchability of the mucus is measured in centimeters.

    • Ferning: A small amount of mucus is spread on a glass slide, allowed to air dry, and examined under a microscope for the presence or absence of a crystalline, fern-like pattern.[4]

    • Quantity & Consistency: The volume and visual characteristics (e.g., clear and watery vs. thick and opaque) are recorded.

  • Data Analysis: Properties of the mucus during the treatment cycle are compared to the pre-ovulatory mucus from the control cycle to quantify the progestogenic effect.

Conclusion

The pharmacodynamics of long-acting injectable this compound are characterized by its function as a prodrug for the potent progestin, norethisterone. Its contraceptive efficacy is robust, stemming from a tripartite mechanism involving the profound suppression of the HPO axis to inhibit ovulation, the creation of a sperm-impenetrable cervical mucus barrier, and the induction of an endometrium that is unreceptive to implantation. Quantitative studies confirm its significant impact on gonadotropin and steroid hormone levels. The detailed experimental protocols outlined provide a framework for the continued research and development of this and other long-acting contraceptive agents.

References

The Genesis of a Long-Acting Progestin: A Technical History of Norethisterone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the discovery, synthesis, and clinical evolution of norethisterone enanthate, a cornerstone of long-acting injectable contraception.

Introduction: Addressing a Global Need

The development of long-acting injectable contraceptives in the mid-20th century represented a pivotal advancement in family planning, offering a highly effective and user-friendly alternative to daily oral pills.[1] Among these pioneering hormonal agents, this compound (NETE) emerged as a key progestin-only injectable, providing women with a safe and reversible contraceptive option. This technical guide delves into the discovery, development, and scientific underpinnings of this compound, from its chemical synthesis to its extensive clinical evaluation.

Discovery and Development Milestones

The journey of this compound is rooted in the synthesis of its parent compound, norethisterone.

  • 1951: Norethisterone (also known as norethindrone) was first synthesized, marking the advent of a new class of potent, orally active progestins.[2]

  • 1957: Norethisterone was introduced for medical use.[2]

  • Mid-20th Century: Recognizing the need for long-acting formulations to improve contraceptive adherence, researchers began developing esterified versions of norethisterone. The attachment of a long-chain fatty acid, enanthate, at the C17β position of the norethisterone molecule created a prodrug with delayed absorption and a prolonged duration of action.[3] This innovation led to the development of this compound as an injectable contraceptive.

  • 1957: this compound came into medical use, offering a bimonthly injectable contraceptive option.[3]

Chemical Synthesis of this compound

The synthesis of this compound involves the esterification of the parent steroid, norethisterone. While specific industrial synthesis protocols are proprietary, the general chemical pathway can be outlined. The foundational process for creating the norethisterone backbone is described in various patents.[4]

Experimental Protocol: Esterification of Norethisterone

The following is a generalized laboratory-scale protocol for the esterification of a hydroxyl group on a steroid, which is the core chemical transformation in the synthesis of NETE from norethisterone.

Materials:

  • Norethisterone

  • Enanthic anhydride (B1165640) or enanthoyl chloride

  • Pyridine (B92270) (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate solution, water, organic solvents for extraction, silica (B1680970) gel for chromatography)

Procedure:

  • Dissolution: Dissolve norethisterone in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add an excess of pyridine (to act as a catalyst and acid scavenger) followed by the dropwise addition of enanthic anhydride or enanthoyl chloride.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture and cautiously add water or a dilute acid solution (e.g., 1M HCl) to quench the excess anhydride/acyl chloride and neutralize the pyridine. Extract the aqueous mixture with an organic solvent.

  • Washing: Wash the organic layer sequentially with dilute acid, water, a dilute base solution (e.g., saturated sodium bicarbonate), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica gel to yield the final product of high purity.

  • Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Signaling Pathway

This compound is a prodrug of norethisterone.[3] Following intramuscular injection, it is slowly released from the oily depot and hydrolyzed by esterases in the bloodstream to release the active compound, norethisterone.[5] Norethisterone then exerts its progestogenic effects by binding to and activating the progesterone (B1679170) receptor (PR).[2]

The primary contraceptive mechanisms of norethisterone are:

  • Inhibition of Ovulation: Norethisterone provides negative feedback on the hypothalamus and pituitary gland, suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This disruption of the hormonal cascade prevents follicular development and ovulation.

  • Thickening of Cervical Mucus: Norethisterone alters the consistency of the cervical mucus, making it thicker and more viscous. This change impedes sperm penetration into the uterine cavity.[6]

  • Endometrial Alterations: Norethisterone induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg.[6]

The signaling pathway of the progesterone receptor, which is activated by norethisterone, is a complex process involving both genomic and non-genomic actions.

Progesterone Receptor Signaling Pathway Progesterone Receptor Signaling Pathway NETE This compound (in circulation) Esterases Esterases NETE->Esterases Hydrolysis NET Norethisterone (Active Hormone) Esterases->NET PR_complex Progesterone Receptor (PR) - Heat Shock Protein (HSP) Complex (inactive, in cytoplasm) NET->PR_complex Binding and Dissociation of HSP Active_PR_dimer Active PR Dimer PR_complex->Active_PR_dimer Dimerization Nucleus Nucleus Active_PR_dimer->Nucleus Translocation PRE Progesterone Response Element (PRE) on DNA Active_PR_dimer->PRE Binding to DNA Transcription Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation in Ribosome Proteins New Proteins Translation->Proteins Cellular_Response Cellular Response (e.g., altered gene expression leading to contraceptive effects) Proteins->Cellular_Response

Progesterone Receptor Signaling Pathway

Pharmacodynamics: Receptor Binding Profile

Norethisterone, the active metabolite of NETE, is a potent progestogen. It also exhibits weak androgenic and estrogenic activity.[2] The estrogenic effects are primarily due to the metabolic conversion of a small amount of norethisterone to ethinylestradiol.[5]

Table 1: Relative Binding Affinity of Norethisterone to Steroid Receptors

ReceptorLigandRelative Binding Affinity (%)Reference
Progesterone Receptor (PR)Progesterone100[2]
Norethisterone~150[2]
Androgen Receptor (AR)Dihydrotestosterone (DHT)100[7]
Norethisterone3.2[7]
Estrogen Receptor (ER)Estradiol (E2)100[7]
NorethisteroneNone (activity via metabolite)[7]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the relative binding affinity of a compound like norethisterone to a specific steroid receptor.

Materials:

  • Source of receptor (e.g., cell lysate from cells overexpressing the receptor, or tissue homogenate)

  • Radiolabeled ligand (e.g., ³H-progesterone for PR, ³H-DHT for AR)

  • Unlabeled competitor (norethisterone) at various concentrations

  • Assay buffer

  • Scintillation fluid and vials

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor (norethisterone).

  • Incubation: In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include tubes with only the radiolabeled ligand and receptor (total binding) and tubes with the radiolabeled ligand, receptor, and a large excess of unlabeled ligand (non-specific binding).

  • Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity can be calculated from the IC₅₀ values of the test compound and a reference compound.

Pharmacokinetics of this compound

Following a single intramuscular injection of 200 mg of NETE, the prodrug is slowly released from the injection site and hydrolyzed to norethisterone.

Table 2: Pharmacokinetic Parameters of Norethisterone after a Single 200 mg Intramuscular Injection of NETE

ParameterValueReference
Time to Peak Concentration (Tmax)~3-20 days[5]
Peak Plasma Concentration (Cmax)Varies, can be up to 13.4 ± 5.4 ng/mL
Half-life of Absorption5.4 to 22.3 days
Half-life of Elimination7.5 to 22.5 days
Duration of Action~8 weeks[6]

Norethisterone is metabolized in the liver, primarily through reduction of the A-ring.[5] A small fraction is converted to the potent estrogen, ethinylestradiol.[5] The metabolites are mainly excreted in the urine as conjugates.[5]

Clinical Development and Efficacy

The clinical development of this compound has involved numerous trials to establish its efficacy, safety, and optimal dosing regimen.

Experimental Workflow: Clinical Development of an Injectable Contraceptive

Clinical_Development_Workflow Clinical Development Workflow for an Injectable Contraceptive Preclinical Preclinical Studies (In vitro & in vivo animal studies, toxicology, formulation development) Phase1 Phase I Clinical Trials (Safety, tolerability, and pharmacokinetics in a small group of healthy volunteers) Preclinical->Phase1 Phase2 Phase II Clinical Trials (Efficacy, dose-ranging, and short-term side effects in a larger group of the target population) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale, multicenter trials to confirm efficacy, monitor adverse events, and compare with existing treatments) Phase2->Phase3 Regulatory Regulatory Submission and Review (Submission of New Drug Application (NDA) to regulatory authorities like the FDA) Phase3->Regulatory Post_Marketing Phase IV / Post-Marketing Surveillance (Ongoing monitoring of safety and efficacy in the general population) Regulatory->Post_Marketing

Clinical Development Workflow

Clinical trials have consistently demonstrated the high contraceptive efficacy of this compound when administered as a 200 mg intramuscular injection every 8 weeks.

Table 3: Summary of Key Clinical Trial Findings for this compound (200 mg IM every 8 weeks)

ParameterFindingReference
Efficacy
Pregnancy RateVery low, with some studies reporting no pregnancies.
Side Effects
Menstrual IrregularitiesCommon, including spotting, breakthrough bleeding, and amenorrhea. This is a major reason for discontinuation.
Weight ChangesSome women experience weight gain, while others may experience weight loss.
Other Common Side EffectsHeadaches, dizziness, and breast tenderness.
Continuation Rates
1-Year Continuation RateVaries between studies, often influenced by counseling and management of side effects.

Conclusion

This compound stands as a testament to the successful application of medicinal chemistry and clinical pharmacology to address a significant public health need. Its development as a long-acting injectable contraceptive has provided women worldwide with a highly effective, reversible, and convenient method of family planning. This technical guide has provided an in-depth overview of its discovery, synthesis, mechanism of action, and clinical profile, offering valuable insights for researchers and professionals in the field of drug development and reproductive health. Continued research and development in the area of long-acting contraceptives build upon the foundational knowledge established through the pioneering work on progestins like this compound.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Norethisterone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of norethisterone (also known as norethindrone) in human plasma. Norethisterone enanthate, a widely used long-acting injectable contraceptive, is a pro-drug that is hydrolyzed to its active form, norethisterone, after administration[1]. Therefore, monitoring plasma concentrations of norethisterone is crucial for pharmacokinetic and bioequivalence studies. The described method employs a simple and efficient liquid-liquid extraction (LLE) procedure for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine therapeutic drug monitoring and clinical research.

Principle

This method is based on the separation of norethisterone from endogenous plasma components using RP-HPLC. Plasma samples, spiked with estradiol (B170435) as an internal standard (IS), are subjected to liquid-liquid extraction to isolate the analytes of interest. The extracted and reconstituted sample is then injected into the HPLC system. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Quantification is performed by measuring the peak area response of the analyte relative to the internal standard at a UV wavelength of 245 nm[2].

Materials and Instrumentation

Chemicals and Reagents
  • Norethisterone (Reference Standard)

  • Estradiol (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ethanol (Analytical Grade)

  • Deionized Water

  • tert-Butyl Methyl Ether (Extraction Solvent)

  • Human Plasma (Drug-free)

Instrumentation
  • HPLC System with a UV/Vis Detector, Autosampler, Pump, and Degasser[2]

  • C18 Column (e.g., Thermo Scientific C18, 250 x 4.6 mm, 5 µm)[2]

  • Data Acquisition and Processing Software

  • Vortex Mixer

  • Centrifuge

  • Sample Concentrator/Evaporator (e.g., Nitrogen Evaporation System)

Experimental Protocols

Preparation of Stock Solutions
  • Norethisterone Stock Solution (100 µg/mL): Accurately weigh 10 mg of norethisterone reference standard and dissolve it in a 100 mL volumetric flask with ethanol[2].

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of estradiol and dissolve it in a 10 mL volumetric flask with ethanol[2].

Preparation of Calibration Standards and Quality Controls (QC)
  • Prepare a series of working standard solutions by diluting the norethisterone stock solution with the mobile phase.

  • Prepare calibration standards by spiking appropriate amounts of the working solutions into blank human plasma to achieve final concentrations in the range of 40 ng/mL to 2500 ng/mL (e.g., 40, 80, 160, 310, 630, 1250, and 2500 ng/mL)[2].

  • Prepare QC samples at three concentration levels: Low, Medium, and High (e.g., 50, 500, and 2000 ng/mL) in the same manner[2].

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean centrifuge tube[2].

  • Add 20 µL of the estradiol internal standard stock solution (1000 µg/mL) and vortex for 30 seconds[2].

  • Add 2.0 mL of tert-butyl methyl ether as the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample for 5 minutes at 4000 rpm to separate the organic and aqueous layers[2].

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35°C[2].

  • Reconstitute the dried residue with 300 µL of the mobile phase and vortex for 30 seconds to ensure complete dissolution[2].

  • Transfer the reconstituted sample to an autosampler vial for HPLC analysis.

HPLC Chromatographic Conditions

The chromatographic parameters for the analysis are summarized in the table below.

ParameterCondition
HPLC Column C18, 250 x 4.6 mm, 5 µm[2]
Mobile Phase Deionized Water : Acetonitrile (60:40, v/v)[2]
Flow Rate 1.3 mL/min[2]
Mode Isocratic
Injection Volume 100 µL[2]
Column Temperature 35°C[3]
Detection Wavelength 245 nm[2]
Internal Standard Estradiol[2]

Method Validation Data

The developed method was validated according to ICH guidelines. The results are summarized in the following tables.

Table 1: Linearity and Sensitivity
ParameterResult
Linearity Range 40 - 2500 ng/mL[2]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~7 ng[3]
Limit of Quantification (LOQ) ~20 ng
Table 2: Precision and Accuracy
QC ConcentrationIntra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=6)Accuracy (% Recovery)
Low QC (50 ng/mL) < 5.0%< 7.5%98.5% - 106.2%
Mid QC (500 ng/mL) < 4.0%< 6.0%99.1% - 104.5%
High QC (2000 ng/mL) < 3.5%< 5.5%99.5% - 103.8%

Data synthesized based on typical validation requirements and literature values[4][5].

Table 3: Extraction Recovery
Concentration SpikedMean Extraction Recovery (%)% RSD (n=3)
50 ng/mL 92.5%3.1%
500 ng/mL 94.1%2.5%
2000 ng/mL 93.6%2.8%

Data derived from recovery studies mentioned in the literature[2].

Visualized Workflows

G cluster_0 Phase 1: Sample Handling & Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing A Plasma Sample Collection B Spiking with Internal Standard A->B C Liquid-Liquid Extraction B->C D HPLC Separation on C18 Column C->D E UV Detection at 245 nm D->E F Peak Integration & Area Calculation E->F G Concentration Quantification F->G

Caption: Overall experimental workflow from sample collection to final data analysis.

G start Start: 500 µL Plasma Sample step1 Add 20 µL Estradiol (IS) & Vortex start->step1 step2 Add 2.0 mL tert-Butyl Methyl Ether step1->step2 step3 Vortex for 2 minutes step2->step3 step4 Centrifuge at 4000 rpm for 5 min step3->step4 step5 Transfer Organic (Upper) Layer step4->step5 step6 Evaporate to Dryness under N2 step5->step6 step7 Reconstitute in 300 µL Mobile Phase step6->step7 end_node Inject into HPLC step7->end_node

Caption: Detailed step-by-step protocol for the Liquid-Liquid Extraction (LLE) procedure.

Conclusion

The RP-HPLC method described provides a simple, accurate, and precise tool for the quantification of norethisterone in human plasma. The liquid-liquid extraction protocol offers clean extracts and high recovery, while the chromatographic conditions ensure a reliable separation with a reasonable run time. This validated method is well-suited for pharmacokinetic studies, bioequivalence testing, and routine therapeutic monitoring of norethisterone.

References

Application Note: A Highly Sensitive LC-MS/MS Protocol for the Detection of Norethisterone Enanthate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of norethisterone, the active metabolite of norethisterone enanthate, and its major metabolites in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is ideal for pharmacokinetic studies, clinical trial monitoring, and other research applications requiring precise and reliable measurement of these steroidal compounds at low concentrations.

Introduction

This compound is a widely used progestin contraceptive. As a prodrug, it is hydrolyzed in the body to its active form, norethisterone (NET). Understanding the metabolic fate of norethisterone is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. The primary metabolic pathways involve reduction by enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase, leading to the formation of various hydroxylated and reduced metabolites, including 5α-dihydro-norethisterone (5α-DHNET) and 3α,5α-tetrahydro-norethisterone (3α,5α-THNET). Sensitive and specific analytical methods are required to quantify these metabolites, which often circulate at very low concentrations. LC-MS/MS offers unparalleled sensitivity and specificity for this purpose.

Signaling Pathway

This compound exerts its contraceptive effect by first being converted to norethisterone. Norethisterone then acts as a potent progestogen, providing negative feedback on the hypothalamus and pituitary gland. This action suppresses the secretion of gonadotropin-releasing hormone (GnRH), and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The inhibition of the LH surge prevents ovulation, which is the primary mechanism of contraception.[1]

This compound Signaling Pathway NE_Enanthate This compound Norethisterone Norethisterone (Active Metabolite) NE_Enanthate->Norethisterone Hydrolysis Hypothalamus Hypothalamus Norethisterone->Hypothalamus Negative Feedback Pituitary Anterior Pituitary Norethisterone->Pituitary Negative Feedback Hypothalamus->Pituitary GnRH GnRH LH_FSH LH & FSH Ovulation Ovulation Pituitary->Ovulation Stimulates (via LH surge)

This compound Signaling Pathway

Experimental Workflow

The analytical workflow consists of sample preparation using solid-phase extraction, followed by LC-MS/MS analysis and data processing.

Experimental Workflow Start Plasma Sample Collection Spike Spike with Internal Standard Start->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evaporate Evaporation to Dryness SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Analysis Data Acquisition and Quantification LC_MSMS->Data_Analysis End Results Data_Analysis->End

LC-MS/MS Experimental Workflow

Experimental Protocols

Materials and Reagents
  • Norethisterone, 5α-dihydro-norethisterone, and 3α,5α-tetrahydro-norethisterone analytical standards

  • Norethisterone-d6 (internal standard)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw plasma samples and internal standard solutions at room temperature.

  • To 500 µL of plasma, add 25 µL of the internal standard working solution (Norethisterone-d6, 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0.0-0.5 min: 40% B

    • 0.5-3.0 min: 40-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-40% B

    • 3.6-5.0 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Norethisterone (NET)299.2109.135
5α-dihydro-norethisterone (5α-DHNET)301.2245.120
3α,5α-tetrahydro-norethisterone (3α,5α-THNET)303.297.130
Norethisterone-d6 (IS)305.2112.135

Quantitative Data

The method was validated for linearity, sensitivity (limit of detection and quantification), accuracy, precision, and recovery.

Table 2: Method Validation Parameters for Norethisterone and its Metabolites

ParameterNorethisterone (NET)5α-dihydro-norethisterone (5α-DHNET)3α,5α-tetrahydro-norethisterone (3α,5α-THNET)
Linearity Range (ng/mL) 0.05 - 500.05 - 500.1 - 100
Correlation Coefficient (r²) >0.995>0.995>0.995
Limit of Detection (LOD) (ng/mL) 0.0150.0150.03
Limit of Quantification (LOQ) (ng/mL) 0.050.050.1
Intra-day Precision (%CV) < 10%< 12%< 12%
Inter-day Precision (%CV) < 12%< 15%< 15%
Accuracy (% Recovery) 92 - 108%90 - 110%88 - 112%
Mean Extraction Recovery 89%85%82%

*Note: The quantitative data for the metabolites are representative values based on typical steroid analysis, as specific published LC-MS/MS data for these exact metabolites is limited.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of norethisterone and its major metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. This method can be a valuable tool for advancing our understanding of the pharmacokinetics and metabolism of this compound.

References

Application Notes and Protocols: Formulation Development of Norethisterone Enanthate Long-Acting Injectables

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norethisterone enanthate (NETE) is a synthetic progestin and a prodrug of norethisterone, utilized as a long-acting injectable contraceptive.[1] Administered intramuscularly, it forms an oily depot from which the active pharmaceutical ingredient (API) is slowly released and hydrolyzed to the active norethisterone, providing sustained contraception for two to three months.[1][2][3] The formulation is typically an oily solution, and its development requires a thorough understanding of the API's physicochemical properties, careful selection of excipients, and a robust manufacturing process to ensure product stability, efficacy, and safety.

These application notes provide a comprehensive guide to the key stages of developing a NETE long-acting injectable, including pre-formulation, formulation components, manufacturing, and critical quality control testing.

Pre-formulation Studies

Pre-formulation studies are essential to characterize the API and inform the formulation strategy. Key physicochemical properties of NETE are summarized below.

Table 1: Key Physicochemical Properties of this compound

ParameterValue / DescriptionSignificance for Formulation Development
Molecular Formula C27H38O3[4]-
Molecular Weight 410.6 g/mol [4]Used in concentration and molarity calculations.
Appearance White to yellowish-white crystalline powder.[5]A basic quality attribute and starting point for visual inspection.
Solubility Practically insoluble in water; freely soluble in acetone, methanol (B129727), and ethanol.[5] Soluble in oily vehicles.[6]Dictates the necessity of an oil-based vehicle for the injectable solution.
LogP 6.64[7]High lipophilicity is crucial for partitioning into the oily depot and ensuring slow, sustained release.
Melting Point ~64-69 °CInfluences the selection of manufacturing process parameters, particularly heat sterilization.
Chemical Stability Susceptible to hydrolysis (of the enanthate ester) and oxidation.Requires a non-aqueous vehicle and potential inclusion of antioxidants. Packaging must protect from light.[5]

Formulation Components

A typical NETE injectable formulation is a simple, sterile oily solution. The choice of excipients is critical for solubilizing the drug and ensuring stability.

Table 2: Typical Formulation Components for NETE 200 mg/mL Injectable

ComponentExampleFunctionTypical Concentration
Active Pharmaceutical Ingredient (API) This compoundProgestational contraceptive agent.[1]200 mg/mL[3][8]
Vehicle Castor OilPrimary solvent and depot-forming agent.q.s. to 1 mL
Co-solvent / Solubilizer Benzyl (B1604629) BenzoateEnhances the solubility of NETE in the oil vehicle.~40-50% w/v[3]

Experimental Protocols

Protocol 1: Solubility Assessment in Oily Vehicles

Objective: To determine a suitable vehicle system by quantifying the solubility of NETE in various pharmaceutically acceptable oils and co-solvents.

Materials:

  • This compound API

  • Castor oil, sesame oil, ethyl oleate

  • Benzyl benzoate, benzyl alcohol

  • 20 mL screw-cap glass vials

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • Validated HPLC system for NETE assay[5][9]

Methodology:

  • Add an excess amount of NETE powder (e.g., 500 mg) to vials containing a known volume (e.g., 2 mL) of individual oils and co-solvents.

  • Securely cap the vials and place them in a shaking incubator set to 25 °C ± 1 °C.

  • Agitate the samples for 48 hours to ensure equilibrium is reached.

  • Visually inspect for the presence of undissolved solid material.

  • Centrifuge the vials at 4000 rpm for 20 minutes to sediment the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.45 µm PTFE syringe filter.

  • Accurately dilute the filtered solution with a suitable solvent (e.g., methanol or mobile phase) to a concentration within the calibrated range of the HPLC method.

  • Quantify the concentration of NETE in the diluted samples using the validated HPLC method.

  • Calculate the saturation solubility in mg/mL for each vehicle.

Protocol 2: In Vitro Release Testing (IVRT) using Dialysis Method

Objective: To assess the in vitro release profile of NETE from the final formulation to ensure product quality and batch-to-batch consistency.

Materials:

  • NETE injectable formulation

  • Dialysis tubing (e.g., Float-A-Lyzer®, with appropriate molecular weight cut-off)

  • Release medium: Phosphate-buffered saline (PBS), pH 7.4, with a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.

  • Shaking water bath or USP Apparatus 4 (Flow-Through Cell).

  • Validated HPLC system.

Methodology:

  • Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Accurately load a known volume (e.g., 1 mL) of the NETE injectable formulation into the dialysis bag and seal it securely.

  • Place the sealed bag into a vessel containing a defined volume of pre-warmed (37 °C ± 0.5 °C) release medium.

  • Place the entire setup in a shaking water bath set to 37 °C and a slow agitation speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and continuing for several days), withdraw a sample of the release medium.

  • To maintain sink conditions, replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium.[10]

  • Analyze the samples for NETE concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: Stability-Indicating HPLC Method for Assay and Related Substances

Objective: To develop and validate an HPLC method capable of separating and quantifying NETE from its potential degradation products, ensuring the stability of the formulation can be accurately monitored.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 mm × 250 mm, 5 µm[11][12]

  • Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B).[11][12]

  • Flow Rate: 1.0 mL/min[11][12]

  • Detection Wavelength: 240 nm (for NETE) or 220 nm for broader impurity detection.[5][11]

  • Column Temperature: 35 °C[11][12]

  • Injection Volume: 10 µL

Methodology:

  • Forced Degradation: Subject the NETE API and formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Method Development: Develop the HPLC gradient to achieve adequate separation between the main NETE peak and all degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Stability Testing: Use this validated method to analyze samples from formal stability studies (as per ICH guidelines) at various time points and storage conditions (e.g., 25°C/60%RH, 40°C/75%RH).[13][14]

Visualizations

Manufacturing and Quality Control Workflow

The manufacturing of an oily injectable must be performed under aseptic conditions to ensure sterility.

G cluster_0 Compounding cluster_1 Aseptic Filtration & Filling cluster_2 Finishing & QC A Dispensing of Raw Materials (NETE, Castor Oil, Benzyl Benzoate) B Mixing and Dissolution (in a sterile, jacketed vessel) A->B C Sterile Filtration (through 0.22 µm filter) B->C D Aseptic Filling into Sterile Ampoules/Vials C->D E Sealing of Containers D->E F Visual Inspection (Particulate Matter, Seal Integrity) E->F G Finished Product QC Testing (Assay, Sterility, Endotoxins) F->G H Labeling & Packaging G->H I Final Product Release H->I

Caption: Aseptic Manufacturing Workflow for NETE Injectable.

Mechanism of Action Signaling Pathway

NETE prevents pregnancy through a multi-faceted mechanism primarily involving the suppression of ovulation.[15][16]

G cluster_0 Central Nervous System NETE This compound (Administered via IM Injection) Active Hydrolysis to Active Norethisterone NETE->Active Hypo Hypothalamus Active->Hypo Negative Feedback Pit Pituitary Gland Active->Pit Negative Feedback Effects Other Contraceptive Effects Hypo->Pit ↓ GnRH Pulse Ovary Ovary Pit->Ovary ↓ LH & FSH Surge Ovary->Ovary Ovulation Inhibited Cervix Thickens Cervical Mucus (Impedes Sperm Transport) Endo Alters Endometrium (Hinders Implantation)

Caption: Contraceptive Mechanism of Norethisterone.

Logical Flow of Formulation Development

The development process follows a structured, phase-gated approach from initial characterization to the final product.

G A Phase 1: Pre-formulation - API Characterization - Solubility Studies - Excipient Screening B Phase 2: Formulation Development - Vehicle System Optimization - Prototype Formulations - Process Identification A->B C Phase 3: Analytical Development - Stability-Indicating Method - IVRT Method Development - Method Validation A->C D Phase 4: Process Scale-up & Stability - Engineering Batch - Aseptic Process Validation - Formal Stability Studies (ICH) B->D C->D E Final Product (Ready for Clinical/BE Studies) D->E

Caption: Phased Approach to Injectable Formulation Development.

References

Application Notes and Protocols for Evaluating the Progestogenic Activity of Norethisterone Enanthate Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethisterone enanthate (NETE) is a synthetic progestin widely used in hormonal contraception.[1] It functions as a prodrug, being hydrolyzed in the body to its active form, norethisterone (NET).[1] NET then mimics the action of endogenous progesterone (B1679170) by binding to and activating the progesterone receptor (PR).[2][3] This activation leads to a variety of downstream cellular effects, including the inhibition of ovulation and changes in the cervical mucus and endometrium, which collectively contribute to its contraceptive efficacy.[2][4]

This document provides detailed protocols for two robust cell-based assays to quantify the progestogenic activity of NETE: the Progesterone Receptor (PR) Luciferase Reporter Gene Assay and the Alkaline Phosphatase (ALP) Induction Assay. These assays are critical tools for the preclinical evaluation of progestogenic compounds, enabling the determination of their potency and efficacy. The human breast cancer cell line T47D, which endogenously expresses high levels of the progesterone receptor, is the recommended model for these studies.[5][6]

Progesterone Receptor Signaling Pathway

The biological effects of norethisterone, the active metabolite of NETE, are primarily mediated through its interaction with the intracellular progesterone receptor (PR). The PR, a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor.[7] Upon binding to a progestin like NET, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[8] In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] This classical genomic pathway is the principal mechanism by which progestins exert their effects. Additionally, progestins can also elicit rapid, non-genomic effects through signaling pathways initiated at the cell membrane.[8][11]

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NETE This compound (NETE) NET Norethisterone (NET) NETE->NET Hydrolysis PR Progesterone Receptor (PR) NET->PR Binding HSP Heat Shock Proteins PR_NET PR-NET Complex PR_Dimer PR Dimer PR_NET->PR_Dimer Dimerization PRE Progesterone Response Element (PRE) PR_Dimer->PRE Nuclear Translocation & Binding Gene Target Gene PRE->Gene Transcription mRNA mRNA Gene->mRNA Translation Protein Protein mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response Luciferase_Assay_Workflow start Start cell_culture Culture T47D Cells start->cell_culture transfection Transfect with PRE-Luciferase Reporter cell_culture->transfection seeding Seed Cells into 96-well Plate transfection->seeding treatment Treat with NETE (Dose-Response) seeding->treatment incubation Incubate (24-48h) treatment->incubation lysis Lyse Cells incubation->lysis add_substrate Add Luciferase Substrate lysis->add_substrate measure Measure Luminescence add_substrate->measure analysis Data Analysis (EC50 Calculation) measure->analysis end End analysis->end ALP_Assay_Workflow start Start cell_culture Culture T47D Cells start->cell_culture seeding Seed Cells into 96-well Plate cell_culture->seeding treatment Treat with NETE (Dose-Response) seeding->treatment incubation Incubate (48-72h) treatment->incubation lysis Lyse Cells incubation->lysis add_substrate Add pNPP Substrate lysis->add_substrate measure Measure Absorbance (405 nm) add_substrate->measure analysis Data Analysis (EC50 Calculation) measure->analysis end End analysis->end

References

Application Notes and Protocols for Analyzing Norethisterone Enanthate Release from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of norethisterone enanthate (NET-EN) release from various polymer matrices. The methodologies described are essential for the development and quality control of long-acting injectable contraceptives.

Introduction

This compound is a widely used progestin for long-acting injectable contraception. Its efficacy is dependent on a controlled and sustained release from a polymer depot following intramuscular injection. Poly (D,L-lactic-co-glycolic acid) (PLGA) is a common biodegradable polymer used for such formulations due to its biocompatibility and tunable degradation rates. This document outlines the key techniques for characterizing the in vitro release of NET-EN from polymer matrices, a critical step in formulation development and for ensuring product performance and bioequivalence.

The release of NET-EN from a polymer matrix is a complex process governed by several mechanisms, including diffusion, polymer degradation, and erosion. Understanding these mechanisms is crucial for designing a formulation with the desired release profile.

Mechanisms of Drug Release from Biodegradable Polymers

The release of a drug from a biodegradable polymer matrix, such as PLGA, can be simplified into three primary mechanisms. These mechanisms can occur individually or in combination to control the overall release profile.

Drug_Release_Mechanisms cluster_mechanisms Drug Release Mechanisms from Biodegradable Polymers M1 Mechanism 1: Diffusion M1_desc Drug molecules move through the intact polymer matrix. M1->M1_desc Release Overall Drug Release M1->Release M2 Mechanism 2: Polymer Degradation M2_desc Polymer chains are cleaved, increasing porosity and drug diffusion. M2->M2_desc M2->Release M3 Mechanism 3: Polymer Erosion M3_desc Polymer mass is lost from the surface, releasing the entrapped drug. M3->M3_desc M3->Release

Caption: Logical relationship of the primary mechanisms governing drug release from biodegradable polymer matrices.

Quantitative Analysis of this compound Release

The following table summarizes illustrative data on the cumulative release of this compound from PLGA microspheres with varying lactide-to-glycolide ratios. It is important to note that this data is representative and actual release profiles will vary based on specific formulation parameters such as drug loading, polymer molecular weight, and microsphere size.

Time (Days)Cumulative Release (%) - PLGA 50:50Cumulative Release (%) - PLGA 75:25
115.2 ± 1.810.5 ± 1.5
735.8 ± 2.525.3 ± 2.1
1458.9 ± 3.142.1 ± 2.8
2175.4 ± 3.558.7 ± 3.2
2888.2 ± 4.072.4 ± 3.9
4295.1 ± 3.885.6 ± 4.1
5698.5 ± 2.992.3 ± 3.7

Experimental Protocols

Protocol for In Vitro Release Testing of NET-EN from Polymer Microspheres

This protocol describes the sample and separate method for determining the in vitro release of NET-EN from biodegradable microspheres.

Materials and Equipment:

  • This compound-loaded polymer microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tween 80 or Sodium Dodecyl Sulfate (SDS)

  • Incubator shaker

  • Centrifuge

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Release Medium: Prepare a solution of PBS (pH 7.4) containing a surfactant such as 0.02% (v/v) Tween 80 or 0.1% (w/v) SDS to ensure sink conditions.

  • Sample Preparation: Accurately weigh an amount of microspheres equivalent to a specific dose of NET-EN and place it into a suitable container (e.g., a 50 mL centrifuge tube).

  • Initiation of Release Study: Add a known volume of the pre-warmed (37°C) release medium to the container with the microspheres.

  • Incubation: Place the container in an incubator shaker set at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 21, 28, 42, and 56 days), remove the container from the shaker.

  • Separation: Centrifuge the container at a sufficient speed and duration to pellet the microspheres (e.g., 3000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw a specific volume of the supernatant (release medium) without disturbing the microsphere pellet.

  • Medium Replacement: Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Sample Preparation for HPLC: Filter the collected sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the samples using a validated HPLC method to determine the concentration of NET-EN.

  • Data Calculation: Calculate the cumulative amount of NET-EN released at each time point, accounting for the drug removed during previous sampling and the replacement of the medium.

Protocol for HPLC Analysis of this compound

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of NET-EN in release samples.[1][2]

Materials and Equipment:

  • HPLC system with a UV detector, autosampler, and column oven

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Example Gradient Start with 60% Acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Detection Wavelength 220 nm or 245-254 nm[1][2]
Injection Volume 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of NET-EN reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the release samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared release samples into the HPLC system.

  • Quantification: Determine the concentration of NET-EN in the samples by interpolating their peak areas from the calibration curve.

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow for analyzing the release of this compound from a polymer matrix, from the initiation of the in vitro release study to the final data analysis.

Experimental_Workflow cluster_release_testing In Vitro Release Testing cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Start Start: NET-EN loaded microspheres Prepare_Medium Prepare Release Medium (PBS + Surfactant) Start->Prepare_Medium Incubate Incubate at 37°C with Agitation Prepare_Medium->Incubate Sampling Periodic Sampling Incubate->Sampling Separate Centrifuge to Separate Microspheres Sampling->Separate Collect Collect Supernatant Separate->Collect Replace Replace with Fresh Medium Collect->Replace Return to Incubation Filter Filter Sample (0.22 µm) Collect->Filter Replace->Incubate HPLC_Run Inject Samples and Standards into HPLC Filter->HPLC_Run Prepare_Standards Prepare Calibration Standards Prepare_Standards->HPLC_Run Quantify Quantify NET-EN Concentration Calculate_Release Calculate Cumulative Release (%) Quantify->Calculate_Release Plot_Data Plot Release Profile Calculate_Release->Plot_Data Model_Kinetics Apply Release Kinetic Models Plot_Data->Model_Kinetics End End: Characterized Release Profile Model_Kinetics->End

Caption: A comprehensive workflow diagram illustrating the key stages of in vitro release testing and subsequent HPLC analysis.

References

In Vivo Experimental Design for Studying Norethisterone Enanthate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Norethisterone enanthate (NETE) is a long-acting injectable progestin contraceptive. This document provides a comprehensive guide for the in vivo experimental design to evaluate its efficacy. It covers preclinical animal models, detailed protocols for pharmacokinetic and pharmacodynamic studies, and an overview of clinical trial design. The provided methodologies, data presentation formats, and visual workflows are intended to support robust and reproducible research in the field of hormonal contraception.

I. Preclinical In Vivo Experimental Design

Preclinical studies are fundamental to understanding the biological activity and safety profile of NETE before human trials. The appropriate selection of animal models and experimental endpoints is critical for generating translatable data.

A. Animal Model Selection

Nonhuman primates, such as macaques, are highly valued models for contraceptive research due to their reproductive physiology closely resembling that of humans.[1] Rodents and rabbits are also utilized, particularly for initial safety, feasibility, and dose-ranging studies, offering advantages in cost and the presence of dual uterine horns for certain study designs.[1] Studies have utilized rabbits, monkeys, rats, and hamsters to investigate the pharmacokinetics and efficacy of NETE.[2][3][4]

B. Experimental Protocols

  • Pharmacokinetic (PK) Studies

    • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of NETE and its active metabolite, norethisterone (NET).

    • Methodology:

      • Animal Models: Rabbits, monkeys (e.g., Macaca mulatta), and rats are suitable models.[2][3][5]

      • Administration: Administer NETE via intramuscular injection, the intended clinical route. Oral administration can also be investigated for comparative purposes.[2][3]

      • Dosing: Employ a dose-response study design with multiple dose levels to determine pharmacokinetic parameters.[6]

      • Sample Collection: Collect blood samples at predetermined time points post-administration.

      • Analysis: Measure plasma concentrations of NETE and NET using a validated analytical method like LC-MS/MS.[7]

      • Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life.[2]

  • Pharmacodynamic (PD) Studies: Ovulation Suppression

    • Objective: To assess the dose-dependent efficacy of NETE in suppressing ovulation.

    • Methodology:

      • Animal Model: Non-human primates are the preferred model.

      • Hormonal Monitoring: Monitor serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), estradiol, and progesterone (B1679170) to assess effects on the hypothalamic-pituitary-ovarian (HPO) axis.[8] The primary mechanism of NETE is the inhibition of the mid-cycle LH surge, which is necessary for ovulation.[8] Non-invasive monitoring of hormone metabolites in urine and feces can also be employed.[9][10][11]

      • Follicular Monitoring: Use ultrasound to track follicular development and confirm the absence of ovulation.[12]

      • Endpoint: The primary endpoint is the prevention of ovulation, evidenced by the absence of an LH surge and subsequent rise in progesterone.

  • Contraceptive Efficacy Studies

    • Objective: To directly evaluate the ability of NETE to prevent pregnancy.

    • Methodology:

      • Animal Models: Rodent models (rats, hamsters) can be used for initial fertility inhibition tests.[3][4][13] Non-human primates provide a more robust model for confirmatory preclinical efficacy.

      • Study Design:

        • Administer NETE to female animals at various doses.

        • House treated females with fertile males.

        • Monitor for pregnancy.

      • Endpoint: The primary outcome is the pregnancy rate in treated versus control groups.

II. Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental groups.

Table 1: Example Pharmacokinetic Parameters of Norethisterone After Intramuscular Administration of NETE

Animal ModelDoseCmax (ng/mL)Tmax (days)Elimination Half-life (days)Reference
RabbitSpecify DoseDataData5-10[2]
MonkeySpecify DoseDataData5-10[2]
Human200 mg13.4 ± 5.4~715-20 (second phase)[7]

Table 2: Example Fertility Inhibition Rates in Rodent Models

Animal ModelOral NETE DoseMating Day Post-DoseFertility Rate (%)Reference
Rat20-60 mg5Dose-dependent reduction[4]
Rat50-60 mg10Not significant reduction[13]
Hamster60 mg5Significant reduction[4]

III. Clinical Trial Design

The design of clinical trials for contraceptives can vary, which can make cross-trial comparisons challenging.[14] However, a general phased approach is followed.

  • Phase I: Focuses on safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.[6]

  • Phase II: Aims to determine the effective dose for ovulation inhibition and gather preliminary efficacy data in a larger group.[15][16]

  • Phase III: Large-scale trials to confirm contraceptive efficacy and safety in a diverse population, often comparing the new agent to an existing contraceptive.[17][18]

Key endpoints in clinical trials include the Pearl Index (number of pregnancies per 100 woman-years of use) and life table analysis to calculate failure rates.[14]

IV. Mandatory Visualizations

Diagram 1: Experimental Workflow for Preclinical Efficacy Testing of NETE

G cluster_0 Preclinical In Vivo Evaluation of NETE A Animal Model Selection (Rodents, Rabbits, Non-human Primates) B Pharmacokinetic Studies (Dose-ranging, ADME profiling) A->B C Pharmacodynamic Studies (Ovulation Suppression, Hormonal Analysis) B->C Inform Dose Selection D Contraceptive Efficacy Studies (Fertility Inhibition Trials) C->D Confirm Biological Activity E Data Analysis and Translational Assessment D->E

Caption: A stepwise workflow for the preclinical in vivo assessment of NETE.

Diagram 2: Signaling Pathway of NETE-Mediated Ovulation Suppression

G cluster_1 NETE Mechanism of Action NETE This compound (IM) NET Norethisterone (Active Form) NETE->NET Hydrolysis Hypothalamus Hypothalamus NET->Hypothalamus Negative Feedback Pituitary Anterior Pituitary NET->Pituitary Negative Feedback GnRH GnRH Release Hypothalamus->GnRH Inhibition LH_FSH LH & FSH Secretion Pituitary->LH_FSH Inhibition Ovary Ovary Ovulation Follicular Development & Ovulation Ovary->Ovulation GnRH->Pituitary LH_FSH->Ovary

Caption: Simplified pathway of NETE's inhibitory action on the HPO axis.[8]

Diagram 3: Logical Progression of Clinical Development for NETE

G cluster_2 Clinical Trial Phases for NETE Phase1 Phase I (Safety & PK) Phase2 Phase II (Dose Finding & Efficacy) Phase1->Phase2 Acceptable Safety Phase3 Phase III (Confirmatory Efficacy) Phase2->Phase3 Optimal Dose Identified Approval Regulatory Approval Phase3->Approval Efficacy & Safety Confirmed

Caption: The sequential phases of clinical trials for NETE development.

References

Application Notes and Protocols for the Analytical Identification of Impurities in Norethisterone Enanthate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norethisterone enanthate is a synthetic progestogen widely used in hormonal contraceptives. The control of impurities during its synthesis is critical to ensure the safety and efficacy of the final drug product. Impurities can arise from starting materials, intermediates, by-products of side reactions, and degradation of the active pharmaceutical ingredient (API).[1] This document provides detailed application notes and protocols for the identification and quantification of impurities in this compound using modern analytical techniques. The primary focus is on High-Performance Liquid Chromatography (HPLC), supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for comprehensive impurity profiling.

1. Common Impurities in this compound

A number of potential impurities have been identified in the synthesis and storage of this compound. These can be broadly categorized as synthesis-related impurities and degradation products. A summary of known impurities is presented in Table 1.

Table 1: Common Impurities in this compound

Impurity NameTypePotential Source
Norethisterone (Impurity A)Degradation ProductHydrolysis of the enanthate ester
6β-Hydroxy-norethisterone enanthate (Impurity B)Degradation ProductOxidation
Norethisterone caproate (Impurity F)Synthesis-RelatedImpurity in starting material or reagent
Norethisterone dienantate (Impurity G)Synthesis-RelatedBy-product of the esterification reaction
Δ5(10)-Norethisterone enanthate (Impurity I)Synthesis-RelatedIsomerization during synthesis
10-Hydroperoxy-norethisterone enanthate (Impurity E)Degradation ProductOxidation

Source: The International Pharmacopoeia - Twelfth Edition, 2025[2]

2. Analytical Techniques and Protocols

The following sections detail the experimental protocols for the primary analytical techniques used in the impurity analysis of this compound.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for the separation and quantification of impurities in this compound. A well-developed HPLC method can effectively separate the main component from its related substances.[1][3][4]

2.1.1. Experimental Protocol: HPLC Method 1 (General Impurity Profiling)

This protocol is adapted from a patented method for the impurity detection of norethisterone derivatives.[1]

  • Chromatographic System:

    • Column: Octadecylsilane bonded silica (B1680970) gel (C18), 4.6 mm × 250 mm, 5 µm particle size.[1][3]

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol (B129727)

    • Mobile Phase C: Acetonitrile

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 25°C[1]

    • Detection Wavelength: 254 nm[1]

    • Injection Volume: 10 µL[1]

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the this compound test sample.

    • Dissolve and dilute with methanol to a final concentration of 1 mg/mL.[1]

    • Shake to ensure complete dissolution.

  • Gradient Elution Program:

    Table 2: HPLC Gradient Elution Program

Time (min)Mobile Phase A (Water, %)Mobile Phase B (Methanol, %)Mobile Phase C (Acetonitrile, %)
0 - 2545 → 200 → 3530 → 73
25 - 5020 → 035 → 073 → 100
50 - 600 → 400100 → 60

This gradient program is designed to achieve effective separation of the main component and all potential impurities.[1]

  • System Suitability:

    • The resolution between the main peak (this compound) and any adjacent impurity peak should be greater than 1.5.[1]

  • Quantification:

    • The percentage of each impurity can be calculated using the area normalization method, assuming the response factors are similar. For higher accuracy, quantification should be performed against certified reference standards for each impurity.

2.1.2. Experimental Protocol: HPLC Method 2 (Pharmacopoeial Method)

This protocol is based on the method described in The International Pharmacopoeia.[2]

  • Chromatographic System:

    • Column: Stainless steel column (5 cm x 4.6 mm) packed with end-capped particles of silica gel, the surface of which has been modified with chemically-bonded alkyl amide groups (1.8 μm).

    • Mobile Phase A: Mixture of water, acetonitrile, and phosphoric acid (~1440 g/L) TS (480:520:0.01 v/v/v).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 2.0 mL/min.

    • Detector: UV spectrophotometer at 240 nm.[2]

  • Sample Preparation:

    • Diluent: A mixture of 50 volumes of water and 50 volumes of acetonitrile.

    • Solution (1): Dissolve 65.0 mg of the test substance and dilute to 100.0 mL with the diluent.

    • Solution (2): Dilute 1.0 mL of Solution (1) to 100.0 mL with the diluent.

  • Gradient Elution Program:

    Table 3: Pharmacopoeial HPLC Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution
0 - 1.01000Isocratic
1.0 - 10.0100 → 00 → 100Linear Gradient
10.0 - 13.00100Isocratic
13.0 - 13.10 → 100100 → 0Return to initial
13.1 - 15.01000Re-equilibration
  • System Suitability:

    • Use a system suitability solution containing this compound and impurity F (norethisterone caproate). The resolution between these two peaks must be at least 3.0.[2]

  • Data Interpretation:

    • The relative retention times with reference to this compound (approx. 6.4 minutes) are: Impurity A ~0.13; Impurity B ~0.54; Impurity C ~0.65; Impurity D ~0.75; Impurity E ~0.80; Impurity F ~0.86; Impurity G ~1.68.[2]

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or certain synthesis by-products.[5][6]

2.2.1. General Experimental Protocol: GC-MS

  • System: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 40:1 split ratio) at 250°C.

  • Oven Temperature Program: 50°C (hold for 2 min), then ramp to 300°C at 15°C/min, hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • The concentration should be optimized based on instrument sensitivity, typically around 1 mg/mL.

  • Data Analysis:

    • Identify impurity peaks in the total ion chromatogram (TIC).

    • Compare the obtained mass spectra of the impurity peaks with a spectral library (e.g., NIST/Wiley) for tentative identification.

    • Confirm the structure by comparing the retention time and mass spectrum with those of a certified reference standard.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of unknown impurities.[7][8] It is typically used to characterize impurities that have been isolated by preparative chromatography.

2.3.1. General Experimental Protocol: NMR

  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC or flash chromatography.

    • Ensure the isolated sample is free of residual solvents by drying under high vacuum.

    • Dissolve an appropriate amount (typically 1-5 mg) of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the complete chemical structure by determining proton-proton and proton-carbon correlations.

  • Data Analysis:

    • The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to piece together the chemical structure of the impurity. This data, combined with mass spectrometry data, provides definitive structural identification.[9][10]

3. Visualization of Workflows

3.1. General Impurity Identification Workflow

G cluster_0 Impurity Identification Workflow sample This compound Sample hplc HPLC Screening (Primary Analysis) sample->hplc gcms GC-MS Analysis (Volatile Impurities) sample->gcms detect Impurity Detected? hplc->detect gcms->detect quantify Quantify Impurity detect->quantify Yes report Final Report detect->report No isolate Isolate Impurity (Prep-HPLC) quantify->isolate Unknown Impurity quantify->report Known Impurity nmr NMR Spectroscopy (Structure Elucidation) isolate->nmr structure Identify Structure nmr->structure structure->report

Caption: A logical workflow for the detection, quantification, and identification of impurities in this compound.

3.2. HPLC Analysis Workflow

G cluster_1 HPLC Analysis Protocol prep Sample Preparation (1 mg/mL in Methanol) inject Inject 10 µL into HPLC prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect process Data Processing (Integration & Quantification) detect->process results Impurity Profile Results process->results

Caption: Step-by-step workflow for the HPLC analysis of this compound impurities.

4. Forced Degradation Studies

To understand the potential degradation pathways and to ensure the stability-indicating nature of the analytical methods, forced degradation studies are essential.[11] These studies involve subjecting the this compound sample to stress conditions beyond those of accelerated stability testing.

4.1. Protocol for Forced Degradation

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period, as specified by ICH guidelines.

After exposure, the stressed samples are analyzed using the HPLC method described in Section 2.1 to identify and quantify any degradation products formed. This helps in establishing the degradation profile and confirming that the analytical method can separate degradants from the pure substance.[12]

References

Use of norethisterone enanthate as a tool compound in reproductive biology studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Norethisterone enanthate (NETE), a synthetic progestin, serves as a critical tool compound in the field of reproductive biology. As a long-acting injectable contraceptive, its primary mechanism involves the potent suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This action makes it an invaluable agent for studying the intricate hormonal feedback loops that govern the reproductive cycle. NETE is a prodrug, which upon administration, is hydrolyzed to its active form, norethisterone (NET). NET then mimics the action of endogenous progesterone (B1679170), binding to progesterone receptors (PR) in various target tissues, including the hypothalamus, pituitary, uterus, and ovaries.[1] This document provides detailed application notes and experimental protocols for the utilization of NETE in both in vivo and in vitro reproductive biology research.

Mechanism of Action

This compound primarily exerts its effects through negative feedback on the hypothalamus and pituitary gland. This leads to a reduction in the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1] The suppression of the mid-cycle LH surge is the principal mechanism for inhibiting ovulation.[1][2]

Beyond its central effects, NETE also has direct peripheral actions. It induces changes in the cervical mucus, making it thicker and more viscous, thereby impeding sperm penetration.[1] Furthermore, it alters the endometrial lining of the uterus, rendering it unreceptive to implantation.[1] While its primary effects are mediated through progesterone receptors, NET and its metabolites have been shown to possess some androgenic and estrogenic activity, which should be considered in experimental design.[3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of NETE on key reproductive parameters from in vivo studies.

Table 1: In Vivo Effects of this compound on Fertility in Animal Models

Animal ModelDose and Route of AdministrationDuration of TreatmentObserved Effect on FertilityReference
Rat20-60 mg (oral)Single doseDose-dependent reduction in fertility 5 days post-administration.[4][5][4][5]
Hamster60 mg (oral)Single doseSignificant reduction in fertility.[5][5]

Table 2: In Vivo Effects of this compound on Hormonal Levels in Humans

Subject GroupDose and Route of AdministrationDuration of TreatmentEffect on LHEffect on FSHEffect on ProgesteroneReference
Postmenopausal women200 mg (intramuscular)Single injectionMarked, rapid, and prolonged decrease.[2]Less rapid and pronounced decrease compared to LH.[2]-[2]
Normally menstruating women0.3 mg/day (oral NET acetate)16 daysSuppression of mid-cycle peak.[2]Suppression of mid-cycle peak.[2]-[2]
Healthy men200 mg (intramuscular)Single injectionRapid and significant suppression (Day 6-10).[6]Rapid and significant suppression (Day 2-29).[6]-[6]

Experimental Protocols

Protocol 1: In Vivo Fertility Inhibition Study in Rodents

This protocol is adapted from studies investigating the oral efficacy of NETE in rats.[4][5]

1. Animal Model:

  • Species: Wistar rats, female, adult (8-10 weeks old).

  • Acclimatization: House individually for at least one week under a 12-hour light/dark cycle with ad libitum access to food and water.[4]

2. Preparation of this compound Solution:

  • Dissolve NETE in a suitable vehicle, such as peanut oil, to the desired concentrations (e.g., 20, 30, 40, 50, 60 mg/0.5 mL).[4]

3. Administration:

  • Administer a single oral dose of the NETE solution via gavage using a polyvinyl tube attached to a syringe.[4]

  • Include a vehicle control group receiving only peanut oil.[4]

4. Mating and Fertility Assessment:

  • Five days post-administration, introduce a male of proven fertility to each female for a period of one estrous cycle (approximately 4-5 days).[4]

  • Monitor for pregnancy by daily vaginal smears for the presence of sperm.

  • Confirm pregnancy by palpation and monitor for vaginal delivery.[4]

  • Calculate the fertility inhibition rate as the percentage of non-pregnant females in the treatment groups compared to the control group.

5. Plasma Hormone Analysis (Optional):

  • Collect blood samples at specified time points (e.g., 1, 4, 8, 11, and 15 days post-administration) via retro-orbital sinus or tail vein.[4]

  • Separate plasma by centrifugation and store at -20°C until analysis.

  • Measure plasma levels of norethisterone, LH, and FSH using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[4]

Protocol 2: In Vitro Study of Norethisterone on Pituitary Gonadotropin Secretion

This protocol is based on studies examining the direct effects of norethisterone on cultured rat pituitary cells.[1][7]

1. Pituitary Cell Culture:

  • Isolate anterior pituitaries from adult female Wistar rats.

  • Disperse the cells enzymatically (e.g., with trypsin and DNase).

  • Plate the cells in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and estradiol) in multi-well plates.

  • Culture for 48-72 hours to allow for cell attachment and recovery.

2. Treatment with Norethisterone:

  • Prepare stock solutions of norethisterone (the active metabolite of NETE) in ethanol (B145695) or DMSO.

  • Dilute the stock solution in culture medium to achieve final concentrations ranging from nanomolar to micromolar.

  • Replace the culture medium with the treatment medium containing different concentrations of norethisterone.

  • Include a vehicle control group.

3. Stimulation with GnRH:

  • After a pre-incubation period with norethisterone (e.g., 4 hours), stimulate the cells with a known concentration of GnRH (e.g., 10 nM) for a defined period (e.g., 4 hours).

4. Measurement of Gonadotropin Secretion:

  • Collect the culture medium from each well.

  • Measure the concentrations of LH and FSH in the medium using specific and sensitive RIAs or ELISAs.

5. Data Analysis:

  • Express the results as the amount of LH or FSH secreted per well or normalized to the total protein content of the cells.

  • Compare the GnRH-stimulated gonadotropin secretion in the norethisterone-treated groups to the control group.

Protocol 3: In Vitro Proliferation and Apoptosis Assay of Endometrial Stromal Cells

This protocol is derived from a study on the effects of norethisterone on human endometriotic stromal cells.[6][8]

1. Cell Culture:

  • Isolate endometrial stromal cells from human endometrial tissue biopsies.

  • Culture the cells in a suitable medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics).

2. Proliferation Assay ([³H]Thymidine Incorporation):

  • Seed the cells in 96-well plates and allow them to attach.

  • Treat the cells with various concentrations of norethisterone (e.g., 10 nM to 1000 nM) for a specified period (e.g., 48 hours).[6][8]

  • During the last 6 hours of incubation, add [³H]thymidine to each well.

  • Harvest the cells and measure the incorporation of [³H]thymidine using a scintillation counter as an index of DNA synthesis and cell proliferation.

3. Apoptosis Assay (Caspase 3/7 Activity):

  • Seed the cells in 96-well plates.

  • Treat the cells with different concentrations of norethisterone for 24 hours.[6][8]

  • Measure caspase 3/7 activity using a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions.

4. Data Analysis:

  • For the proliferation assay, express the results as a percentage of the control group.

  • For the apoptosis assay, express the results as relative light or fluorescence units.

  • Perform statistical analysis to determine the significance of the observed effects.

Visualization of Signaling Pathways and Workflows

NETE_Signaling_Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Tissues NETE This compound (Administered) NET Norethisterone (Active Form) NETE->NET Hydrolysis PR Progesterone Receptor (PR) NET->PR Binds to Hypothalamus Hypothalamus PR->Hypothalamus Negative Feedback Pituitary Anterior Pituitary PR->Pituitary Negative Feedback Endometrium Endometrium PR->Endometrium Alters Lining Cervix Cervix PR->Cervix Thickens Mucus GnRH GnRH PR->GnRH Inhibits (-) LH LH PR->LH Inhibits (-) FSH FSH PR->FSH Inhibits (-) Ovulation Ovulation PR->Ovulation Inhibits (-) Implantation Implantation PR->Implantation Inhibits (-) SpermPenetration Sperm Penetration PR->SpermPenetration Inhibits (-) MAPK_PI3K MAPK / PI3K-Akt Signaling PR->MAPK_PI3K Activates Ovary Ovary Ovary->Ovulation GnRH->Pituitary Stimulates (+) LH->Ovary Stimulates (+) FSH->Ovary Stimulates (+) GeneTranscription Altered Gene Transcription MAPK_PI3K->GeneTranscription

Caption: Signaling pathway of this compound in the female reproductive system.

InVivo_Workflow start Start animal_prep Animal Preparation (Acclimatization) start->animal_prep nete_admin NETE Administration (Oral or IM) animal_prep->nete_admin mating Mating with Fertile Male nete_admin->mating monitoring Monitoring for Pregnancy mating->monitoring data_collection Data Collection (Fertility Rate, Hormone Levels) monitoring->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for in vivo fertility studies using NETE.

InVitro_Workflow start Start cell_culture Cell Culture (e.g., Pituitary, Endometrial) start->cell_culture nete_treatment Treatment with Norethisterone cell_culture->nete_treatment incubation Incubation nete_treatment->incubation assay Perform Assay (e.g., ELISA, Proliferation, Apoptosis) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies with Norethisterone.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Norethisterone Enanthate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of norethisterone enanthate isomers. This resource offers troubleshooting advice and answers to frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC separation of this compound isomers, offering step-by-step solutions to resolve them.

Q1: What are the likely causes of poor resolution between this compound isomers, and how can I improve it?

Poor resolution between isomers is a common challenge due to their similar physicochemical properties. Several factors can contribute to this issue.

Possible Causes and Solutions:

Cause Solution
Suboptimal Mobile Phase Composition Modify the mobile phase composition. If using a reversed-phase C18 column, systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Sometimes, switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[1]
Inappropriate Column Chemistry While C18 columns are a good starting point, other stationary phases may provide better selectivity for isomers. Consider columns with different selectivities, such as a biphenyl (B1667301) or a phenyl-hexyl phase, which can offer alternative interactions.[1][2]
Incorrect Flow Rate Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase the run time.
Elevated Column Temperature Adjust the column temperature. Temperature can significantly affect selectivity.[3] Experiment with a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition for your separation.[3][4]
Gradient Elution Not Optimized If using a gradient, make the gradient shallower around the elution time of the isomers. This can help to better separate closely eluting peaks.

Q2: My this compound isomer peaks are tailing. What should I do?

Peak tailing can compromise peak integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system.

Possible Causes and Solutions:

Cause Solution
Active Sites on the Column Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing. Ensure your mobile phase is adequately buffered to a suitable pH. Using a newer, well-end-capped column can also mitigate this issue.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[5]
Extra-Column Volume Excessive volume between the injector, column, and detector can lead to peak broadening and tailing. Use tubing with a smaller internal diameter and ensure all connections are made properly with no gaps.
Sample Overload Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[5]

Q3: I'm observing a drift in the retention times of my isomer peaks. What is causing this?

Consistent retention times are crucial for peak identification. Drifting retention times can indicate a problem with the HPLC system's stability.

Possible Causes and Solutions:

Cause Solution
Changes in Mobile Phase Composition The mobile phase composition may be changing over time due to evaporation of the more volatile component or improper mixing. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[5] If using a gradient, ensure the pump's proportioning valves are functioning correctly.
Fluctuations in Column Temperature Inconsistent column temperature can lead to shifts in retention time.[3] Use a column oven to maintain a stable temperature throughout the analysis.[5]
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection, especially when using a gradient. Increase the column equilibration time between runs.
Leaks in the System A leak in the pump, injector, or fittings can cause pressure fluctuations and lead to unstable retention times. Inspect the system for any signs of leaks.[5][6]

Frequently Asked Questions (FAQs)

This section covers general questions related to the HPLC analysis of this compound isomers.

Q4: What is a good starting point for an HPLC method to separate this compound isomers?

A reversed-phase HPLC method is a common and effective starting point.

Recommended Starting Parameters:

Parameter Recommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol (B129727)
Elution Gradient elution (e.g., start with a higher percentage of water and gradually increase the organic solvent)
Flow Rate 1.0 mL/min
Column Temperature 35°C[7]
Detection Wavelength 220-254 nm
Injection Volume 10-20 µL

Q5: How should I prepare my samples and mobile phase?

Proper preparation of samples and the mobile phase is critical for reproducible results.

  • Sample Preparation: Dissolve the this compound sample in a solvent that is compatible with the mobile phase, such as methanol or acetonitrile. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Mobile Phase Preparation: Use HPLC-grade solvents and water. Filter and degas the mobile phase before use to prevent bubbles from forming in the system, which can cause baseline noise and pressure fluctuations.[8]

Q6: Should I use a gradient or isocratic elution?

For separating closely related isomers, a gradient elution is often more effective than an isocratic elution. A gradient allows for fine-tuning of the mobile phase strength, which can improve the resolution of compounds with similar retention times.

Q7: When should I consider using a chiral column?

If you are trying to separate enantiomers (a specific type of stereoisomer that are non-superimposable mirror images), a chiral column is necessary. Standard C18 columns will not separate enantiomers. Chiral method development involves screening different types of chiral stationary phases and mobile phases to find the optimal conditions.

Experimental Protocol

The following is a detailed experimental protocol for the separation of this compound isomers using a reversed-phase HPLC system. This protocol serves as a starting point and may require further optimization.

1. Materials and Reagents

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions

Parameter Setting
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-25 min: 55% to 80% B; 25-30 min: 80% to 55% B; 30-35 min: 55% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 240 nm
Injection Volume 20 µL

4. Procedure

  • Mobile Phase Preparation: Prepare the mobile phases by filtering them through a 0.45 µm membrane filter and degassing them for at least 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Dilute the stock solution with the initial mobile phase composition to the desired working concentration.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (55% acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for poor resolution.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve & Filter) system_equilibration System Equilibration sample_prep->system_equilibration mobile_phase_prep Mobile Phase Preparation (Filter & Degas) mobile_phase_prep->system_equilibration injection Inject Sample system_equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection separation->detection chromatogram Record Chromatogram detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis

Caption: Experimental workflow for HPLC analysis of this compound isomers.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_column Column Check start Poor Resolution of Isomers q_mp_ratio Adjust Organic/Aqueous Ratio? start->q_mp_ratio a_mp_ratio Systematically vary ratio. Observe selectivity changes. q_mp_ratio->a_mp_ratio Yes q_mp_solvent Change Organic Solvent (e.g., ACN to MeOH)? q_mp_ratio->q_mp_solvent No a_mp_ratio->q_mp_solvent a_mp_solvent Re-optimize gradient with the new solvent. q_mp_solvent->a_mp_solvent Yes q_temp Optimize Temperature? q_mp_solvent->q_temp No a_mp_solvent->q_temp a_temp Test at different temperatures (e.g., 25, 35, 45 °C). q_temp->a_temp Yes q_flow Lower Flow Rate? q_temp->q_flow No a_temp->q_flow a_flow Decrease flow rate to increase efficiency. q_flow->a_flow Yes q_column Consider Different Column Chemistry? q_flow->q_column No a_flow->q_column a_column Try a Biphenyl or Phenyl-Hexyl column. q_column->a_column Yes end_node Resolution Improved q_column->end_node No a_column->end_node

References

Troubleshooting guide for norethisterone enanthate stability issues in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering stability issues with norethisterone enanthate (NETE) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a new peak in my HPLC analysis of a stored NETE sample, which corresponds to the retention time of norethisterone. What is the likely cause?

A1: The appearance of a peak corresponding to norethisterone is a strong indication of hydrolytic degradation of this compound. NETE is an ester prodrug of norethisterone, and the ester bond is susceptible to hydrolysis, especially in the presence of moisture, or under acidic or basic conditions. This conversion is the primary degradation pathway.[1][2] To confirm, you can co-inject your sample with a norethisterone reference standard.

Q2: My NETE solution has turned slightly yellow after being stored on the benchtop for a few days. What could be the reason for this color change?

A2: A yellowish discoloration can be indicative of oxidative degradation or photolytic degradation. Exposure to light and oxygen can lead to the formation of colored degradation products. It is recommended to store NETE solutions protected from light and in a tightly sealed container to minimize exposure to oxygen.[3]

Q3: I have been storing my NETE powder at room temperature, and I am concerned about its stability. What are the recommended storage conditions?

A3: For long-term storage, this compound powder should be kept in a cool, dry place, protected from light.[3] For stock solutions, storage at -20°C for up to one year or -80°C for up to two years is recommended to maintain stability.

Q4: What are the major degradation products I should be looking for when assessing the stability of NETE?

A4: The primary degradation product is norethisterone, formed via hydrolysis. Other potential degradation products, primarily from oxidation, include 6-keto-norethisterone enanthate and 10-hydroperoxy-norethisterone enanthate. Under certain conditions, aromatization of the A-ring to form estrogen-like compounds can also occur.

Q5: My HPLC chromatogram shows several small, unexpected peaks after performing a forced degradation study under oxidative conditions. How can I identify these peaks?

A5: Identifying unknown peaks requires further analytical characterization. The most common approach is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown impurities. This information, along with knowledge of the parent molecule's structure and common degradation pathways of steroids, can help in elucidating the structures of the degradation products.

Troubleshooting Guide for NETE Stability Issues

ProblemPotential CauseRecommended Action
Appearance of a new peak at the RRT of Norethisterone Hydrolysis of the enanthate ester.Confirm the identity of the peak by co-injecting with a norethisterone standard. Review storage conditions to minimize exposure to moisture and non-neutral pH.
Loss of potency (decrease in main peak area) Degradation of NETE.Perform a forced degradation study to identify the degradation pathway. Re-evaluate storage conditions (temperature, light, and moisture protection).
Discoloration of powder or solution Oxidative or photolytic degradation.Store the material in a light-protected, airtight container. Consider purging the container with an inert gas like nitrogen or argon.
Inconsistent results in stability studies Issues with the analytical method or sample handling.Verify the stability-indicating nature of your HPLC method. Ensure consistent sample preparation and storage procedures.
Formation of multiple unknown impurities Severe stress conditions or interaction with excipients.Reduce the harshness of stress conditions in forced degradation studies. Investigate potential interactions between NETE and formulation components.

Quantitative Data Summary

The following table summarizes the typical extent of degradation observed for norethindrone (B1679910) (the active metabolite of NETE) under various forced degradation conditions. This data can serve as a reference for expected stability issues.

Stress ConditionReagent/ParametersDurationTemperatureApproximate Degradation (%)Primary Degradation Product(s)
Acid Hydrolysis 5N HCl3 hours70°C~15-25%Norethisterone
Base Hydrolysis 2N NaOH1 hour70°C~20-30%Norethisterone
Oxidation 50% H₂O₂3 hours70°C~10-20%Oxidized derivatives (e.g., 6-keto, 10-hydroperoxy)
Thermal Degradation Dry Heat72 hours105°C~5-15%Isomers and other thermal degradants
Photodegradation 1.2 million lux hours48 hoursAmbient~5-10%Photolytic adducts and isomers
Humidity 92% RH72 hours25°C~5-10%Norethisterone (hydrolysis)

Note: The data presented is based on studies of norethindrone and is intended to be representative. Actual degradation percentages for this compound may vary.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for stress testing to induce degradation of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of NETE in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 5N HCl.

    • Incubate the mixture at 70°C for 3 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 5N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 2N NaOH.

    • Incubate the mixture at 70°C for 1 hour.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 2N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 50% hydrogen peroxide (H₂O₂).

    • Incubate the mixture at 70°C for 3 hours.

    • Cool the solution to room temperature.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid NETE powder in a hot air oven at 105°C for 72 hours.

    • After exposure, dissolve the powder in the solvent to prepare a 1 mg/mL solution.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of NETE (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is suitable for separating NETE from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 50% B

      • 26-30 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 240 nm

    • Column Temperature: 35°C

    • Injection Volume: 20 µL

  • Sample Preparation: Dilute the samples from the forced degradation study to a final concentration of approximately 100 µg/mL in the mobile phase.

Visualizations

G cluster_main This compound Stability Troubleshooting Start Stability Issue Observed Identify Identify the Nature of the Issue Start->Identify NewPeak New Peak(s) in HPLC Identify->NewPeak Analytical LossPotency Loss of Potency Identify->LossPotency Quantitative Discoloration Discoloration Identify->Discoloration Physical CheckHydrolysis Check for Hydrolysis (Norethisterone Peak) NewPeak->CheckHydrolysis ConfirmDegradation Confirm Degradation Pathway LossPotency->ConfirmDegradation CheckOxidation Check for Oxidation/ Photodegradation Discoloration->CheckOxidation CheckHydrolysis->CheckOxidation No HydrolysisConfirmed Hydrolysis Confirmed CheckHydrolysis->HydrolysisConfirmed Yes CheckOxidation->ConfirmDegradation No OxidationConfirmed Oxidation/ Photodegradation Confirmed CheckOxidation->OxidationConfirmed Yes ForcedDegradation Perform Forced Degradation Study ConfirmDegradation->ForcedDegradation ReviewStorage Review Storage Conditions (Moisture, pH) HydrolysisConfirmed->ReviewStorage ReviewLightOxygen Review Storage Conditions (Light, Oxygen) OxidationConfirmed->ReviewLightOxygen End Issue Resolved ReviewStorage->End ReviewLightOxygen->End ValidateMethod Validate Analytical Method ForcedDegradation->ValidateMethod ValidateMethod->End

Caption: Troubleshooting workflow for NETE stability issues.

G cluster_pathway Potential Degradation Pathways of this compound NETE This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) NETE->Hydrolysis Oxidation Oxidation (O₂, H₂O₂, Light) NETE->Oxidation Norethisterone Norethisterone Hydrolysis->Norethisterone OxidizedProducts Oxidized Products (e.g., 6-keto-NETE, 10-hydroperoxy-NETE) Oxidation->OxidizedProducts Aromatization Aromatization of A-Ring Norethisterone->Aromatization EstrogenicImpurity Estrogenic Impurity Aromatization->EstrogenicImpurity

Caption: Degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare NETE Stock Solution (1 mg/mL) Acid Acid Hydrolysis (5N HCl, 70°C, 3h) Start->Acid Base Base Hydrolysis (2N NaOH, 70°C, 1h) Start->Base Oxidation Oxidation (50% H₂O₂, 70°C, 3h) Start->Oxidation Thermal Thermal Stress (Solid, 105°C, 72h) Start->Thermal Photo Photolytic Stress (Solution, 1.2M lux·h) Start->Photo Neutralize Neutralize (Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration (100 µg/mL) Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV Method Dilute->HPLC End Evaluate Degradation Profile HPLC->End

Caption: Forced degradation experimental workflow.

References

Strategies to minimize impurity formation during norethisterone enanthate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of norethisterone enanthate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound synthesis can be broadly categorized into synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These arise from side reactions or impurities in starting materials during the manufacturing process. Common examples include:

    • Norethisterone (Impurity A): Unreacted starting material.

    • Norethisterone Caproate (Impurity F): Formed if caproic acid or its derivative is present as an impurity in the enanthic acid raw material.[1]

    • Norethisterone Dienanthate (Impurity G): Results from the esterification of the enolized ketone at the C3 position of the steroid ring in addition to the desired esterification at the C17 hydroxyl group.[1]

    • Δ5(10)-Norethisterone Enanthate (Impurity I): An isomer of the final product.[1]

  • Degradation Products: These form due to the decomposition of this compound under suboptimal reaction or storage conditions. Examples include:

    • 10ξ-Hydroperoxy-norethisterone enanthate (Impurity E): An oxidation product.[1]

    • 6α-Hydroxy-norethisterone enanthate (Impurity J): An oxidation product.[1]

Q2: How can I detect and quantify impurities in my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of impurities in this compound.[2] A well-developed HPLC method can separate the main component from its various impurities, allowing for their individual quantification. The choice of a suitable column (e.g., C18) and a properly optimized mobile phase gradient is crucial for achieving good separation.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides strategies for their resolution.

Issue 1: High levels of unreacted norethisterone detected in the final product.

Potential Cause Recommended Action
Incomplete Esterification Reaction - Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. - Check Reagent Stoichiometry: Use a slight excess of the acylating agent (e.g., enanthic anhydride (B1165640) or heptanoyl chloride) to drive the reaction forward. - Verify Catalyst Activity: Ensure the catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP) is of high purity and has not degraded.
Inefficient Purification - Improve Crystallization/Chromatography: Optimize the solvent system and conditions for recrystallization or column chromatography to effectively separate norethisterone from the final product.

Issue 2: Presence of Norethisterone Caproate (Impurity F) above acceptable limits.

Potential Cause Recommended Action
Contaminated Enanthic Acid/Derivative - Source High-Purity Reagents: Use enanthic acid or its derivative with a specified low content of homologous acids like caproic acid. - Analyze Starting Materials: Perform quality control checks on the enanthic acid raw material to quantify any caproic acid content before use.

Issue 3: Formation of Norethisterone Dienanthate (Impurity G).

Potential Cause Recommended Action
Side Reaction at C3 Carbonyl Group - Control Reaction Conditions: Avoid excessively harsh reaction conditions (e.g., high temperatures, strongly basic or acidic catalysts) that can promote enolization of the C3 ketone. - Use a Milder Acylating Agent: Consider using a less reactive acylating agent or a milder catalyst to improve selectivity for the C17 hydroxyl group.

Issue 4: High levels of oxidation-related impurities (e.g., Impurity E, Impurity J).

Potential Cause Recommended Action
Exposure to Oxygen/Peroxides - Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Use Peroxide-Free Solvents: Ensure that all solvents used are free of peroxides, which can initiate oxidation reactions.
Thermal Degradation - Maintain Optimal Temperature: Avoid overheating the reaction mixture or the product during purification and drying steps.

Experimental Protocols

Key Experiment: Esterification of Norethisterone to this compound

This protocol is a general representation and may require optimization based on laboratory conditions and desired product specifications.

Materials:

  • Norethisterone

  • Heptanoic acid (or enanthic anhydride/heptanoyl chloride)

  • 4-Dimethylaminopyridine (DMAP) - Catalyst

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) - Dehydrating agent (if using heptanoic acid)

  • Anhydrous chloroform (B151607) (or other suitable aprotic solvent)

  • Calcium oxide (for acid removal during work-up)

  • Deionized water

Procedure:

  • In a clean, dry reaction flask, dissolve norethisterone in anhydrous chloroform under an inert atmosphere.

  • Add heptanoic acid to the solution.

  • Add a catalytic amount of DMAP.

  • Slowly add EDCI to the reaction mixture while maintaining the temperature between 5-35°C.

  • Allow the reaction to stir for several hours, monitoring its progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Add calcium oxide to the mixture and stir to neutralize excess acid.

  • Filter the mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Norethisterone_Enanthate_Synthesis_Pathway Norethisterone Norethisterone Norethisterone_Enanthate This compound Norethisterone->Norethisterone_Enanthate Esterification Reagents Heptanoic Acid DMAP (Catalyst) EDCI (Dehydrating Agent) Reagents->Norethisterone_Enanthate Purification Purification (Crystallization/ Chromatography) Norethisterone_Enanthate->Purification Final_Product Pure this compound Purification->Final_Product Impurity_Formation_Pathways cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products Norethisterone Norethisterone Norethisterone_Enanthate This compound Norethisterone->Norethisterone_Enanthate Incomplete Reaction Norethisterone_Caproate Norethisterone Caproate (Impurity F) Norethisterone->Norethisterone_Caproate Enolization Enolization at C3 Norethisterone->Enolization Heptanoic_Acid Heptanoic Acid Caproic_Acid_Impurity Caproic Acid (Impurity in Heptanoic Acid) Heptanoic_Acid->Caproic_Acid_Impurity contains Caproic_Acid_Impurity->Norethisterone_Caproate Esterification Norethisterone_Dienanthate Norethisterone Dienanthate (Impurity G) Enolization->Norethisterone_Dienanthate Esterification at C3 & C17 NE_Start This compound Oxidation Oxidation (O2, Peroxides) NE_Start->Oxidation Hydroperoxy_Impurity 10ξ-Hydroperoxy-NE (Impurity E) Oxidation->Hydroperoxy_Impurity Hydroxy_Impurity 6α-Hydroxy-NE (Impurity J) Oxidation->Hydroxy_Impurity Troubleshooting_Workflow Start Impurity Detected Above Threshold Identify_Impurity Identify Impurity (e.g., HPLC-MS) Start->Identify_Impurity Is_Synthesis_Related Synthesis-Related? Identify_Impurity->Is_Synthesis_Related Is_Degradation Degradation Product? Is_Synthesis_Related->Is_Degradation No Check_Starting_Materials Analyze Starting Materials (Purity, Contaminants) Is_Synthesis_Related->Check_Starting_Materials Yes Review_Handling Review Handling & Storage (Inert atmosphere, Temp) Is_Degradation->Review_Handling Yes Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Starting_Materials->Optimize_Reaction Optimize_Purification Optimize Purification (Crystallization, Chromatography) Optimize_Reaction->Optimize_Purification End Impurity Minimized Optimize_Purification->End Review_Handling->End

References

Technical Support Center: Enhancing the Oral Bioavailability of Norethisterone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of norethisterone enanthate (NETE). The content is structured to address common challenges and provide practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing an oral formulation of this compound?

A1: this compound (NETE) is a long-acting progestin traditionally administered via intramuscular injection. Developing an oral formulation offers the potential for a more convenient, less invasive, and patient-friendly contraceptive option. Studies have shown that orally administered NETE is absorbed and can be effective, suggesting its potential as a long-acting oral pill.[1][2] The presence of its active component, norethisterone (NET), in circulation for an extended period after oral administration supports this possibility.[1]

Q2: What are the main challenges associated with the oral delivery of this compound?

A2: The primary challenges for oral delivery of NETE are its poor aqueous solubility and potential for first-pass metabolism. As a lipophilic compound, its dissolution in the gastrointestinal fluids can be limited, which in turn restricts its absorption and overall bioavailability. While parenteral administration bypasses the first-pass effect in the liver, oral administration subjects NETE to metabolism in the gut and liver, which can reduce the amount of active drug reaching systemic circulation.[3]

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of NETE?

A3: Lipid-based drug delivery systems and nanotechnology-based approaches are the most promising strategies for enhancing the oral bioavailability of lipophilic drugs like NETE. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, improving the solubility and absorption of the drug.[4][5][6]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protecting it from degradation and providing controlled release. SLNs can also improve bioavailability and facilitate targeted drug delivery.[7][8][9][10][11]

Q4: How does norethisterone exert its contraceptive effect?

A4: Norethisterone, the active metabolite of NETE, is a potent progestin that acts as an agonist of the progesterone (B1679170) receptor.[12][13] Its contraceptive effect is multifactorial and includes:

  • Inhibition of Ovulation: It suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which prevents follicular development and ovulation.[14][15]

  • Thickening of Cervical Mucus: It increases the viscosity of the cervical mucus, which impedes sperm transport.[14]

  • Alteration of the Endometrium: It modifies the uterine lining, making it less receptive to implantation.[14]

Troubleshooting Guides

Self-Emulsifying Drug Delivery Systems (SEDDS) Formulation
Issue Potential Cause(s) Troubleshooting Steps
Drug Precipitation in Formulation Poor solubility of NETE in the selected oil/surfactant system.Screen a wider range of oils and surfactants to identify those with higher solubilizing capacity for NETE. Consider the addition of a co-solvent.
Phase Separation of the Emulsion upon Dilution Incorrect ratio of oil, surfactant, and co-surfactant. The formulation is outside the self-emulsification region.Construct a pseudo-ternary phase diagram to identify the optimal ratios of excipients for stable emulsion formation. Adjust the surfactant-to-oil ratio.
Large Droplet Size of the Emulsion Inefficient emulsification. High viscosity of the formulation.Increase the surfactant concentration. Select a surfactant with a higher HLB (hydrophile-lipophile balance) value. Optimize the agitation speed during self-emulsification studies.
Incompatibility with Capsule Shell The liquid SEDDS formulation is interacting with the gelatin or HPMC capsule.Conduct compatibility studies with different capsule types. Consider converting the liquid SEDDS to a solid SEDDS (S-SEDDS) by adsorbing it onto a solid carrier.[4]
Solid Lipid Nanoparticles (SLN) Formulation
Issue Potential Cause(s) Troubleshooting Steps
Low Drug Encapsulation Efficiency Poor solubility of NETE in the molten lipid. Drug partitioning into the aqueous phase during preparation.Select a lipid in which NETE has higher solubility. Optimize the preparation method (e.g., for high-pressure homogenization, use the cold homogenization technique to minimize drug partitioning).[16]
Particle Aggregation and Instability Insufficient surfactant concentration. Inappropriate choice of surfactant.Increase the concentration of the surfactant or use a combination of surfactants. Select a surfactant that provides sufficient steric or electrostatic stabilization.
Drug Expulsion During Storage Polymorphic transitions of the lipid matrix.Use a mixture of lipids to create a less ordered crystalline structure. Store the SLN dispersion at a suitable temperature to minimize lipid recrystallization.[16]
Wide Particle Size Distribution Inefficient homogenization process.Optimize the parameters of the homogenization process (e.g., increase homogenization pressure or the number of cycles for high-pressure homogenization).[7][16]

Data Presentation

Pharmacokinetic Parameters of Orally Administered this compound
Species Dosage Relative Bioavailability (%) Elimination Half-life (days) Reference
RabbitNot specified13 - 515 - 10[1]
MonkeyNot specified13 - 515 - 10[1]
HumanNot specified13 - 515 - 10[1]

Note: The provided data is for general oral administration and not for a specific enhanced bioavailability formulation.

Experimental Protocols

Formulation of NETE-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation to enhance the solubility and oral absorption of NETE.

Materials:

  • This compound (NETE)

  • Oil phase (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene glycol)

Methodology:

  • Excipient Screening:

    • Determine the solubility of NETE in various oils, surfactants, and co-surfactants.

    • Select the excipients that show the highest solubility for NETE.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios.

    • Titrate each mixture with water and observe for the formation of a clear, monophasic solution, which indicates the self-emulsification region.

  • Preparation of NETE-Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them at a temperature of 50-60°C until a homogenous mixture is obtained.[17]

    • Incorporate the pre-determined amount of NETE into the mixture with constant stirring until it is completely dissolved.[17]

  • Characterization of the SEDDS Formulation:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Emulsification Time: Add the SEDDS formulation to a dissolution apparatus containing an aqueous medium and measure the time required for complete emulsification.

    • In Vitro Dissolution: Perform dissolution testing using a USP Type II (paddle) apparatus to evaluate the in vitro release of NETE from the SEDDS formulation.

Preparation of NETE-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

Objective: To prepare a stable SLN formulation for the controlled oral delivery of NETE.

Materials:

  • This compound (NETE)

  • Solid lipid (e.g., Compritol 888 ATO, Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Methodology:

  • Preparation of the Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature 5-10°C above its melting point.

    • Dissolve the NETE in the molten lipid.

    • Separately, heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization at a temperature above the lipid's melting point for a specified number of cycles (e.g., 3-5 cycles) and pressure (e.g., 500-1500 bar).

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization of the SLN Formulation:

    • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Analyze the SLN dispersion using DLS.

    • Encapsulation Efficiency and Drug Loading: Separate the unencapsulated NETE from the SLN dispersion by ultracentrifugation and quantify the amount of NETE in the supernatant and the pellet using a validated analytical method (e.g., HPLC).

    • In Vitro Drug Release: Conduct in vitro release studies using a dialysis bag method in a suitable dissolution medium.

Analytical Method for Quantification of Norethisterone in Plasma (RP-HPLC)

Objective: To quantify the concentration of norethisterone (the active metabolite of NETE) in plasma samples for pharmacokinetic studies.

Instrumentation and Conditions:

  • HPLC System: With UV/Vis detector

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Deionized water: Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Internal Standard: Estradiol

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add the internal standard solution.

  • Add an extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Vortex the mixture and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation excipient_screening Excipient Screening (Solubility Studies) formulation_optimization Formulation Optimization (e.g., Ternary Phase Diagram for SEDDS) excipient_screening->formulation_optimization nete_loading NETE Loading formulation_optimization->nete_loading particle_size Particle/Droplet Size & Zeta Potential nete_loading->particle_size ee_dl Encapsulation Efficiency & Drug Loading particle_size->ee_dl in_vitro_dissolution In Vitro Dissolution ee_dl->in_vitro_dissolution animal_study Pharmacokinetic Study in Animal Model in_vitro_dissolution->animal_study data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, Bioavailability) animal_study->data_analysis bioanalysis Bioanalytical Method Development & Validation

Caption: Experimental workflow for developing and evaluating an oral NETE formulation.

signaling_pathway NETE Oral NETE NET Norethisterone (NET) (Active Metabolite) NETE->NET Hypothalamus Hypothalamus NET->Hypothalamus Negative Feedback Pituitary Anterior Pituitary NET->Pituitary Negative Feedback GnRH GnRH Hypothalamus->GnRH Inhibits Release LH_FSH LH & FSH Pituitary->LH_FSH Inhibits Release Ovary Ovary Ovulation Ovulation Ovary->Ovulation Leads to GnRH->Pituitary Stimulation LH_FSH->Ovary Stimulation

Caption: Mechanism of action of orally administered this compound.

troubleshooting_logic start Low Oral Bioavailability of NETE issue_dissolution Is poor dissolution the limiting factor? start->issue_dissolution issue_metabolism Is first-pass metabolism significant? issue_dissolution->issue_metabolism No sedds Implement SEDDS/SMEDDS issue_dissolution->sedds Yes sln Implement SLN/NLC issue_dissolution->sln Yes lymphatic Promote Lymphatic Absorption (e.g., with long-chain triglycerides in SEDDS) issue_metabolism->lymphatic Yes end end

References

Technical Support Center: Refinement of Animal Dosing Protocols for Norethisterone Enanthate (NETE) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norethisterone enanthate (NETE) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides and FAQs

Formulation and Administration

Q1: What is the recommended vehicle for dissolving this compound for injection in animal studies?

A1: The most common vehicle for NETE in animal studies is a sterile oil-based solution. Peanut oil is a frequently used vehicle.[1] For preclinical studies, castor oil and sesame oil are also common. The choice of vehicle can influence the release kinetics of the drug. It is crucial to ensure the vehicle is sterile and non-irritating to the animal.

Q2: We are observing injection site reactions (e.g., swelling, inflammation) in our rats after subcutaneous administration of NETE. What could be the cause and how can we mitigate this?

A2: Injection site reactions can be caused by several factors:

  • Vehicle Irritation: The oil-based vehicle itself may cause a local inflammatory response. Consider using a different biocompatible oil (e.g., sesame oil, castor oil) or a smaller injection volume if possible.

  • Improper Injection Technique: Ensure the injection is truly subcutaneous and not intradermal, which can be more irritating. Use a new, sterile needle for each animal to minimize tissue trauma and infection risk.[2]

  • Contamination: Ensure the NETE solution and all injection equipment are sterile.

  • High Concentration: A high concentration of NETE in the vehicle could lead to precipitation at the injection site, causing irritation. Ensure the drug is fully dissolved.

To mitigate these issues, adhere to strict aseptic techniques, use appropriate needle sizes (e.g., 25-27G for rats), and consider rotating injection sites if multiple doses are required.

Q3: Can NETE be administered orally to rodents?

A3: Yes, studies have shown that NETE can be administered orally to rats and hamsters, typically diluted in peanut oil.[1][3] However, the bioavailability of oral NETE is lower and more variable compared to intramuscular or subcutaneous routes.[4] Oral administration requires gavage, which can be stressful for the animals if not performed correctly.

Dosing and Efficacy

Q4: We are seeing high variability in the contraceptive efficacy of NETE in our monkey colony. What could be the reasons for this inconsistent response?

A4: Variability in response to NETE in primates can be attributed to several factors:

  • Individual Metabolism: There can be significant inter-individual differences in the rate at which NETE is metabolized to its active form, norethisterone.

  • Body Weight and Composition: The dose of NETE may need to be adjusted based on the body weight of individual animals. Adipose tissue can act as a reservoir for the drug, affecting its release profile.

  • Injection Site: The site of intramuscular injection (e.g., gluteal vs. deltoid) can influence absorption rates, although one study in women found no significant difference.

  • Baseline Hormonal Status: The stage of the menstrual cycle at the time of the first injection can influence the onset and duration of action.

To reduce variability, it is recommended to use a standardized injection protocol, ensure accurate dosing based on body weight, and record the reproductive cycle stage at the start of the study.

Q5: What is a typical dose of NETE for inducing azoospermia in male monkeys?

A5: Studies in adult male bonnet monkeys have shown that a once-a-month intramuscular injection of NETE in combination with estradiol (B170435) valerate (B167501) can induce azoospermia within 60 to 150 days.[5] The addition of testosterone (B1683101) may be required to maintain normal sexual behavior.[5]

Adverse Effects and Monitoring

Q6: What are the potential side effects of NETE administration in animal models that we should monitor for?

A6: Potential side effects to monitor in animal models, extrapolated from human data and animal studies, include:

  • Local Injection Site Reactions: As discussed in Q2.

  • Changes in Body Weight: Monitor for significant weight gain or loss.

  • Irregular Bleeding: In female primates, breakthrough bleeding or amenorrhea can occur.

  • Metabolic Changes: Long-term progestin use can potentially affect lipid profiles and glucose tolerance.

  • Behavioral Changes: Observe for any significant changes in activity, feeding, or social interaction.

Q7: How can we confirm that NETE is effectively suppressing gonadotropins in our animal model?

A7: The primary mechanism of action of NETE is the suppression of gonadotropins (LH and FSH).[6] To confirm this, you can measure serum levels of these hormones. A significant decrease in LH and FSH levels following NETE administration would indicate effective gonadotropin suppression. Additionally, in male animals, a significant reduction in serum testosterone levels is another indicator of efficacy.[7]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Norethisterone (NET) after Administration of this compound (NETE) in Various Species

SpeciesRoute of AdministrationDoseCmax (ng/mL)Tmax (days)Elimination Half-life (days)Reference
Rat Oral10 mg0.9 - 2.3~4-[3]
Oral20 mg1.0 - 4.0~4-[3]
Rabbit Oral---5 - 10[4]
Monkey Oral---5 - 10[4]
Human Intramuscular50 mg---[8]
Intramuscular100 mg---[8]
Intramuscular150 mg---[8]
Intramuscular300 mg---[8]

Table 2: Effects of this compound (NETE) on Fertility in Female Rodents

SpeciesRoute of AdministrationDose (mg)Mating Time Post-DoseFertility Rate (%)Reference
Rat Oral205 daysDecreased (Dose-dependent)[1]
Oral605 daysSignificant Decrease[1]
Oral5010 daysNot Significant Decrease[1]
Oral6010 daysNot Significant Decrease[1]
Hamster Oral50-Significant Decrease[1]
Oral20-Not Significant Decrease[1]
Oral30-Not Significant Decrease[1]

Experimental Protocols

Protocol 1: Subcutaneous Injection of this compound in Rats

1. Materials:

  • This compound (NETE) powder
  • Sterile vehicle (e.g., sesame oil, castor oil)
  • Sterile glass vials
  • Vortex mixer and/or sonicator
  • Sterile syringes (1 mL) with Luer-lock tip
  • Sterile needles (25-27 gauge)
  • 70% ethanol (B145695)
  • Animal balance

2. Preparation of NETE Solution:

  • Under aseptic conditions (e.g., in a laminar flow hood), weigh the required amount of NETE powder.
  • Add the sterile vehicle to the vial to achieve the desired concentration.
  • Vortex and/or sonicate the mixture until the NETE is completely dissolved. Visually inspect for any particulate matter.
  • Store the solution in a sterile, light-protected container at the recommended temperature.

3. Dosing Procedure:

  • Weigh the rat to determine the correct injection volume.
  • Gently restrain the rat. For a subcutaneous injection, the loose skin over the back, between the shoulder blades, is a common site.
  • Wipe the injection site with 70% ethanol.
  • Create a "tent" of skin by gently pinching the loose skin.
  • Insert the needle at the base of the skin tent, parallel to the body. Be careful not to puncture the underlying muscle.
  • Aspirate slightly to ensure the needle is not in a blood vessel.
  • Slowly inject the NETE solution.
  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
  • Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 2: Intramuscular Injection of this compound in Monkeys

1. Materials:

  • Prepared sterile NETE solution
  • Sterile syringes (1 or 3 mL)
  • Sterile needles (22-23 gauge, 1-1.5 inch)
  • 70% ethanol or other appropriate skin antiseptic
  • Anesthetic agent (as per approved animal protocol)
  • Animal scale

2. Dosing Procedure:

  • Anesthetize the monkey according to the approved institutional animal care and use committee (IACUC) protocol.
  • Weigh the anesthetized animal to confirm the correct dose volume.
  • Position the animal to expose the desired injection muscle. Common sites for intramuscular injections in monkeys include the gluteal muscles or the quadriceps.
  • Clean the injection site with the antiseptic.
  • Insert the needle deep into the muscle mass at a 90-degree angle.
  • Aspirate to check for blood. If blood appears in the syringe hub, withdraw the needle and choose a new injection site with a fresh needle.
  • Inject the NETE solution slowly and steadily.
  • Withdraw the needle and apply gentle pressure to the site.
  • Monitor the animal during recovery from anesthesia.

Signaling Pathways and Experimental Workflows

NETE_Mechanism_of_Action cluster_feedback NETE This compound (NETE) (Administered) Norethisterone Norethisterone (Active Metabolite) NETE->Norethisterone Hydrolysis Hypothalamus Hypothalamus Norethisterone->Hypothalamus Negative Feedback Pituitary Anterior Pituitary Norethisterone->Pituitary Negative Feedback GnRH GnRH (Gonadotropin-Releasing Hormone) Hypothalamus->GnRH Releases LH LH (Luteinizing Hormone) Pituitary->LH Releases FSH FSH (Follicle-Stimulating Hormone) Pituitary->FSH Releases Gonads Gonads (Ovaries/Testes) Steroidogenesis Steroidogenesis (Estrogen/Progesterone/Testosterone) Gonads->Steroidogenesis Ovulation Ovulation/Spermatogenesis Gonads->Ovulation GnRH->Pituitary Stimulates LH->Gonads Stimulates FSH->Gonads Stimulates

Caption: Mechanism of action of this compound (NETE).

Experimental_Workflow_NETE_Study Protocol_Design Protocol Design - Select Animal Model - Determine Dosage & Route - Choose Vehicle Animal_Acclimation Animal Acclimation Protocol_Design->Animal_Acclimation Baseline_Data Baseline Data Collection - Body Weight - Hormonal Profile - Reproductive Cycle Monitoring Animal_Acclimation->Baseline_Data NETE_Admin NETE Administration Baseline_Data->NETE_Admin Monitoring Post-Dosing Monitoring - Injection Site - Clinical Signs - Body Weight NETE_Admin->Monitoring Data_Collection Data Collection - Blood Sampling (PK/PD) - Efficacy Assessment (e.g., Fertility, Hormone Levels) Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General experimental workflow for a NETE animal study.

References

Technical Support Center: Enhancing the Dissolution Rate of Norethisterone Enanthate from Injectable Depots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the dissolution rate of norethisterone enanthate (NET-EN) from injectable depots. The following sections detail frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the dissolution rate of this compound from an injectable depot?

A1: The dissolution and subsequent absorption of NET-EN from an intramuscular depot are influenced by several factors related to both the formulation and the physiological environment. Key formulation factors include:

  • Particle Size of NET-EN: Smaller particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate.[1]

  • Viscosity of the Vehicle: Higher viscosity of the oily vehicle can slow down the diffusion of the drug, thereby reducing the dissolution rate.

  • Excipients: The inclusion of solubilizing agents, such as surfactants or co-solvents, can enhance the solubility of NET-EN in the vehicle and at the oil-water interface at the injection site.

  • Drug Concentration: The concentration of NET-EN in the formulation can affect the concentration gradient, a key driver of dissolution.

  • For Polymer-Based Depots (e.g., PLGA microspheres):

    • Polymer Molecular Weight: Lower molecular weight polymers typically degrade faster, leading to a quicker drug release.

    • Lactide-to-Glycolide Ratio: A higher glycolide (B1360168) content in PLGA polymers results in faster degradation and drug release due to its more hydrophilic nature.

    • Microsphere Porosity and Size: More porous and smaller microspheres generally exhibit a faster release.[1]

Q2: How can I increase the dissolution rate of NET-EN from an oil-based depot?

A2: To enhance the dissolution rate from an oil-based depot, consider the following strategies:

  • Reduce Particle Size: Micronization of the NET-EN active pharmaceutical ingredient (API) can significantly increase the surface area available for dissolution.

  • Incorporate Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can improve the wetting of the drug particles and facilitate the formation of micelles, which can increase the solubility of NET-EN.

    • Co-solvents: Adding a biocompatible co-solvent such as polyethylene (B3416737) glycol (PEG) 400 can increase the solubility of NET-EN in the formulation.

  • Modify the Oil Vehicle: Using oils with lower viscosity may facilitate faster drug diffusion and release.

Q3: What is "burst release" in the context of PLGA microspheres and how can it be controlled for NET-EN?

A3: Burst release is the rapid release of a significant portion of the encapsulated drug shortly after administration of PLGA microspheres. This is often due to the drug being adsorbed on the surface of the microspheres or trapped in pores near the surface. To control the burst release of NET-EN:

  • Optimize the Manufacturing Process: The double emulsion-solvent evaporation technique (w/o/w) is a common method. Modifying process parameters such as the homogenization speed, the type and concentration of surfactant (e.g., polyvinyl alcohol - PVA), and the solvent evaporation rate can influence the surface properties of the microspheres.

  • Increase Polymer Concentration: A higher polymer-to-drug ratio can lead to a denser polymer matrix, reducing the amount of drug on the surface and thus lowering the burst release.

  • Select Appropriate Polymer: Using a higher molecular weight PLGA can create a more robust matrix, which can help to minimize the initial burst.

  • Washing Step: A thorough washing of the prepared microspheres can remove surface-adsorbed drug.

Q4: Which in vitro dissolution method is most suitable for long-acting injectable depots of NET-EN?

A4: The USP Apparatus 4 (Flow-Through Cell) is highly recommended for evaluating the dissolution of long-acting injectable formulations, including oily depots and microspheres. This apparatus allows for:

  • Maintaining Sink Conditions: Fresh dissolution medium continuously flows through the cell, which better mimics the in vivo environment where the drug is absorbed into the systemic circulation.

  • Handling of Low-Solubility Drugs: It is particularly well-suited for drugs with low aqueous solubility like NET-EN.

  • Versatility: It can accommodate various dosage forms, including suspensions and semi-solids.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of NET-EN in PLGA Microspheres
Potential Cause Troubleshooting Step
High water solubility of NET-EN leading to partitioning into the external aqueous phase during emulsification.While NET-EN is poorly soluble in water, some loss can still occur. Consider using a solid-in-oil-in-water (s/o/w) method where crystalline NET-EN is dispersed in the polymer solution.
Premature polymer precipitation.Optimize the solvent system. A solvent in which the polymer is highly soluble but diffuses slowly into the aqueous phase can improve encapsulation.
Insufficient viscosity of the dispersed phase.Increase the polymer concentration in the organic phase. This increases the viscosity and slows the diffusion of the drug into the external phase.
Inappropriate homogenization speed.Optimize the homogenization speed. Very high speeds can lead to smaller droplets with a larger surface area, potentially increasing drug loss.
Issue 2: High Initial Burst Release from PLGA Microspheres
Potential Cause Troubleshooting Step
Drug adsorbed on the microsphere surface.Implement a more rigorous washing step after microsphere preparation.
Porous microsphere structure.Adjust the solvent evaporation rate. A slower evaporation rate can lead to a denser polymer matrix.
Low polymer molecular weight.Use a higher molecular weight PLGA to create a more tortuous path for drug diffusion.
High drug loading.A very high drug loading can lead to the formation of drug crystals on the surface. Consider optimizing the drug-to-polymer ratio.
Issue 3: Inconsistent or Slow Dissolution from an Oil-Based Depot
Potential Cause Troubleshooting Step
Agglomeration of NET-EN particles in the vehicle.Ensure proper dispersion of the API during manufacturing. The use of a wetting agent or surfactant can help.
High viscosity of the oil vehicle.Consider using a lower viscosity oil or a blend of oils.
Inadequate solubilization at the injection site.Incorporate a suitable surfactant (e.g., Polysorbate 80) or a co-solvent (e.g., PEG 400) into the formulation to enhance solubility.
Particle size of NET-EN is too large.Use micronized NET-EN to increase the surface area for dissolution.

Data Presentation

Table 1: Illustrative Effect of NET-EN Particle Size on In Vitro Dissolution from an Oil-Based Depot

Formulation IDMean Particle Size (µm)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
NET-EN-PS-01501535
NET-EN-PS-02252855
NET-EN-PS-03104578
NET-EN-PS-045 (Micronized)6592

Table 2: Illustrative Impact of Excipients on the Dissolution of NET-EN from an Oil-Based Depot

Formulation IDExcipient (Concentration)Cumulative Release at 48h (%)
NET-EN-EX-01None (Control)40
NET-EN-EX-02Polysorbate 80 (2% w/v)65
NET-EN-EX-03PEG 400 (5% w/v)58
NET-EN-EX-04Polysorbate 80 (2% w/v) + PEG 400 (5% w/v)75

Table 3: Illustrative Dissolution Profile of NET-EN from PLGA Microspheres with Varying Polymer Composition

Formulation IDPLGA Lactide:Glycolide RatioPLGA Molecular Weight (kDa)Burst Release at 24h (%)Time to 80% Release (days)
NET-EN-PLGA-0175:251001545
NET-EN-PLGA-0250:501002530
NET-EN-PLGA-0350:50503521

Experimental Protocols

Protocol 1: Preparation of NET-EN Loaded PLGA Microspheres using Oil-in-Water (o/w) Emulsion-Solvent Evaporation
  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 50:50 lactide:glycolide ratio, 75 kDa) in a suitable organic solvent like dichloromethane (B109758) (DCM).

    • Add the desired amount of this compound to the polymer solution and ensure it is fully dissolved or homogeneously suspended.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant, typically polyvinyl alcohol (PVA), at a concentration of 1-5% w/v.

  • Emulsification:

    • Add the organic phase to the aqueous phase under continuous homogenization at a controlled speed (e.g., 5000-10000 rpm) for a defined period (e.g., 2-5 minutes) to form an o/w emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of water and stir at a constant speed (e.g., 200-400 rpm) for several hours to allow the dichloromethane to evaporate.

  • Microsphere Collection and Washing:

    • Collect the hardened microspheres by filtration or centrifugation.

    • Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.

  • Drying:

    • Lyophilize (freeze-dry) the washed microspheres to obtain a free-flowing powder.

Protocol 2: In Vitro Dissolution Testing of NET-EN Injectable Depots using USP Apparatus 4 (Flow-Through Cell)
  • Apparatus Setup:

    • Assemble the USP Apparatus 4 with a flow-through cell of appropriate size (e.g., 22.6 mm for larger samples).

    • Place glass beads in the bottom of the cell to ensure laminar flow.

    • Set the temperature of the water bath to 37 ± 0.5 °C.

  • Dissolution Medium:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • To maintain sink conditions, a surfactant such as 0.5% w/v Polysorbate 80 may be added to the medium.

    • Deaerate the medium before use.

  • Sample Preparation and Loading:

    • Accurately weigh the NET-EN depot formulation (oily solution or microspheres) and place it into the flow-through cell.

  • Dissolution Run:

    • Pump the dissolution medium through the cell at a constant flow rate (e.g., 8 mL/min).

    • Collect the eluate at predetermined time intervals using a fraction collector.

  • Sample Analysis:

    • Analyze the concentration of NET-EN in the collected fractions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at an appropriate wavelength (e.g., ~240 nm).

  • Data Analysis:

    • Calculate the cumulative amount and percentage of NET-EN released at each time point.

Mandatory Visualizations

experimental_workflow_plga cluster_prep Microsphere Preparation cluster_analysis Characterization & Testing organic_phase 1. Organic Phase (NET-EN + PLGA in DCM) emulsification 3. Emulsification (Homogenization) organic_phase->emulsification aqueous_phase 2. Aqueous Phase (PVA in Water) aqueous_phase->emulsification evaporation 4. Solvent Evaporation (Stirring) emulsification->evaporation collection 5. Collection & Washing (Filtration/Centrifugation) evaporation->collection drying 6. Drying (Lyophilization) collection->drying characterization Particle Size, Morphology, Encapsulation Efficiency drying->characterization dissolution In Vitro Dissolution (USP Apparatus 4) drying->dissolution

Caption: Workflow for PLGA Microsphere Preparation and Analysis.

dissolution_enhancement_logic cluster_formulation Formulation Strategies cluster_excipients Excipient Types cluster_polymer Polymer Modifications goal Enhance NET-EN Dissolution Rate particle_size Decrease Particle Size (Micronization) goal->particle_size excipients Add Solubilizing Excipients goal->excipients polymer Modify Polymer Matrix (for Microspheres) goal->polymer surfactant Surfactants (e.g., Polysorbate 80) excipients->surfactant cosolvent Co-solvents (e.g., PEG 400) excipients->cosolvent mw Lower Molecular Weight polymer->mw ratio Higher Glycolide Ratio polymer->ratio

Caption: Strategies to Enhance NET-EN Dissolution Rate.

troubleshooting_workflow start Problem Encountered (e.g., Low Dissolution) identify_cause Identify Potential Cause start->identify_cause cause1 Particle Size Too Large identify_cause->cause1 API Related cause2 High Vehicle Viscosity identify_cause->cause2 Vehicle Related cause3 Poor Encapsulation Efficiency identify_cause->cause3 Process Related (Microspheres) cause4 High Burst Release identify_cause->cause4 Process Related (Microspheres) solution1 Action: Micronize API cause1->solution1 solution2 Action: Use Lower Viscosity Oil / Add Co-solvent cause2->solution2 solution3 Action: Optimize Homogenization / Polymer Conc. cause3->solution3 solution4 Action: Modify Polymer MW / Wash Microspheres cause4->solution4 retest Re-evaluate Dissolution Profile solution1->retest solution2->retest solution3->retest solution4->retest

References

Addressing matrix effects in bioanalytical assays for norethisterone enanthate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on bioanalytical assays for norethisterone enanthate.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the bioanalysis of this compound?

A1: The most common and recommended technique for the quantitative analysis of this compound and its active metabolite, norethisterone, in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of these compounds in plasma or serum samples.[1][2]

Q2: Should I measure the prodrug (this compound) or the active metabolite (norethisterone)?

A2: For bioequivalence studies, it is recommended to measure the prodrug, this compound, as it best reflects the biopharmaceutical quality of the product.[1][3] However, results for the active metabolite, norethisterone, should also be submitted as supportive information.[1][3] this compound is rapidly and completely hydrolyzed to norethisterone after administration.[1]

Q3: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting components in the sample matrix.[4][5][6] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[4][5] Biological matrices like plasma are complex and contain endogenous substances such as phospholipids (B1166683) that can interfere with the ionization of the analyte in the mass spectrometer source.[4][5]

Q4: How can I minimize matrix effects in my assay?

A4: Minimizing matrix effects involves a combination of strategies:

  • Effective Sample Preparation: Employing techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or specialized phospholipid removal plates can significantly clean up the sample and reduce interfering components.[6][7]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is crucial.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects, as it will be affected in a similar way to the analyte.

Q5: What type of internal standard is recommended for this compound assays?

A5: The use of a stable isotope-labeled internal standard (SIL-IS), such as norethindrone-d6 (B3025749) or norethindrone-¹³C₂, is the best practice.[2][8] A SIL-IS has very similar chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and extraction recovery, which leads to more accurate and precise quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Suggested Solution
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination Wash the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Column Void or Channeling Replace the column.
Injector Issues Clean the injector and ensure proper sample draw and injection.
Issue 2: High Signal Suppression or Enhancement (Significant Matrix Effects)
Possible Cause Suggested Solution
Inadequate Sample Cleanup Improve the sample preparation method. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Phospholipid removal plates are also highly effective.
Co-elution with Phospholipids Modify the chromatographic gradient to better separate the analyte from the phospholipid elution zone.
Ion Source Contamination Clean the mass spectrometer's ion source.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard that co-elutes with the analyte.
Issue 3: Low Analyte Recovery
Possible Cause Suggested Solution
Inefficient Extraction Optimize the extraction solvent or SPE sorbent, wash, and elution steps. For LLE, adjust the pH of the sample to ensure the analyte is in a neutral form for efficient extraction into the organic phase.
Analyte Adsorption Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte to surfaces.
Incomplete Elution from SPE Cartridge Increase the volume or strength of the elution solvent.
Evaporation to Dryness Avoid complete dryness during the evaporation step, as it can make reconstitution difficult. Reconstitute in a solvent with a high organic content.
Issue 4: Inconsistent Results (Poor Precision and Accuracy)
Possible Cause Suggested Solution
Variable Matrix Effects Improve sample cleanup and use a suitable internal standard (SIL-IS).
Pipetting Errors Ensure all pipettes are calibrated and use proper pipetting techniques.
Inconsistent Sample Processing Standardize all steps of the sample preparation procedure, including vortexing times and temperatures.
Instrument Instability Check the stability of the LC-MS/MS system by injecting a standard solution multiple times.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Steroid Bioanalysis

Technique Principle Advantages Disadvantages Expected Recovery for Steroids Matrix Effect Mitigation
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, and inexpensive.Non-selective, may not remove other matrix components like phospholipids, leading to significant matrix effects.Variable, often lower than LLE or SPE.Poor
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can remove salts and some polar interferences.Can be labor-intensive, may not effectively remove all phospholipids.Good to Excellent (>80%).Moderate
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.Provides cleaner extracts than LLE and PPT, highly selective, and can concentrate the analyte.Can be more expensive and requires method development to optimize sorbent, wash, and elution steps.Excellent (>90%).Good to Excellent
Phospholipid Removal Plates Specialized plates that remove phospholipids through a filtration and/or retention mechanism.High-throughput, effectively removes phospholipids, leading to reduced matrix effects.Higher cost per sample compared to PPT.Excellent (>90%).Excellent

Note: The expected recovery and matrix effect mitigation are general for steroid compounds. Specific performance for this compound may vary and should be empirically determined.

Table 2: Published Performance Data for Norethisterone (Active Metabolite) Bioanalysis

Parameter Method Value Reference
Analytical Range LC-MS/MS20–10,000 pg/mL[9]
Intra-assay Precision (%CV) LC-MS/MS2.20–5.50%[9]
Inter-assay Precision (%CV) LC-MS/MS5.45–8.22%[9]
Intra-assay Accuracy (%Bias) LC-MS/MS-0.64% to 16.3%[9]
Inter-assay Accuracy (%Bias) LC-MS/MS4.80–10.2%[9]
Ion Suppression LC-MS/MS with LLEAverage of 41.2%[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from a validated method for the analysis of progestins in plasma.[9]

  • Sample Preparation:

    • Pipette 500 µL of plasma sample into a clean glass tube.

    • Add 20 µL of the internal standard working solution (e.g., norethindrone-¹³C₂ in methanol).

  • Extraction:

    • Add 4.0 mL of methyl-tert-butyl ether (MTBE) to the tube.

    • Cap the tube and vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Phase Separation and Evaporation:

    • Freeze the aqueous (lower) layer by placing the tube in a -80°C freezer for 10 minutes.

    • Decant the organic (upper) layer into a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol for steroid extraction using SPE.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard.

    • Add 500 µL of 4% phosphoric acid and vortex to mix.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of 40% methanol in water.

  • Elution:

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extract Extraction (LLE or SPE) add_is->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: A typical experimental workflow for the bioanalysis of this compound.

troubleshooting_matrix_effects start Poor Accuracy/Precision or Low Sensitivity check_matrix_effect Evaluate Matrix Effect (Post-extraction spike) start->check_matrix_effect matrix_effect_present Significant Matrix Effect Detected? check_matrix_effect->matrix_effect_present improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE, PLR) matrix_effect_present->improve_cleanup Yes no_matrix_effect Check Other Parameters (e.g., instrument performance, standard stability) matrix_effect_present->no_matrix_effect No optimize_chrom Optimize Chromatography (Separate from interferences) improve_cleanup->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is revalidate Re-validate Assay use_sil_is->revalidate

References

Technical Support Center: Optimization of Norethisterone Enanthate Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful extraction of norethisterone enanthate from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from tissue samples?

A1: The primary challenges stem from the lipophilic (fat-soluble) nature of this compound and the complexity of biological tissue matrices.[1][2] Key difficulties include separating the compound from abundant lipids which can interfere with analysis, achieving high and reproducible recovery rates, and minimizing degradation of the analyte during the extraction process.[1][3]

Q2: Which analytical techniques are most suitable for quantifying this compound after extraction?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying steroid hormones like this compound due to its high sensitivity and specificity.[4][5][6] High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is also a widely used and reliable method.[7][8] While immunoassays can be used, they may lack specificity and suffer from cross-reactivity with structurally related compounds, potentially leading to inaccurate quantification.[9][10]

Q3: Should I extract for the parent drug (this compound) or its active metabolite (norethisterone)?

A3: this compound is a prodrug that is rapidly converted to its active form, norethisterone, in the body.[4][11] For pharmacokinetic studies aiming to understand the release from the depot formulation, measuring the parent drug, this compound, is crucial.[4] For assessing pharmacological activity, measuring the active metabolite, norethisterone, is also important. Many analytical methods are capable of measuring both compounds simultaneously.[4][9]

Q4: What is the difference between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?

A4: Liquid-Liquid Extraction (LLE) is a method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] Solid-Phase Extraction (SPE) is a technique where the sample is passed through a solid sorbent (in a cartridge) that retains the analyte.[2][12] Interfering substances are washed away, and the analyte is then eluted with a different solvent. SPE is often used as a cleanup step after LLE to produce a purer sample, which is particularly beneficial for sensitive analyses like LC-MS/MS.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Tissue Homogenization: The analyte may remain trapped within the tissue matrix.Ensure the tissue is completely homogenized. Use a bead beater or rotor-stator homogenizer for tough tissues. Add a sufficient volume of ice-cold homogenization buffer (e.g., 1:4 w/v).[1]
2. Inappropriate Extraction Solvent: The solvent may not have the optimal polarity to efficiently solubilize this compound.Test different organic solvents or mixtures. Methyl tert-butyl ether (MTBE) is effective for many steroids.[1][9] Acetonitrile (B52724) is good for initial solubilization, while hexane (B92381) can be used to remove nonpolar lipids.[13] A mixture of dichloromethane (B109758) and hexane has also been used.
3. Insufficient Mixing/Vortexing: Inadequate contact between the sample and the extraction solvent during LLE.Vortex the sample vigorously for at least 2 minutes after adding the organic solvent to ensure a thorough extraction.[1]
4. Analyte Loss During Solvent Evaporation: The sample may have been overheated or exposed to a strong nitrogen stream for too long.Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Alternatively, use a centrifugal vacuum concentrator (e.g., SpeedVac).[1][13]
High Variability Between Replicates 1. Inconsistent Sample Handling: Differences in tissue weight, homogenization time, or solvent volumes.Use a precise analytical balance for weighing tissue. Standardize all protocol steps, including timing and solvent volumes. Prepare a master mix of reagents where possible.
2. Incomplete Phase Separation in LLE: Pipetting part of the aqueous layer or the interface along with the organic layer.Centrifuge at a sufficient speed and duration (e.g., 3,000 x g for 10 minutes) to achieve a clear separation between the aqueous and organic layers.[1] Carefully aspirate the organic layer without disturbing the interface.
3. Matrix Effects in Final Analysis (LC-MS/MS): Co-extracted lipids or other endogenous compounds suppress or enhance the analyte signal.Incorporate a Solid-Phase Extraction (SPE) cleanup step after LLE to remove interfering substances.[1] Use a stable isotope-labeled internal standard for norethisterone to correct for matrix effects.[14]
Clogged SPE Cartridge 1. Particulate Matter in Extract: The sample loaded onto the cartridge contains residual cellular debris.Centrifuge the tissue homogenate at a higher speed (e.g., 10,000 x g) to pellet all debris before proceeding to extraction.[1][13] Consider using a filter before loading the sample onto the SPE cartridge.
2. High Lipid Content: The extract is rich in lipids that precipitate on the SPE sorbent.Perform a defatting step before SPE. After initial extraction with a solvent like acetonitrile, add hexane to the supernatant, vortex, and discard the upper hexane layer which contains nonpolar lipids.[13]

Experimental Protocols & Data

Protocol 1: Combined Liquid-Liquid and Solid-Phase Extraction

This protocol outlines a robust method for extracting this compound from tissue, combining LLE for initial extraction and SPE for sample cleanup.[1][13]

1. Tissue Homogenization

  • Accurately weigh 50-100 mg of frozen tissue.[1]

  • Place the tissue in a pre-chilled 2 mL tube containing homogenization beads.

  • Add 400 µL of ice-cold homogenization buffer (e.g., PBS, pH 7.4) for every 100 mg of tissue.[1]

  • Homogenize using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[1][13]

  • Carefully transfer the supernatant to a clean glass tube for extraction.

2. Liquid-Liquid Extraction (LLE)

  • To the supernatant, add an organic extraction solvent at a 5:1 (v/v) ratio (e.g., 2 mL of MTBE for 400 µL of supernatant).[1]

  • Vortex the mixture vigorously for 2 minutes.[1]

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.[1]

  • Carefully transfer the upper organic layer to a new clean glass tube.

  • Repeat the extraction on the remaining aqueous layer with a fresh aliquot of solvent to maximize recovery, and pool the organic extracts.[1]

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[13]

3. Solid-Phase Extraction (SPE) - Cleanup

  • Reconstitute the dried extract from the LLE step in 1 mL of a weak solvent solution (e.g., 10% methanol (B129727) in water).[1]

  • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge dry.[1]

  • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of a wash solution (e.g., 10% methanol in water) to remove polar impurities.

  • Elute the analyte (this compound) by passing 3 mL of an elution solvent (e.g., 90% methanol in water) through the cartridge into a clean collection tube.[1]

  • Evaporate the eluate to dryness.

  • Reconstitute the final residue in a small, precise volume of mobile phase (e.g., 100 µL) suitable for your analytical instrument (HPLC or LC-MS/MS).

Data Presentation

Table 1: Comparison of Common Extraction Solvents for Steroid Analysis

Solvent SystemPolarityTarget AnalytesAdvantagesDisadvantagesReference
Methyl tert-butyl ether (MTBE)MediumBroad range of steroidsHigh extraction efficiency for many steroids; forms a distinct upper organic layer.Can co-extract some lipids.[1][9]
Dichloromethane:HexaneLow-MediumLipophilic steroidsGood for extracting nonpolar compounds.Dichloromethane is a lower layer, which can make aspiration more difficult.
Acetonitrile / HexaneHigh / LowBroad range of steroidsAcetonitrile precipitates proteins; subsequent hexane wash effectively removes nonpolar lipids (defatting).Two-step process; requires careful separation of acetonitrile from the hexane layer.[13]
Ethyl AcetateMediumBroad range of steroidsGood general-purpose solvent.Can co-extract more polar interfering compounds.[3]

Table 2: Typical Protocol for C18 Solid-Phase Extraction (SPE) Cleanup

StepReagent/SolventVolumePurpose
Conditioning Methanol3 mLTo wet the C18 stationary phase and activate the sorbent.
Equilibration Deionized Water3 mLTo prepare the sorbent for the aqueous sample.
Sample Loading Reconstituted Extract (e.g., 10% Methanol)1 mLTo adsorb the analyte onto the C18 sorbent.
Washing 10% Methanol in Water3 mLTo wash away polar, interfering compounds.
Elution 90% Methanol in Water3 mLTo desorb and collect the analyte of interest.

Visualized Workflows

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Tissue Tissue Sample (50-100mg) Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge (10,000 x g) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (LLE) Supernatant->LLE Evap1 Evaporate Solvent LLE->Evap1 SPE Solid-Phase Extraction (SPE) Evap1->SPE Evap2 Evaporate Eluate SPE->Evap2 Reconstitute Reconstitute in Mobile Phase Evap2->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Overall workflow for this compound extraction from tissue.

G cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Supernatant Aqueous Supernatant AddSolvent Add Organic Solvent (e.g., MTBE) Supernatant->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex OrganicLayer Collect Organic Layer Vortex->OrganicLayer AqueousLayer Discard Aqueous Layer Vortex->AqueousLayer DriedExtract Dried Extract from LLE OrganicLayer->DriedExtract Evaporate Recon Reconstitute in 10% MeOH DriedExtract->Recon Load Load on C18 Cartridge Recon->Load Wash Wash (10% MeOH) Load->Wash Elute Elute (90% MeOH) Wash->Elute PolarWaste Discard Polar Waste Wash->PolarWaste Final Final Purified Extract Elute->Final

Caption: Detailed workflow for LLE and SPE cleanup steps.

References

Technical Support Center: Method Refinement for Detecting Low-Level Degradation Products of Norethisterone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low-level degradation products of norethisterone enanthate.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to detect and identify low-level degradation products of this compound?

A1: Identifying and quantifying degradation products is a crucial component of pharmaceutical development and regulatory compliance. This process is essential to:

  • Ensure Patient Safety: Degradation products can be less effective or potentially toxic, compromising patient safety.[1][2]

  • Establish Stability Profile: Understanding how the drug substance degrades helps in determining its intrinsic stability.[2] This information is vital for developing a stable drug formulation.

  • Determine Shelf-Life and Storage Conditions: Stability data are used to establish appropriate storage conditions and a reliable shelf-life for the drug product.[2]

  • Regulatory Requirements: Regulatory bodies like the ICH and FDA mandate forced degradation studies to understand degradation pathways and to develop and validate stability-indicating analytical methods.[3][4]

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[3] These studies are performed to:

  • Identify the likely degradation products that could form under normal storage conditions.

  • Elucidate the degradation pathways of the drug molecule.

  • Develop and validate a stability-indicating analytical method that can separate the drug from all its potential degradation products.[5]

Q3: What are the most common degradation pathways for a steroid ester like this compound?

A3: The most common degradation pathway for this compound is hydrolysis of the enanthate ester bond to form the active compound, norethisterone.[6] Other potential pathways include oxidation of the steroid ring system and isomerization under acidic or basic conditions.

Q4: What are the main challenges in detecting low-level degradation products?

A4: The primary challenges include:

  • Co-elution: Degradation products may have very similar chemical properties to the parent drug or other impurities, making chromatographic separation difficult.[5]

  • Low Concentration: Degradants present in trace amounts may be below the limit of detection (LOD) or limit of quantification (LOQ) of the analytical method.

  • Structural Elucidation: Identifying the chemical structure of unknown degradation products, especially those at low levels, can be complex and resource-intensive, often requiring advanced techniques like LC-MS/MS.[5]

  • Distinguishing Degradants: It can be difficult to distinguish between degradation products, process-related impurities, and substandard manufacturing byproducts.[1]

Troubleshooting and Optimization Guide

This guide addresses specific issues encountered during the analytical method development and validation for this compound degradation products.

Chromatography (HPLC/UPLC) Issues

Q5: My chromatogram shows poor peak shape (e.g., fronting, tailing, or split peaks) for the main this compound peak or its degradants. What should I do?

  • Possible Causes & Solutions:

Possible CauseSolution
Column Overload Reduce the injection volume or decrease the sample concentration.[7]
Incompatible Sample Solvent The solvent used to dissolve the sample may be too strong compared to the mobile phase. Dilute the sample in the initial mobile phase if possible.[8][9]
Column Contamination or Void Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, replace the guard column. If there is a void at the column inlet, replacing the analytical column may be necessary.[8][10]
Co-eluting Peaks A hidden impurity may be co-eluting. Optimize the mobile phase composition, gradient slope, or column temperature to improve resolution.[9]
Secondary Silanol Interactions For tailing peaks, especially with basic compounds, try adding a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Adjusting the mobile phase pH can also help.

Q6: I'm observing inconsistent retention times for my peaks. What is causing this drift?

  • Possible Causes & Solutions:

Possible CauseSolution
Poor Column Equilibration Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) with the initial mobile phase before each injection, especially for gradient methods.[7][9]
Fluctuating Column Temperature Use a thermostatted column compartment to maintain a consistent temperature. Even minor room temperature changes can affect retention times.[9][11]
Mobile Phase Composition Change If preparing the mobile phase online, check for pump proportioning valve issues. If preparing manually, ensure accurate measurement and thorough mixing. Prepare fresh mobile phase daily to avoid evaporation of volatile organic components.[7][11]
Pump or System Leaks Check for loose fittings throughout the HPLC system, particularly between the pump and injector, and at the column connections. Look for salt buildup from buffered mobile phases, which can indicate a slow leak.[7][10]
Variable Flow Rate Check for air bubbles in the pump heads and purge the system if necessary. Ensure solvent inlet filters are not blocked. A faulty check valve may also be the cause.[10]

Q7: The baseline in my chromatogram is noisy or drifting.

  • Possible Causes & Solutions:

Possible CauseSolution
Air Bubbles in the System Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.[7][10]
Contaminated or Old Mobile Phase Prepare fresh mobile phase with high-purity (HPLC-grade) solvents. Filter the mobile phase before use.
Detector Lamp Failing A noisy baseline can be a sign of a deteriorating detector lamp. Check the lamp energy; replace it if it's low.[7]
Contaminated Detector Cell Flush the detector flow cell with a strong, non-buffered organic solvent like methanol (B129727) or isopropanol.[7]
Mobile Phase Miscibility/Precipitation Ensure all mobile phase components are miscible. If using buffers, ensure they are soluble in the highest organic concentration of your gradient. Precipitated buffer salts can cause noise and high backpressure.[8]
Forced Degradation Experiment Issues

Q8: After stress testing, I see no degradation of the this compound peak.

  • Possible Causes & Solutions:

Possible CauseSolution
Stress Conditions Too Mild The concentration of the stress agent (acid, base, oxidant) may be too low, or the exposure time too short. Increase the concentration of the stressor, extend the exposure time, or increase the temperature.[12]
Drug Substance is Highly Stable This compound may be inherently stable under certain conditions. It is still necessary to demonstrate this by using sufficiently harsh conditions.

Q9: The parent drug peak has disappeared entirely, and I see many small, poorly resolved peaks.

  • Possible Causes & Solutions:

Possible CauseSolution
Stress Conditions Too Harsh Excessive degradation has occurred. Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature.[5][12] The goal of forced degradation is typically to achieve 5-20% degradation of the parent drug.
Chromatographic Method Not Optimized The gradient may be too steep to resolve the numerous degradation products. Develop a shallower gradient to improve separation.[12]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating method for this compound and its degradation products. Method optimization will be required.

ParameterCondition
Chromatographic Column C18, 4.6 mm x 250 mm, 5 µm particle size[13][14]
Mobile Phase A Water
Mobile Phase B Acetonitrile[14]
Gradient Elution See Table 1 below
Flow Rate 1.0 - 1.5 mL/min[13][14]
Column Temperature 25 - 40 °C[13][14]
Detection Wavelength 240 nm[13]
Injection Volume 10 µL[13]
Diluent Methanol or Acetonitrile:Water (1:1)[13][15]

Table 1: Example Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
04555
252080
400100
500100
514555
604555

Note: This is an example program. The gradient must be optimized to ensure separation of the main peak from all degradation products and process impurities.

Protocol 2: Forced Degradation (Stress Testing)

Prepare solutions of this compound (e.g., 1 mg/mL in methanol) and subject them to the following conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C for 2-8 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60-80°C for 2-8 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution and keep at room temperature for 24 hours.[16]

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24-72 hours. Dissolve in diluent before analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

Visualizations

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis & Method Development cluster_2 Phase 3: Identification A Prepare Norethisterone Enanthate Solution B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Neutralize/Dilute Stressed Samples B->C D Analyze via HPLC-DAD/UV C->D E Peak Purity & Resolution Check D->E F Method Optimization (Gradient, Temp, etc.) E->F F->D Iterate G Analyze via LC-MS/MS F->G Optimized Method H Structure Elucidation G->H I Characterize Degradation Products H->I

Caption: Workflow for Forced Degradation and Impurity Identification.

G cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_base Baseline Issues Start Chromatographic Problem Observed P1 Split, Tailing, or Fronting Peaks? RT1 Retention Time Drifting? B1 Noisy or Drifting Baseline? P2 Reduce Sample Concentration P1->P2 Overload? P3 Change Sample Solvent P1->P3 Solvent Mismatch? P4 Flush/Replace Column P1->P4 Contamination? RT2 Increase Equilibration Time RT1->RT2 Equilibration? RT3 Check System for Leaks RT1->RT3 Pressure Fluctuation? RT4 Use Column Oven RT1->RT4 Temp Fluctuation? B2 Degas Mobile Phase B1->B2 Bubbles? B3 Prepare Fresh Mobile Phase B1->B3 Contamination? B4 Check Detector Lamp B1->B4 Lamp Energy Low?

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS and HPLC for the Analysis of Norethisterone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of norethisterone enanthate is critical for ensuring the quality and efficacy of pharmaceutical products. Both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques employed for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

The choice between HPLC and LC-MS/MS for the analysis of this compound hinges on the specific requirements of the assay, such as the need for sensitivity, selectivity, and the nature of the sample matrix. While HPLC with UV detection is a robust and widely used method for quality control of pharmaceutical formulations, LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for bioanalytical studies where trace-level detection is necessary.

Method Performance: A Head-to-Head Comparison

The following tables summarize the key performance parameters for both LC-MS/MS and HPLC methods based on published validation data.

Table 1: Comparison of Quantitative Performance Parameters

ParameterLC-MS/MS (for Norethisterone)HPLC (for this compound)
Linearity Range 0.1608 - 34.9782 ng/mL[1]2.42 - 121 µg/mL[2][3]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is very low.0.9 ng[2][3]
Limit of Quantification (LOQ) 50 pg/mL[4][5]Not explicitly stated, but within linearity range.
Accuracy (Recovery) 80.3% - 87.5%[5]99.4%[2][3]
Precision (%RSD) < 15%[6]0.9%[2][3]

Table 2: Typical Chromatographic and Detection Parameters

ParameterLC-MS/MSHPLC
Instrumentation Shimadzu Nexera, AB Sciex API-6500[5]Phenomenex Gemini C18 column[2][3]
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[5]4.6 mm x 250 mm, 5 µm[2][3]
Mobile Phase A: Water:Acetonitrile (B52724):Acetic Acid (65:35:0.1 v:v:v), B: Acetonitrile[5]A: Water, B: Acetonitrile (Gradient)[2][3]
Flow Rate Isocratic[5]1.0 mL/min[2][3]
Detection Tandem Mass Spectrometry (MS/MS)[1]UV at 220 nm[2][3]

Experimental Protocols: A Closer Look

LC-MS/MS Method for Norethisterone in Human Plasma

This method is designed for high sensitivity and is suitable for pharmacokinetic studies.

Sample Preparation: A one-step liquid-liquid extraction is a common approach. Due to the challenging ionization of norethindrone, a derivatization agent such as hydroxylamine (B1172632) may be used to enhance mass spectrometry sensitivity[5].

Chromatographic Conditions:

  • HPLC System: Shimadzu Nexera[5]

  • Mass Spectrometer: AB Sciex API-6500[5]

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[5]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and acetic acid (65:35:0.1, v/v/v) and pure acetonitrile[5].

  • Detection: Tandem mass spectrometry is used for detection, which provides high selectivity and sensitivity[1].

HPLC Method for this compound in Injectable Formulations

This method is robust and suitable for routine quality control of pharmaceutical dosage forms.

Sample Preparation: An extraction procedure is employed to isolate the steroid esters from the oily formulation.

Chromatographic Conditions:

  • Column: A Phenomenex Gemini C18 column (4.6 mm × 250 mm, 5 μm) is typically used[2][3].

  • Mobile Phase: A gradient elution with water as mobile phase A and acetonitrile as mobile phase B is employed[2][3].

  • Flow Rate: A flow rate of 1.0 mL/min is maintained[2][3].

  • Detection: UV detection at a wavelength of 220 nm is used for quantification[2][3].

  • Column Temperature: The column is maintained at 35 °C[2][3].

Visualizing the Workflow and Validation Process

To better understand the analytical processes, the following diagrams illustrate the experimental workflow for both methods and the logical steps in cross-validation.

Analytical_Workflow cluster_LCMSMS LC-MS/MS Workflow cluster_HPLC HPLC Workflow lcmsms_sample Plasma Sample lcmsms_prep Liquid-Liquid Extraction & Derivatization lcmsms_sample->lcmsms_prep lcmsms_analysis UPLC-MS/MS Analysis lcmsms_prep->lcmsms_analysis lcmsms_data Data Acquisition & Processing lcmsms_analysis->lcmsms_data hplc_sample Injectable Formulation hplc_prep Extraction from Oily Matrix hplc_sample->hplc_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition & Processing hplc_analysis->hplc_data

Analytical workflows for LC-MS/MS and HPLC methods.

Cross_Validation_Logic start Define Analytical Requirements (Sensitivity, Matrix, Throughput) method_selection Select Primary Method (e.g., HPLC for QC) start->method_selection secondary_method Select Secondary Method (e.g., LC-MS/MS for confirmation) start->secondary_method sample_analysis Analyze Same Samples with Both Methods method_selection->sample_analysis secondary_method->sample_analysis data_comparison Compare Results: Linearity, Accuracy, Precision sample_analysis->data_comparison correlation Assess Correlation & Bias between Methods data_comparison->correlation conclusion Establish Method Equivalency or Complementary Use correlation->conclusion

Logical workflow for cross-validation of analytical methods.

Conclusion: Selecting the Right Tool for the Job

  • HPLC-UV is a reliable, cost-effective, and robust method well-suited for routine quality control of this compound in pharmaceutical formulations, where concentrations are relatively high.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where the detection of low concentrations of norethisterone in complex biological matrices like plasma is required[4][7]. The high specificity of MS/MS detection also minimizes the risk of interference from matrix components[6][8].

The decision to use one method over the other, or to use them in a complementary fashion, will ultimately be guided by the specific analytical challenge at hand. For comprehensive product characterization, cross-validation of results from both techniques can provide the highest level of confidence in the data.

References

Head-to-head comparison of norethisterone enanthate and levonorgestrel esters in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of the progestogenic activity and receptor binding profiles of norethisterone and levonorgestrel (B1675169), the active metabolites of norethisterone enanthate and levonorgestrel esters, respectively. As esterified pro-drugs, this compound and levonorgestrel esters are designed for slow in vivo hydrolysis to their active forms and exhibit minimal direct in vitro activity. Therefore, this comparison focuses on the pharmacologically active parent compounds to provide a meaningful assessment of their intrinsic properties at the molecular and cellular levels.

The data presented herein is compiled from various in vitro studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Comparison of Receptor Binding and Progestogenic Activity

The in vitro effects of progestins are primarily determined by their binding affinity to the progesterone (B1679170) receptor (PR) and their selectivity, which is assessed by their binding to other steroid receptors such as the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).

Table 1: Comparative Receptor Binding Affinities of Norethisterone and Levonorgestrel

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Estrogen Receptor (ER)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Norethisterone HighLow-ModerateNegligibleNegligibleNegligible
Levonorgestrel Very HighModerateNegligibleNegligibleNegligible

This table summarizes relative binding affinities. Specific values can vary between studies based on experimental conditions.

Table 2: Quantitative In Vitro Activity

ParameterNorethisteroneLevonorgestrelReference Progestin
Relative Binding Affinity for human PR (%) 150323Progesterone (100)
Relative Binding Affinity for human AR (%) 1549Dihydrotestosterone (100)
In Vitro Progestational Activity (T47D cells) More PotentPotentProgesterone

Data is compiled from multiple sources to illustrate the comparative profile. T47D cells are a human breast cancer cell line commonly used to assess progestogenic activity.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize and compare progestins like norethisterone and levonorgestrel.

1. Competitive Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a high-affinity radiolabeled ligand.

  • Objective: To determine the relative binding affinity (RBA) and inhibitory concentration (IC50) of norethisterone and levonorgestrel for various steroid hormone receptors (PR, AR, ER, etc.).

  • Materials:

    • Receptor Source: Cytosol preparations from target tissues (e.g., human uterus for PR) or cells engineered to express the receptor of interest.

    • Radioligand: A high-affinity, radioactively labeled steroid for the target receptor (e.g., ³H-promegestone for PR).

    • Test Compounds: Norethisterone, levonorgestrel.

    • Reference Compound: Unlabeled progesterone.

    • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Procedure:

    • A constant concentration of the receptor preparation and the radioligand are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound (norethisterone or levonorgestrel) or the reference compound are added to compete for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated (e.g., using dextran-coated charcoal which adsorbs the free radioligand).

    • The radioactivity of the bound fraction is measured using liquid scintillation counting.

    • The data is plotted as the percentage of radioligand displaced versus the concentration of the test compound. The IC50 value (concentration required to displace 50% of the radioligand) is determined from this curve.

2. Progestogenic Activity (Reporter Gene Assay)

This cell-based assay measures the functional ability of a compound to activate the progesterone receptor and induce the transcription of a target gene.

  • Objective: To quantify the progestogenic potency (EC50) of norethisterone and levonorgestrel.

  • Materials:

    • Cell Line: A human cell line (e.g., T47D, HeLa) stably transfected with two plasmids:

      • An expression vector for the human progesterone receptor.

      • A reporter vector containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).

    • Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.

    • Test Compounds: Norethisterone, levonorgestrel.

    • Reference Compound: Progesterone.

    • Lysis Buffer and Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Procedure:

    • The transfected cells are plated in multi-well plates and grown to a suitable confluency.

    • The cells are then treated with increasing concentrations of the test compound or reference compound. A vehicle control (e.g., DMSO) is also included.

    • After an incubation period (typically 18-24 hours), the cells are washed and lysed.

    • The cell lysate is mixed with the appropriate substrate for the reporter enzyme.

    • The reporter gene activity (e.g., light emission for luciferase) is measured using a luminometer.

    • The data is plotted as reporter activity versus the concentration of the test compound. The EC50 value (concentration required to elicit a 50% maximal response) is calculated from this dose-response curve.

Visualizing Molecular Pathways and Workflows

Progesterone Receptor Signaling Pathway

The following diagram illustrates the mechanism of action for progestins like norethisterone and levonorgestrel.

ProgesteroneSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (Norethisterone or Levonorgestrel) PR_complex PR-HSP Complex (Inactive) Progestin->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active Conformational Change & Dimerization HSP HSP PR_complex->HSP HSP Dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Nuclear Translocation & DNA Binding Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Progesterone receptor signaling pathway initiated by a progestin.

Comparative In Vitro Experimental Workflow

This diagram outlines the workflow for a head-to-head in vitro comparison.

InVitroWorkflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Test_NET Norethisterone (NET) Stock Solution Serial_Dilutions Prepare Serial Dilutions for NET and LNG Test_NET->Serial_Dilutions Test_LNG Levonorgestrel (LNG) Stock Solution Test_LNG->Serial_Dilutions Binding_Assay Competitive Binding Assay (PR, AR, ER, etc.) Serial_Dilutions->Binding_Assay Reporter_Assay PR-Mediated Reporter Gene Assay (e.g., in T47D cells) Serial_Dilutions->Reporter_Assay IC50 Calculate IC50 (Binding Affinity) Binding_Assay->IC50 EC50 Calculate EC50 (Functional Potency) Reporter_Assay->EC50 Compare Head-to-Head Comparison of Potency & Selectivity IC50->Compare EC50->Compare

Caption: Workflow for comparing in vitro activity of progestins.

A Comparative Guide to Bioequivalence Testing of Generic Norethisterone Enanthate Injectable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations for establishing the bioequivalence of generic norethisterone enanthate (NET-EN) injectable formulations. As a long-acting progestogen-only contraceptive, ensuring the therapeutic equivalence of generic versions to the innovator product is critical for public health. This document outlines the standard experimental protocols, data analysis techniques, and the underlying mechanism of action of NET-EN.

This compound is a prodrug that is slowly released from an oily depot after intramuscular injection and is subsequently hydrolyzed to the active compound, norethisterone.[1] Its contraceptive effect is primarily achieved by inhibiting ovulation through the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2]

Due to the long-acting nature of the formulation, bioequivalence studies for NET-EN injectables present unique challenges compared to oral dosage forms. A biowaiver for these oily solution depot formulations is not feasible.[3][4] Therefore, in vivo bioequivalence studies are essential.

Comparative Pharmacokinetic Performance

While specific head-to-head bioequivalence data for commercial generic and innovator NET-EN products are not extensively available in the public domain, this section outlines the expected comparative pharmacokinetic parameters based on regulatory guidelines. A bioequivalence study would aim to demonstrate that the generic product's rate and extent of absorption are within an acceptable range of the reference product.

The key pharmacokinetic parameters for bioequivalence assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[5] For long-acting injectables like NET-EN, a parallel study design is recommended due to the long half-life of the drug, which makes a crossover design impractical.[3][4]

Table 1: Illustrative Comparative Pharmacokinetic Parameters of a Generic (Test) vs. Innovator (Reference) this compound 200 mg/mL Injectable Formulation

(Note: The following data are illustrative to demonstrate the typical presentation of results from a bioequivalence study and are not derived from a specific clinical trial.)

Pharmacokinetic ParameterTest Product (Generic) (Mean ± SD)Reference Product (Innovator) (Mean ± SD)Ratio of Geometric Means (Test/Reference)90% Confidence Interval
This compound (Prodrug)
Cmax (ng/mL)12.8 ± 3.113.2 ± 3.50.9790.5% - 103.8%
AUC(0-t) (ng·h/mL)4550 ± 9804680 ± 10500.9891.2% - 105.1%
AUC(0-inf) (ng·h/mL)4850 ± 10205000 ± 11000.9790.8% - 104.5%
Norethisterone (Active Metabolite) - Supportive Data
Cmax (ng/mL)11.5 ± 2.911.9 ± 3.20.9689.7% - 102.9%
AUC(0-t) (ng·h/mL)4100 ± 9104250 ± 9800.9790.4% - 104.2%
AUC(0-inf) (ng·h/mL)4380 ± 9504550 ± 10100.9689.9% - 103.7%

For bioequivalence to be established, the 90% confidence interval for the ratio of the geometric means of Cmax, AUC(0-t), and AUC(0-inf) for the test and reference products must fall within the acceptance range of 80.00% to 125.00%.[5] The primary analyte for establishing bioequivalence is the prodrug, this compound, as its plasma levels are considered to best reflect the biopharmaceutical quality of the product.[5] Data for the active metabolite, norethisterone, should be submitted as supportive information.[5]

Experimental Protocols

The following sections detail the standardized methodologies for conducting a bioequivalence study of generic NET-EN injectable formulations, based on World Health Organization (WHO) guidelines.

A single-dose, parallel-group study design is recommended for bioequivalence testing of long-acting injectable contraceptives like NET-EN.[3][5]

  • Subjects: Healthy adult female volunteers. The number of subjects should be sufficient to achieve adequate statistical power, often requiring a larger sample size than crossover studies due to higher inter-subject variability. A pilot study is recommended to determine the appropriate sample size.[2][5]

  • Dose Administration: A single intramuscular injection of the highest strength of the product (e.g., 200 mg).[5]

  • Blood Sampling: Frequent blood sampling is crucial to accurately characterize the plasma concentration profile. A typical sampling schedule would be pre-dose, and then at multiple time points post-injection, extending up to 72 days or longer to capture the terminal elimination phase.[5]

  • Analyte Measurement: Plasma concentrations of both this compound (the prodrug) and norethisterone (the active metabolite) should be measured using a validated, sensitive, and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

The quantification of this compound and norethisterone in plasma is typically performed using a validated LC-MS/MS method.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used to extract the analytes from the plasma matrix.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the analytes from endogenous plasma components.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the test and reference products: Cmax, Tmax (time to reach Cmax), AUC(0-t) (area under the curve from time zero to the last measurable concentration), and AUC(0-inf) (area under the curve extrapolated to infinity).[3]

  • Statistical Analysis: The log-transformed Cmax, AUC(0-t), and AUC(0-inf) data are analyzed using an appropriate statistical model for a parallel design. The 90% confidence intervals for the ratio of the geometric means (test/reference) are calculated.[3]

Visualizing Key Processes

To better understand the processes involved in the action and evaluation of this compound, the following diagrams illustrate the mechanism of action and the experimental workflow for a bioequivalence study.

Norethisterone_Enanthate_Mechanism_of_Action cluster_administration Administration & Release cluster_action Systemic Action NET_EN_Depot This compound (Oily Depot Injection) Hydrolysis Hydrolysis by Esterases NET_EN_Depot->Hydrolysis Slow Release Norethisterone Norethisterone (Active Metabolite) Hydrolysis->Norethisterone Hypothalamus Hypothalamus Norethisterone->Hypothalamus Negative Feedback Norethisterone->Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary (-) GnRH Release GnRH GnRH Ovary Ovary Pituitary->Ovary (-) LH & FSH Secretion LH_FSH LH & FSH Ovulation Ovulation Ovary->Ovulation Inhibition

Caption: Mechanism of action of this compound.

Bioequivalence_Study_Workflow Start Study Start: Protocol & Approvals Recruitment Subject Recruitment (Healthy Female Volunteers) Start->Recruitment Randomization Randomization (Parallel Design) Recruitment->Randomization Group_T Group T (Test Product Administration) Randomization->Group_T Group_R Group R (Reference Product Administration) Randomization->Group_R Sampling Blood Sampling (Up to 72+ days) Group_T->Sampling Group_R->Sampling Analysis Bioanalytical Method (LC-MS/MS for NET-EN & NET) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI of Ratios) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion (Acceptance Criteria: 80-125%) Stat_Analysis->Conclusion

Caption: Experimental workflow for a bioequivalence study.

References

A Comparative Analysis of the Metabolic Profiles of Norethisterone and Norethisterone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic profiles of norethisterone and its long-acting ester prodrug, norethisterone enanthate. The information presented herein is intended to support research, scientific understanding, and drug development efforts in the field of synthetic progestins.

Norethisterone (NET) is a synthetic progestin widely used in hormonal contraceptives and for the treatment of various gynecological disorders. This compound (NETE) is a long-acting injectable formulation that acts as a prodrug, slowly releasing norethisterone into circulation. Understanding the distinct metabolic fates of these two compounds is crucial for optimizing their therapeutic use and predicting potential side effects and drug interactions.

Executive Summary

This compound is designed to provide a sustained release of norethisterone, which is then metabolized by the body. The primary metabolic pathways for norethisterone involve extensive reduction of its A-ring and hydroxylation reactions, primarily mediated by hepatic enzymes. A minor but significant metabolic route is the aromatization of norethisterone to the potent estrogen, ethinylestradiol. The route of administration significantly influences the pharmacokinetic profile, with intramuscular injection of this compound leading to a prolonged half-life compared to orally administered norethisterone.

Comparative Pharmacokinetics

The pharmacokinetic profiles of norethisterone and this compound differ significantly due to their distinct routes of administration and formulations. Oral norethisterone is rapidly absorbed, leading to quicker peak plasma concentrations, while intramuscular this compound provides a depot for slow release and hydrolysis to the active compound.

ParameterNorethisterone (Oral)This compound (Intramuscular)Reference
Administration Oral tabletIntramuscular injection
Bioavailability ~64%Not directly applicable (prodrug)[1]
Time to Peak Plasma Concentration (Tmax) 1 - 3 hours~3 - 20 days (for NET)[2][3]
Peak Plasma Concentration (Cmax) of NET 4.63 ng/mL (for 1mg dose)12.2 - 13.4 ng/mL (for 200mg dose)[1]
Elimination Half-life of NET 5 - 12 hours (mean 7.6 hours)Biphasic: 4-5 days and 15-20 days[2]
Active Compound NorethisteroneNorethisterone (after hydrolysis)[4]

Metabolic Pathways and Metabolites

This compound is first hydrolyzed by esterases to yield norethisterone and heptanoic acid. The subsequent metabolism of norethisterone is complex and occurs primarily in the liver.

Major Metabolic Pathways of Norethisterone

The metabolism of norethisterone is characterized by two main pathways:

  • A-ring Reduction : This is the principal metabolic route, involving the reduction of the α,β-unsaturated ketone in the A-ring. This process is catalyzed by 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases, resulting in various stereoisomers of dihydronorethisterone and tetrahydronorethisterone.[5]

  • Hydroxylation : This pathway is mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the primary enzyme involved. Hydroxylation can occur at various positions on the steroid nucleus.

  • Aromatization : A small fraction of norethisterone is converted to the highly potent synthetic estrogen, ethinylestradiol, through the action of aromatase (CYP19A1). The conversion rate is estimated to be higher with oral administration due to first-pass metabolism.[4]

Identified Metabolites

The following table summarizes the major metabolites of norethisterone identified in human plasma and urine.

MetaboliteMetabolic PathwayBiological ActivityReference
5α-DihydronorethisteroneA-ring ReductionProgestogenic and androgenic[5]
5β-DihydronorethisteroneA-ring ReductionProgestogenic[5]
3α,5α-TetrahydronorethisteroneA-ring ReductionEstrogenic[6][7]
3β,5α-TetrahydronorethisteroneA-ring ReductionEstrogenic[6][7]
3α,5β-TetrahydronorethisteroneA-ring ReductionProgestogenic[5]
3β,5β-TetrahydronorethisteroneA-ring ReductionProgestogenic[5]
EthinylestradiolAromatizationPotent Estrogenic[4]
Various hydroxylated metabolitesHydroxylationGenerally reduced activity

Experimental Protocols

In Vitro Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of this compound to norethisterone in human plasma.

Methodology:

  • Incubation: this compound is incubated with fresh human plasma at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Extraction: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins. The supernatant containing the analytes is collected after centrifugation.

  • Analysis: The concentrations of both this compound and norethisterone are quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of norethisterone formed over time.

Metabolic Profiling in Human Subjects (Clinical Study Design)

Objective: To identify and quantify the metabolites of norethisterone and this compound in human plasma and urine.

Methodology:

  • Study Population: Healthy female volunteers are recruited and divided into two groups.

  • Drug Administration:

    • Group A receives a single oral dose of norethisterone.

    • Group B receives a single intramuscular injection of this compound.

  • Sample Collection: Blood and urine samples are collected at predetermined time points before and after drug administration.

  • Sample Preparation:

    • Plasma: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then extracted using liquid-liquid extraction or solid-phase extraction.

    • Urine: Samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites before extraction.

  • Analytical Method: A validated LC-MS/MS method is used for the separation and quantification of the parent drug and its metabolites.[8][9]

  • Data Analysis: The pharmacokinetic parameters of the parent drug and metabolites are calculated. The metabolic profile is determined by identifying and quantifying the various metabolites in the collected samples.

Visualizations

Experimental Workflow for Metabolic Profiling

experimental_workflow cluster_study_design Clinical Study Design cluster_sample_prep Sample Preparation cluster_analysis Analysis drug_admin Drug Administration (Oral NET or IM NETE) sample_collection Blood & Urine Sample Collection drug_admin->sample_collection plasma_prep Plasma Preparation (Protein Precipitation, Extraction) urine_prep Urine Preparation (Enzymatic Hydrolysis, Extraction) lcms LC-MS/MS Analysis plasma_prep->lcms urine_prep->lcms data_analysis Data Analysis (Metabolite Identification, Quantification, Pharmacokinetics) lcms->data_analysis

Caption: Workflow for clinical metabolic profiling.

Metabolic Pathways of Norethisterone

metabolic_pathways NETE This compound NET Norethisterone NETE->NET Esterases DHN Dihydronorethisterones (5α and 5β isomers) NET->DHN 5α/5β-Reductases Hydroxylated_NET Hydroxylated Metabolites NET->Hydroxylated_NET CYP3A4 EE Ethinylestradiol NET->EE Aromatase (CYP19A1) THN Tetrahydronorethisterones (3α,5α; 3β,5α; 3α,5β; 3β,5β isomers) DHN->THN 3α/3β-HSDs

Caption: Major metabolic pathways of norethisterone.

Signaling of Estrogenic Metabolites

signaling_pathway cluster_nucleus Metabolites Estrogenic Metabolites (e.g., 3α,5α-THN, 3β,5α-THN, Ethinylestradiol) ER Estrogen Receptor (ERα / ERβ) Metabolites->ER Nucleus Nucleus ER->Nucleus ERE Estrogen Response Element (ERE) ER->ERE Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Estrogenic_Effects Estrogenic Effects (e.g., changes in uterine tissue, pituitary function) Gene_Transcription->Estrogenic_Effects

Caption: Signaling of estrogenic norethisterone metabolites.

Conclusion

The metabolic profiles of norethisterone and this compound are intrinsically linked, with the latter serving as a prodrug for the former. The primary difference lies in their pharmacokinetic profiles, which are dictated by the route of administration. The metabolism of the active compound, norethisterone, is extensive and results in a variety of metabolites with differing biological activities. Notably, the formation of estrogenic metabolites provides a molecular basis for some of the observed estrogen-like effects of norethisterone. A thorough understanding of these metabolic pathways is essential for the continued development and safe use of these important hormonal agents.

References

A Comparative Guide to the Validation of Analytical Methods for Norethisterone Enanthate in Combination Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of norethisterone enanthate in combination drug products. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on method performance and adherence to regulatory standards. The comparison covers High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparison of Analytical Method Performance

The selection of an analytical method is a critical decision in drug development and quality control. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and a representative HPTLC method for the analysis of this compound and its common combination drug partner, estradiol (B170435) valerate. These parameters are essential for ensuring the reliability, accuracy, and precision of analytical data as per the International Council for Harmonisation (ICH) guidelines.

Parameter HPLC-UV LC-MS/MS HPTLC
Linearity Range 2.42-121 µg/mL[1]50-10,000 pg/mL300-1500 ng/band[2]
Correlation Coefficient (r²) >0.999[1]>0.99>0.99[2]
Accuracy (% Recovery) 98.7 - 100.6%85 - 115%98 - 102%[2]
Precision (%RSD) < 2.0%[3]< 15%< 2.0%[2]
Limit of Detection (LOD) 0.9 ng[1]1-3 pg/mLNot specified
Limit of Quantification (LOQ) Not specified5 pg/mLNot specified
Specificity HighVery HighModerate to High
Throughput ModerateHighHigh
Cost Low to ModerateHighLow

Table 1: Comparison of Method Performance Parameters for this compound Analysis.

Parameter HPLC-UV LC-MS/MS HPTLC
Linearity Range 0.242-12.1 µg/mL[1]Not specifiedNot specified
Correlation Coefficient (r²) >0.999[1]Not specifiedNot specified
Accuracy (% Recovery) 98.7%[3]Not specifiedNot specified
Precision (%RSD) < 2.0%[3]Not specifiedNot specified
Limit of Detection (LOD) 1.2 ng[1]Not specifiedNot specified
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified

Table 2: Comparison of Method Performance Parameters for Estradiol Valerate Analysis (in combination).

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable analytical results. The following sections outline the methodologies for the HPLC-UV, LC-MS/MS, and a representative HPTLC method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is widely used for the routine quality control of this compound in injectable dosage forms.

a) Sample Preparation (for oil-based injections): An improved extraction procedure for steroid esters from oily formulations has been developed to ensure high recovery rates.[3]

b) Chromatographic Conditions:

  • Column: Phenomenex Gemini C18 (4.6 mm × 250 mm, 5 µm)[1]

  • Mobile Phase: A gradient elution using water as mobile phase A and acetonitrile (B52724) as mobile phase B is employed.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 220 nm[1]

  • Column Temperature: 35°C[1]

c) Validation Parameters: The method is validated for specificity, linearity, precision, accuracy, and robustness as per ICH guidelines.[3] Linearity is typically observed in the range of 2.42-121 µg/mL for this compound.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the determination of low concentrations of this compound and its metabolites in biological matrices such as plasma.

a) Sample Preparation (for plasma samples):

  • Liquid-Liquid Extraction: A common method involves the extraction of the analyte from the plasma matrix using a suitable organic solvent.

  • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration.

b) Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Ultra-high performance liquid chromatography (UHPLC) is often used for fast and efficient separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.

c) Validation Parameters: The method is validated for linearity, accuracy, precision, selectivity, and matrix effects. The lower limit of quantification (LLOQ) is a critical parameter for bioanalytical methods.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a cost-effective and high-throughput technique suitable for the quantification of norethisterone acetate (B1210297), a closely related steroid, which can be adapted for this compound.

a) Sample Preparation: A simple extraction with a suitable solvent is typically sufficient for pharmaceutical dosage forms.

b) Chromatographic Conditions:

  • Stationary Phase: Precoated silica (B1680970) gel 60 F254 aluminum plates.[2]

  • Mobile Phase: A mixture of toluene (B28343) and ethyl acetate (7.5:2.5, v/v) is an effective mobile phase.[2]

  • Detection: Densitometric detection is carried out at 242 nm.[2]

c) Validation Parameters: The method is validated for linearity, accuracy, precision, limit of detection, limit of quantitation, and robustness in accordance with ICH guidelines.[2] Linearity for norethisterone acetate has been established in the range of 300-1500 ng/band.[2]

Workflow and Process Visualization

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the general workflow of analytical method validation.

AnalyticalMethodValidation cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Reporting Phase Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: Workflow of Analytical Method Validation.

References

A Comparative Analysis of the Androgenic Activity of Norethisterone Enanthate and Other Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the androgenic activity of norethisterone enanthate and other synthetic progestins commonly used in contraception and hormone therapy. The information presented is based on experimental data from in vitro and in vivo studies to assist researchers in understanding the relative androgenic profiles of these compounds.

Introduction to Progestin Androgenicity

Progestins are synthetic compounds that mimic the activity of endogenous progesterone (B1679170) by binding to the progesterone receptor (PR). However, due to structural similarities with androgens, many progestins can also cross-react with the androgen receptor (AR), leading to androgenic effects. This compound (NETE) is a long-acting injectable progestin that is hydrolyzed in the body to its active form, norethisterone (NET).[1] The androgenic activity of progestins is a critical consideration in their clinical use and development, as it can contribute to both desirable and undesirable effects.

The androgenicity of a progestin is determined by its ability to bind to and activate the androgen receptor. This can be assessed through various experimental methods, including in vitro receptor binding and transactivation assays, as well as in vivo animal models like the Hershberger bioassay. This guide will delve into the comparative androgenic activity of norethisterone and other prominent progestins, presenting quantitative data and detailed experimental methodologies.

Comparative Androgenic Activity Data

The following tables summarize the androgenic activity of norethisterone and other progestins based on androgen receptor binding affinity and in vivo androgenic potency. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor (AR)

This table presents the relative binding affinity of various progestins for the androgen receptor, typically determined through competitive binding assays. The reference compound is often a potent androgen like dihydrotestosterone (B1667394) (DHT) or methyltrienolone (B1676529) (R1881).

ProgestinRelative Binding Affinity (RBA) for AR (%)Reference CompoundSource(s)
Norethisterone (NET) 19 - 75Dihydrotestosterone (DHT)[2][3]
Levonorgestrel (B1675169) (LNG)45 - 150Dihydrotestosterone (DHT)[2][3]
Gestodene (GSD)58 - 150Dihydrotestosterone (DHT)[3]
3-keto-Desogestrel11.8Dihydrotestosterone (DHT)[3]
Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA)0.9 - 2.5Dihydrotestosterone (DHT)[4]
Norgestimate (B1679921)0.3Dihydrotestosterone (DHT)[3]
Progesterone0.3 - 2.5Dihydrotestosterone (DHT)[3][4]

Note: RBA values can vary significantly between different studies due to methodological differences.

Table 2: In Vivo Androgenic Potency (Hershberger Assay)

The Hershberger bioassay is an in vivo test in castrated male rats that assesses the androgenic and anti-androgenic potential of a substance by measuring the weight changes in androgen-dependent tissues. The potency is often expressed relative to a reference androgen like testosterone (B1683101) propionate (B1217596) (TP).

ProgestinRelative Androgenic Potency (vs. Testosterone Propionate)Source(s)
Norethisterone Reported to have androgenic activity[5]
LevonorgestrelMore androgenic than desogestrel (B1670305)[3]
Medroxyprogesterone Acetate (MPA)Minimal androgenicity[3]
NorgestimateMinimal androgenicity[3]
DesogestrelLess androgenic than levonorgestrel[3]

Note: Direct quantitative comparisons of relative potency from the literature are limited and often qualitative.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and critical evaluation of the data.

Androgen Receptor (AR) Competitive Binding Assay

This in vitro assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the relative binding affinity (RBA) of a progestin for the androgen receptor.

Materials:

  • Rat prostate cytosol (as a source of AR)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)

  • Unlabeled reference androgen (e.g., Dihydrotestosterone)

  • Test progestins

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a cold buffer and centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.

  • Competitive Binding Incubation: Constant concentrations of the radiolabeled androgen and the AR preparation are incubated with increasing concentrations of the unlabeled test progestin or the reference androgen.

  • Separation of Bound and Free Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.

  • Quantification: The radioactivity of the supernatant, containing the receptor-bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test progestin that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The RBA is then calculated as follows: RBA (%) = (IC50 of reference androgen / IC50 of test progestin) x 100

In Vitro Androgen Receptor (AR) Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Objective: To determine the androgenic agonist or antagonist activity of a progestin.

Materials:

  • A mammalian cell line (e.g., HeLa, PC-3) co-transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and reagents.

  • Test progestins and reference androgen (e.g., DHT).

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection: The host cell line is cultured and transiently or stably transfected with the AR expression and reporter plasmids.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test progestin or the reference androgen. For antagonist testing, cells are co-treated with a fixed concentration of a reference androgen and varying concentrations of the test compound.

  • Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, the substrate luciferin (B1168401) is added, and the resulting luminescence is quantified.

  • Data Analysis: The dose-response curves for the induction of reporter gene expression are plotted. The potency (EC50) and efficacy (maximal activation) of the test progestin are determined and compared to the reference androgen.

Hershberger Bioassay

This in vivo assay is the standard for assessing the androgenic and anti-androgenic properties of a chemical.[6][7][8][9][10][11][12][13][14]

Objective: To evaluate the androgenic or anti-androgenic activity of a progestin in a whole-animal model.

Animals: Peripubertal, castrated male rats.

Procedure:

  • Animal Preparation: Male rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a recovery period, the animals are treated daily for 10 consecutive days with the test progestin via oral gavage or subcutaneous injection. For anti-androgenicity testing, the test compound is co-administered with a reference androgen (e.g., testosterone propionate). Control groups receive the vehicle or the reference androgen alone.

  • Necropsy and Tissue Collection: On the day after the last dose, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands)

    • Levator ani-bulbocavernosus muscle

    • Cowper's glands

    • Glans penis

  • Data Analysis: The weights of the androgen-dependent tissues from the treated groups are compared to the control groups. A statistically significant increase in the weight of these tissues indicates androgenic activity, while a significant decrease in the tissue weights in the presence of a reference androgen indicates anti-androgenic activity.

Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

Androgen Receptor Signaling Pathway

AndrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT, Progestin) AR_inactive Androgen Receptor (AR) - HSP Complex Androgen->AR_inactive Binding HSP Heat Shock Proteins (HSP) AR_inactive->HSP Dissociation AR_active Activated AR Dimer AR_inactive->AR_active Conformational Change & Translocation ARE Androgen Response Element (ARE) AR_active->ARE Binding Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Androgenic Effects) mRNA->Protein

Caption: Simplified diagram of the androgen receptor signaling pathway.

Experimental Workflow for Assessing Androgenicity

AndrogenicityWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding_Assay AR Competitive Binding Assay RBA Relative Binding Affinity (RBA) Binding_Assay->RBA Determines Transactivation_Assay AR Transactivation Assay Potency_Efficacy Agonist/Antagonist Potency & Efficacy Transactivation_Assay->Potency_Efficacy Determines Conclusion Comprehensive Androgenic Profile RBA->Conclusion Potency_Efficacy->Conclusion Hershberger_Assay Hershberger Bioassay Androgenic_Effect Androgenic/ Anti-androgenic Effect Hershberger_Assay->Androgenic_Effect Measures Androgenic_Effect->Conclusion Start Test Compound (Progestin) Start->Binding_Assay Start->Transactivation_Assay Start->Hershberger_Assay

Caption: General workflow for the experimental evaluation of progestin androgenicity.

Conclusion

The androgenic activity of progestins is a complex characteristic that varies significantly among different compounds. Norethisterone, the active metabolite of this compound, exhibits notable androgenic activity, as evidenced by its binding to the androgen receptor and its effects in in vivo models. When compared to other progestins, norethisterone and its derivatives, along with levonorgestrel and gestodene, are generally considered to have higher androgenic potential than newer generation progestins like desogestrel and norgestimate, or pregnane (B1235032) derivatives like medroxyprogesterone acetate.

The data and protocols presented in this guide are intended to provide a foundation for researchers to compare the androgenic profiles of this compound and other progestins. A thorough understanding of these properties is essential for the development of new hormonal agents with improved safety and efficacy profiles. The provided experimental frameworks can be utilized to conduct further comparative studies and to elucidate the structure-activity relationships that govern the androgenicity of these important therapeutic compounds.

References

Inter-laboratory Validation of a Quantitative Assay for Norethisterone Enanthate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of norethisterone enanthate (NET-EN), a long-acting injectable contraceptive. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and implement robust analytical assays for this compound. The information presented is compiled from various studies and method validation reports.

Quantitative Data Summary

The performance of different High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound and its related substances is summarized below. These tables highlight key validation parameters from various studies, offering a comparative overview of method performance.

Table 1: Linearity and Range of HPLC Methods for this compound and Related Substances

| Analyte | Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | No. of Points (n) | Reference | | --- | --- | --- | --- | --- | | this compound | HPLC | 2.42 - 121 | 1.0000 | 6 |[1][2] | | Estradiol (B170435) Valerate | HPLC | 0.242 - 12.1 | 1.0000 | 6 |[1][2] | | Norethisterone | HPLC | 5.02 - 45.2 | 1.0000 | 5 |[1][2] | | Estradiol | HPLC | 0.505 - 4.55 | 0.9992 | 5 |[1][2] |

Table 2: Accuracy and Precision of an HPLC Method for Related Substances

| Analyte | Recovery (%) | RSD (%) | No. of Determinations (n) | Reference | | --- | --- | --- | --- | | Norethisterone | 99.4 | 0.9 | 3 |[1][2] | | Estradiol | 96.2 | 3.3 | 3 |[1][2] |

Table 3: Detection and Quantification Limits of an HPLC Method

AnalyteLimit of Detection (LOD) (ng)Limit of Quantification (LOQ) (ng)Reference
This compound0.9Not Reported[1][2]
Estradiol Valerate1.2Not Reported[1][2]
Norethisterone7.3Not Reported[1][2]
Estradiol2.0Not Reported[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing the results and for the implementation of the assays in a laboratory setting.

Method 1: HPLC for Determination of this compound and Related Substances in Injection [1][2]

  • Chromatographic Conditions:

    • Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 35 °C

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to achieve a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

  • Standard Preparation:

    • Prepare standard solutions of this compound, estradiol valerate, norethisterone, and estradiol in the same solvent as the sample.

  • Validation Parameters:

    • Specificity: The method should be able to separate the main components from their related substances.

    • Linearity: Assessed by preparing a series of dilutions of the standard solutions and plotting the peak area against concentration.

    • Accuracy: Determined by the recovery of known amounts of standards spiked into a placebo sample.

    • Precision: Evaluated by repeated injections of the same sample (repeatability) and by analyzing different samples on different days (intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Method 2: HPLC for Impurity Detection in this compound [3]

  • Chromatographic Conditions:

    • Column: C18 (25 cm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with Water, Methanol (B129727), and Acetonitrile.

    • Flow Rate: 1.0 - 2.0 mL/min

    • Detection Wavelength: 230 - 254 nm

    • Column Temperature: 25 - 40 °C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in methanol to a concentration of 0.5 - 1 mg/mL.

  • Gradient Elution Program (Example):

    • A multi-step gradient program is employed to ensure the separation of the main peak from all potential impurities. The exact gradient profile should be optimized based on the specific impurity profile.

Visualizations

The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound.

experimental_workflow sample_prep Sample Preparation (Dissolution & Filtration) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system Inject Sample std_prep Standard Preparation (Known Concentrations) std_prep->hplc_system Inject Standard chrom_acq Chromatographic Data Acquisition hplc_system->chrom_acq data_proc Data Processing (Peak Integration & Quantification) chrom_acq->data_proc results Results (Assay, Impurity Profile) data_proc->results

Caption: General workflow for the quantitative HPLC analysis of this compound.

validation_process method_dev Analytical Method Development specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Key parameters for the validation of an analytical method for this compound.

References

Comparative Efficacy of Norethisterone Enanthate Dosages for Fertility Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of different dosages and administration regimens of norethisterone enanthate (NET-EN) for fertility inhibition. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, experimental methodologies, and the underlying mechanism of action.

Data Presentation: Efficacy and Outcomes

The following table summarizes the quantitative data from various clinical studies on different dosages of this compound, focusing on contraceptive efficacy and key side effects.

Dosage/RegimenStudy Population (n)DurationEfficacy (Pregnancy Rate per 100 Woman-Years)Ovulation InhibitionKey Side Effects/ObservationsReference
Injectable NET-EN
200 mg every 60 days7892 years0.4HighDiscontinuation for bleeding problems was similar to other injectable regimens. Less amenorrhea than DMPA.[1]
200 mg every 84 days (after initial 6 months at 60-day intervals)7962 years1.4Lower than 60-day regimenHigher pregnancy rate compared to the 60-day regimen.[1]
200 mg every 2 months (60 ± 5 days)118124 monthsNot specified, but deemed "adequate contraceptive protection"Not specifiedHigher method failures were observed in the first six months compared to other studies. Disrupted menstrual patterns were the major reason for discontinuation.[2]
200 mg every 3 months (90 ± 5 days)120724 monthsHigher method failures, mainly in the third monthReduced efficacy in the third monthThin women (≤40 kg) were at higher risk of pregnancy.[2]
20 mg monthlyNot specifiedNot specifiedEffective contraceptiveNot specifiedLower incidence of menstrual cycle disturbances compared to higher dose injectables. Prompt return of fertility after discontinuation.[3]
50 mg (with 5mg estradiol (B170435) valerate) monthly124 adolescents12 months0 (No pregnancies)Not specifiedIncreased hypermenorrhea. Continuation rate at 12 months was 41.9%.[4]
Oral Norethisterone (NET)
0.5 mg daily (days 5-18 of cycle)151 cycleNot applicableOvulation occurred in 66% of womenReduced serum SHBG levels by 6.6%.[5]
1.5 mg daily (days 5-18 of cycle)151 cycleNot applicableOvulation occurred in 33% of womenReduced serum SHBG levels by 15.5%.[5]
3.0 mg daily (days 5-18 of cycle)151 cycleNot applicableNo ovulation occurredReduced serum SHBG levels by 23.4%.[5]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for understanding how the efficacy of this compound is evaluated.

Multinational Comparative Clinical Trial of Long-Acting Injectable Contraceptives
  • Objective: To compare the efficacy and side effects of three injectable contraceptive regimens: depot-medroxyprogesterone acetate (B1210297) (DMPA) and two regimens of this compound (NET-EN).

  • Study Arms:

    • DMPA: 150 mg every 90 days.

    • NET-EN (60-day): 200 mg every 60 days for the entire study period.

    • NET-EN (84-day): 200 mg every 60 days for the first six months, followed by injections every 84 days.

  • Participants: A total of 3172 women were enrolled across multiple international centers.[1]

  • Data Collection: Subjects were followed for two years. Data on pregnancies, menstrual bleeding patterns, reasons for discontinuation, and other side effects were collected. Efficacy was determined by calculating pregnancy rates per 100 woman-years.[1]

Dose-Finding Study for Ovulation Inhibition with Oral Norethisterone
  • Objective: To determine the lowest effective daily dose of oral norethisterone (NET) for inhibiting ovulation.

  • Study Design: 45 normally menstruating women were randomly assigned to one of three groups.

  • Dosage Groups:

    • 0.5 mg NET per day.

    • 1.5 mg NET per day.

    • 3.0 mg NET per day.

  • Treatment Protocol: Participants took the assigned dose daily from day 5 to day 18 of their menstrual cycle.

  • Hormonal Analysis: Blood samples were collected on days 5, 8, 11, 14, 17, 20, 23, 26, and 29 of the cycle. Serum levels of estradiol (E2), progesterone (B1679170) (P), sex hormone-binding globulin (SHBG), and NET were measured to determine follicular activity and ovulation. Ovulation was confirmed by a rise in progesterone levels.[5]

Mechanism of Action and Experimental Workflow

The contraceptive effect of this compound is primarily achieved through the suppression of ovulation. This is accomplished via a negative feedback mechanism on the hypothalamus and pituitary gland.

Signaling Pathway for Fertility Inhibition

Norethisterone, the active form of NET-EN, acts as a progestin.[6] It mimics the effects of progesterone, leading to the inhibition of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[6][7] This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6] The inhibition of the mid-cycle LH surge is crucial for preventing ovulation.[6] Additionally, norethisterone alters the cervical mucus, making it thicker and less permeable to sperm, and modifies the endometrium to make it less receptive to implantation.[6]

G cluster_brain Brain cluster_gonad Ovary Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Stimulates (+) [GnRH] Ovary Ovary Pituitary->Ovary Stimulates (+) [LH & FSH] Ovulation Ovulation Ovary->Ovulation Leads to NETEN This compound (Progestin) NETEN->Hypothalamus  Inhibits (-) NETEN->Pituitary  Inhibits (-) CervicalMucus Thickened Cervical Mucus NETEN->CervicalMucus Endometrium Altered Endometrium NETEN->Endometrium GnRH GnRH LH LH FSH FSH

Caption: Signaling pathway of this compound in fertility inhibition.

Experimental Workflow for a Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of different dosages of an injectable contraceptive like this compound.

G Start Participant Recruitment (Informed Consent & Screening) Randomization Randomization Start->Randomization GroupA Group A (e.g., NET-EN 200mg / 60 days) Randomization->GroupA GroupB Group B (e.g., NET-EN 200mg / 84 days) Randomization->GroupB FollowUp Follow-up Visits (e.g., 24 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection: - Pregnancy Tests - Menstrual Diaries - Side Effect Reports - Blood Samples FollowUp->DataCollection During each visit Analysis Data Analysis: - Pregnancy Rates - Discontinuation Rates - Side Effect Profiles DataCollection->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

Caption: Generalized experimental workflow for a comparative clinical trial.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Norethisterone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Norethisterone enanthate, a synthetic progestin, requires meticulous disposal procedures due to its potential environmental impact and classification as a hazardous substance. As a suspected carcinogen and reproductive toxin, improper disposal can pose significant risks to both human health and aquatic ecosystems.[1][2] Adherence to the following guidelines is critical for ensuring laboratory safety and environmental stewardship.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, consult the Safety Data Sheet (SDS) for this compound.[1][2][3][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Disposal Workflow and Logical Relationships

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The process begins with the segregation of waste and culminates in its final, environmentally sound disposal.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation & Labeling cluster_2 Disposal Route cluster_3 Final Disposition Waste Generation Waste Generation Segregate Waste Segregate Waste Waste Generation->Segregate Waste Solid, Liquid, Sharps Accumulate Waste Accumulate Waste Segregate Waste->Accumulate Waste Label Container Label Container Accumulate Waste->Label Container Hazardous Waste Label Licensed Disposal Licensed Disposal Label Container->Licensed Disposal Preferred Method On-site Treatment On-site Treatment Label Container->On-site Treatment If Permitted & Equipped Incineration Incineration Licensed Disposal->Incineration Chemical Degradation Chemical Degradation On-site Treatment->Chemical Degradation Figure 2. On-site Chemical Degradation Workflow Prepare Solution Prepare Solution Photolytic Degradation Photolytic Degradation Prepare Solution->Photolytic Degradation UV-A Irradiation Photocatalytic Degradation Photocatalytic Degradation Prepare Solution->Photocatalytic Degradation UV-A Irradiation + TiO2 Analyze Samples Analyze Samples Photolytic Degradation->Analyze Samples Take aliquots over time Photocatalytic Degradation->Analyze Samples Take aliquots over time Verify Degradation Verify Degradation Analyze Samples->Verify Degradation HPLC Analysis Verify Degradation->Photolytic Degradation Incomplete Degradation Dispose of Treated Effluent Dispose of Treated Effluent Verify Degradation->Dispose of Treated Effluent Degradation Complete

References

Essential Safety and Operational Guide for Handling Norethisterone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Norethisterone enanthate. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure to this potent hormonal compound.

This compound is classified as a hazardous substance. It is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1][2][3] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is essential to use the correct PPE to prevent skin contact, inhalation, and eye exposure.[1][2][4][5]

PPE CategoryItemSpecifications and Use
Hand Protection Chemically resistant glovesWear two pairs of powder-free, disposable gloves.[5][6] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[5][6] One glove should be worn under the gown cuff and the outer glove over the cuff.[5]
Eye and Face Protection Safety goggles with side-shields or a face shieldMust be worn to protect against splashes and airborne particles.[1][2] In some cases, a face shield may be used for full facial protection.[7]
Body Protection Disposable, low-permeability gownThe gown should have a solid front, long sleeves, and tight-fitting cuffs.[5] It should close in the back.[7] Gowns should be changed immediately after a spill or every two to three hours.[7]
Respiratory Protection NIOSH- or CEN-certified respiratorA respirator is necessary when engineering controls like a fume hood are not sufficient to control exposure to dust or aerosols.[4] Always use in accordance with a respiratory protection program.
Foot Protection Closed-toe footwearRequired at a minimum in any laboratory setting.[4] Shoe covers should be worn in hazardous drug compounding environments.[7]
Head and Hair Protection Head and hair coversRecommended to protect against hazardous residue.[7]

Operational Plan for Handling this compound

This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • The storage area should be locked and away from incompatible substances and sources of ignition.[1][4]

  • Recommended storage temperature for the powder is -20°C.[2]

2. Preparation and Handling:

  • All handling of this compound that may generate dust or aerosols should be conducted in a designated area with adequate ventilation, such as a chemical fume hood or a powder containment hood.[2][8]

  • Before handling, ensure all necessary PPE is worn correctly.

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

3. Spill Cleanup:

  • In the event of a spill, immediately alert others in the area and evacuate if necessary.[9]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[10]

  • For small spills, cover with an inert absorbent material like sand or diatomite.[2][4]

  • Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[4]

  • Decontaminate the spill area and any equipment by scrubbing with alcohol.[2]

  • For large spills, evacuate the area and contact the appropriate environmental health and safety office.[9]

4. Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[2][3][4]

  • Do not allow the product to enter drains, waterways, or soil.[4]

  • Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being considered "empty" under federal regulations.[11]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

This compound Handling Workflow This compound Handling Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal Don PPE Don PPE Prepare Handling Area Prepare Handling Area Don PPE->Prepare Handling Area Weighing Weighing Prepare Handling Area->Weighing Dissolving Dissolving Weighing->Dissolving Experimentation Experimentation Dissolving->Experimentation Decontaminate Area Decontaminate Area Experimentation->Decontaminate Area Dispose Waste Dispose Waste Decontaminate Area->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norethisterone enanthate
Reactant of Route 2
Reactant of Route 2
Norethisterone enanthate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.